4-Amino-2-fluorobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRVZRDISHOQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371019 | |
| Record name | 4-Amino-2-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69411-68-3 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69411-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-fluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethyl)aniline, with the CAS Number 69411-68-3, is a critical fluorinated building block in the fields of medicinal chemistry and materials science. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group on an aniline scaffold, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and advanced materials. The presence of the trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), especially in the realm of kinase inhibitors.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-Fluoro-4-(trifluoromethyl)aniline.
Chemical Structure and Identifiers
The structure of 3-Fluoro-4-(trifluoromethyl)aniline consists of an aniline core substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position.
Systematic IUPAC Name: 3-Fluoro-4-(trifluoromethyl)aniline[2] Synonyms: 4-Amino-2-fluorobenzotrifluoride, 2-Fluoro-4-aminobenzotrifluoride[2] CAS Number: 69411-68-3[2][3] Molecular Formula: C₇H₅F₄N[2][3] Molecular Weight: 179.12 g/mol [3]
Physicochemical and Spectral Data
The key quantitative data for 3-Fluoro-4-(trifluoromethyl)aniline are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 179.12 g/mol | [3] |
| Appearance | White to light yellow/orange powder/crystal | [1][2] |
| Melting Point | 55°C | [1][2] |
| Boiling Point | 203.8 ± 40.0 °C (Predicted) | [2][4] |
| Density | 1.383 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 93.8°C | [4] |
| Refractive Index | 1.383 | [4] |
| pKa | 1.75 ± 0.10 (Predicted) | [2] |
Synthesis of 3-Fluoro-4-(trifluoromethyl)aniline
The synthesis of 3-Fluoro-4-(trifluoromethyl)aniline is typically achieved through the reduction of its corresponding nitro precursor, 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene. This transformation is a standard procedure in organic synthesis, often employing catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
This protocol is a representative method based on general procedures for the reduction of nitroarenes.
Materials:
-
2-Fluoro-4-nitro-1-(trifluoromethyl)benzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite)
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene in methanol or ethanol.
-
Inerting: Purge the flask with an inert gas, such as nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat this process three times).
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent used for the reaction.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-4-(trifluoromethyl)aniline.
-
Purification: If necessary, the crude product can be further purified by flash column chromatography or recrystallization.
References
- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Amino-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-fluorobenzotrifluoride, also known as 3-fluoro-4-(trifluoromethyl)aniline, is a crucial fluorinated aromatic amine that serves as a versatile building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs) and specialty chemicals.[1] Its unique molecular architecture, featuring both a fluorine atom and a trifluoromethyl group on an aniline ring, imparts desirable properties such as enhanced lipophilicity and metabolic stability to target molecules. These characteristics are highly sought after in modern drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, analytical methodologies for its characterization, and insights into its applications in medicinal chemistry.
Physicochemical Properties
This compound is typically a white to light yellow or light orange crystalline powder under standard conditions.[2] Its key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 69411-68-3 | [1] |
| Synonyms | 3-Fluoro-4-(trifluoromethyl)aniline | [1][3] |
| Molecular Formula | C₇H₅F₄N | [1] |
| Molecular Weight | 179.12 g/mol | [4] |
| Appearance | White to light yellow to light orange powder to crystal | [2] |
| Melting Point | 54-58 °C | [2] |
| Boiling Point | 203.8 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.383 g/cm³ | [6] |
| Solubility | Soluble in methanol | [6] |
Table 2: Safety and Handling
| Parameter | Information | Reference(s) |
| Hazard Statements | H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P405, P501 | [3][5] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (Argon or Nitrogen) at 2-8 °C, protected from light. | [4][6] |
Experimental Protocols
Synthesis of this compound
While specific industrial synthesis protocols are often proprietary, a general and plausible method for the preparation of this compound can be derived from established organic chemistry principles and analogous transformations reported in the literature. A common strategy involves the nitration of a suitable benzotrifluoride precursor, followed by reduction of the nitro group.
Reaction Scheme:
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Procedure (Representative):
-
Nitration: To a stirred mixture of concentrated sulfuric acid, add 1-fluoro-2-(trifluoromethyl)benzene dropwise at a temperature maintained between 0 and 5 °C. Subsequently, a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise while ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC). The mixture is then carefully poured onto crushed ice, and the precipitated product, 1-fluoro-4-nitro-2-(trifluoromethyl)benzene, is collected by filtration, washed with water until neutral, and dried.
-
Reduction: The dried 1-fluoro-4-nitro-2-(trifluoromethyl)benzene is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed. The reaction mixture is heated to reflux and stirred for several hours. Upon completion of the reaction, the mixture is cooled to room temperature. If iron was used, the mixture is filtered to remove the iron salts. The filtrate is then concentrated under reduced pressure to yield the crude this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
-
Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A mixed solvent system, such as ethanol/water or toluene/hexane, is often effective for substituted anilines.[5][7]
-
Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of the hot primary solvent (e.g., ethanol or toluene) is added to completely dissolve the solid with gentle heating and stirring.[5]
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution is then filtered while hot to remove the charcoal.[8]
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. To induce further crystallization, an anti-solvent (e.g., water or hexane) can be slowly added until the solution becomes slightly cloudy. The flask is then cooled in an ice bath to maximize crystal formation.[5][7]
-
Isolation and Drying: The purified crystals are collected by vacuum filtration using a Buchner funnel, washed with a small amount of the cold recrystallization solvent mixture, and then dried in a vacuum oven at a temperature below the melting point to remove any residual solvent.[5][8]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the aromatic region, a complex splitting pattern is expected due to the presence of both fluorine and trifluoromethyl groups. The amino protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon-fluorine couplings will also be observable for the aromatic carbons.[9]
-
¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group.
Table 3: Representative NMR Data (for the related isomer 4-Fluoro-3-(trifluoromethyl)aniline in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| ¹H | 6.941 | m | Aromatic-H | [10] |
| 6.818 | m | Aromatic-H | [10] | |
| 6.742 | m | Aromatic-H | [10] | |
| 3.72 | br s | -NH₂ | [10] |
Note: Specific peak assignments for this compound may vary slightly.
3.1.2. Infrared (IR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H stretching of the amine group, C-F stretching, and aromatic C-H and C=C vibrations.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3500-3300 | N-H stretching (amine) |
| 3100-3000 | Aromatic C-H stretching |
| 1650-1550 | N-H bending (amine) and Aromatic C=C stretching |
| 1350-1150 | C-F stretching (trifluoromethyl group) |
| 1250-1000 | C-F stretching (aromatic) |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 179. The fragmentation pattern would likely involve the loss of fluorine or the trifluoromethyl group.
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides excellent separation of impurities and allows for their identification through their mass spectra.[2]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity analysis and is suitable for a wide range of compounds, including those that may not be sufficiently volatile for GC. A reversed-phase column with a mobile phase of acetonitrile and water is typically used.
Figure 2: Analytical workflow for the characterization of this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of numerous pharmaceuticals. The presence of the fluorine and trifluoromethyl groups can significantly enhance the pharmacokinetic and pharmacodynamic properties of the final drug molecule, leading to improved efficacy and metabolic stability.[1]
One notable example of a drug synthesized using a derivative of this intermediate is Nilotinib , a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[11][12][13] Nilotinib functions by targeting the Bcr-Abl kinase, an enzyme that is constitutively active in CML cells and drives their proliferation.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [m.chemicalbook.com]
- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR [m.chemicalbook.com]
- 7. How To [chem.rochester.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nilotinib synthesis - chemicalbook [chemicalbook.com]
4-Amino-2-fluorobenzotrifluoride molecular weight and formula
An In-depth Technical Guide to 4-Amino-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, molecular formula, and a generalized synthetic approach.
Core Compound Data
This compound, also known as 3-Fluoro-4-(trifluoromethyl)aniline, is a substituted aniline that serves as a versatile building block in organic synthesis.[1][2] Its fluorinated structure imparts desirable properties for the development of bioactive molecules.[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₅F₄N |
| Molecular Weight | 179.12 g/mol [1][2] |
| Melting Point | 54 - 58 °C[1] |
| Boiling Point | 203.8 °C[2] |
| Appearance | White to light yellow to light orange powder/crystal[1] |
| Purity | ≥ 98% (GC)[1] |
| CAS Number | 69411-68-3[1][2] |
Molecular Structure
The structure of this compound is characterized by a benzene ring substituted with an amino group, a fluorine atom, and a trifluoromethyl group.
Caption: Molecular structure of this compound.
Synthesis Overview
A generalized workflow for the synthesis is outlined below. This is a hypothetical pathway and would require optimization of reagents and reaction conditions.
Caption: Generalized synthetic workflow for this compound.
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][2] The presence of both a fluorine atom and a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of the final product, which are desirable characteristics in drug design.[1] Its primary utility lies in providing a foundational structure that can be further modified to create more complex molecules with specific biological activities.
References
Spectroscopic Profile of 4-Amino-2-fluorobenzotrifluoride: A Technical Guide
For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic data of 4-Amino-2-fluorobenzotrifluoride (CAS RN: 69411-68-3), a key building block in pharmaceutical and agrochemical synthesis. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.
Introduction
This compound, also known as 3-Fluoro-4-(trifluoromethyl)aniline, is a substituted aniline that plays a significant role as an intermediate in the synthesis of complex organic molecules.[1][2][3] Its structural features, including the presence of a fluorine atom and a trifluoromethyl group, impart unique properties to the target molecules, such as altered metabolic stability and bioavailability.[1] A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and manufacturing processes.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
While specific experimental ¹H NMR data for this compound was not found in the available search results, data for the closely related isomer, 4-Fluoro-3-(trifluoromethyl)aniline, provides valuable insight. The typical chemical shifts for protons in such an environment are presented below. The amino (NH₂) protons generally appear as a broad singlet, and the aromatic protons exhibit complex splitting patterns due to fluorine-proton coupling.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| NH₂ | 3.5 - 4.5 | Broad Singlet |
| Aromatic H | 6.5 - 7.5 | Multiplet |
¹³C NMR (Carbon-13 NMR)
| Carbon | Expected Chemical Shift (ppm) |
| C-NH₂ | 140 - 150 |
| C-F | 150 - 160 (with C-F coupling) |
| C-CF₃ | 120 - 130 (quartet due to C-F coupling) |
| Aromatic CH | 110 - 130 |
| CF₃ | 120 - 125 (quartet due to C-F coupling) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| C-H | Aromatic Stretch | 3000 - 3100 |
| C=C | Aromatic Ring Stretch | 1600 - 1650 |
| N-H | Bend | 1580 - 1650 |
| C-F | Stretch | 1100 - 1400 |
| C-N | Stretch | 1250 - 1335 |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (179.12 g/mol ). The fragmentation pattern would likely involve the loss of small molecules or radicals.
| m/z | Assignment |
| 179 | [M]⁺ (Molecular Ion) |
| 160 | [M - F]⁺ or [M - NH₃]⁺ |
| 110 | [M - CF₃]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are crucial for reproducibility and data comparison.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration should be adjusted to obtain a good signal-to-noise ratio.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The chemical shifts are referenced to the deuterated solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition :
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample spectrum.
-
Co-add a sufficient number of scans to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method :
-
Electron Ionization (EI) : This is a common "hard" ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI) : These are "soft" ionization techniques that are more likely to produce a prominent molecular ion peak, which is useful for confirming the molecular weight.
-
-
Mass Analysis : A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition : The mass spectrum is recorded, showing the relative abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This comprehensive guide provides a foundational understanding of the spectroscopic properties of this compound, essential for its application in scientific research and development. The provided data and protocols serve as a valuable resource for the accurate identification and characterization of this important chemical intermediate.
References
In-Depth Technical Guide to the Solubility of 4-Amino-2-fluorobenzotrifluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-amino-2-fluorobenzotrifluoride (also known as 3-fluoro-4-(trifluoromethyl)aniline) in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the theoretical principles governing its solubility and provides detailed, generalized experimental protocols for its determination.
Theoretical Solubility Profile
This compound is a substituted aniline with a molecular structure that dictates its solubility behavior. The presence of a trifluoromethyl group (-CF3) and a fluorine atom significantly increases the molecule's lipophilicity. The amino group (-NH2) can participate in hydrogen bonding. Consequently, the solubility of this compound is expected to be influenced by the polarity and hydrogen-bonding capabilities of the solvent.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amino group can form hydrogen bonds with the solvent. |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Moderate to High | Capable of engaging in dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Low | Limited intermolecular interactions with the polar functional groups. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, experimental measurement is necessary. The following are two common and reliable methods for determining the solubility of a solid compound in an organic solvent.
Isothermal Saturation Method (Gravimetric Analysis)
This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.[3]
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials or flasks with secure caps
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes
-
Evaporating dish or pre-weighed vial
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. An excess of solid should be visible at the bottom of the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the solubility value is constant.[4]
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound may be used.
-
Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent and cool to room temperature.
-
Weigh the dish or vial containing the dry this compound residue on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty dish or vial from the final mass to determine the mass of the dissolved this compound.
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mole fraction) based on the mass of the dissolved solid and the initial volume of the solvent used.
-
Isothermal Shake-Flask Method with HPLC Analysis
This method involves preparing a saturated solution and then determining the concentration of the solute in the solution using High-Performance Liquid Chromatography (HPLC). This is a common method for determining the solubility of pharmaceutical compounds.[5]
Materials:
-
This compound
-
Selected organic solvents
-
Thermostatic shaker
-
Vials with caps
-
Syringe filters
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column and mobile phase
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent or a compatible solvent system.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known, decreasing concentrations.
-
-
Calibration Curve Generation:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus the concentration of the standard solutions. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the desired solvent as described in steps 1.1 and 1.2 of the Isothermal Saturation Method.
-
After filtration, dilute a known volume of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be precisely recorded.
-
Inject the diluted saturated solution into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the peak area of the diluted saturated solution and the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining solubility.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, its molecular structure suggests good solubility in polar organic solvents. This guide provides the theoretical basis for this prediction and details robust experimental protocols that researchers, scientists, and drug development professionals can employ to determine precise solubility values. The provided workflow diagram offers a clear visual guide for these experimental procedures. Accurate solubility data is crucial for the effective use of this compound in pharmaceutical and chemical synthesis.
References
Technical Guide: Physicochemical Properties of 4-Amino-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of 4-Amino-2-fluorobenzotrifluoride (CAS No: 69411-68-3), a key intermediate in the pharmaceutical and specialty chemical industries. The document outlines the reported physical constants and provides standardized, general experimental protocols for their determination, offering a valuable resource for laboratory practice and quality control.
Physicochemical Data Summary
The melting and boiling points of this compound are crucial parameters for its handling, purification, and use in synthetic chemistry. The following table summarizes the available data from various sources.
| Physical Property | Value | Source(s) |
| Melting Point | 55 °C | [1][2][3] |
| 54.0 to 58.0 °C | [4][5] | |
| 56 °C | [4][5] | |
| 54-58 °C | [6] | |
| Boiling Point | 203.8 °C at 760 mmHg | [1][2] |
| 203.8 ± 40.0 °C (Predicted) | [3] |
Experimental Protocols
While specific experimental documentation for the determination of the melting and boiling points of this compound is not publicly available, the following sections describe standard laboratory methodologies for these measurements.
Determination of Melting Point by Capillary Method
The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Mortar and pestle
Procedure:
-
Sample Preparation: The this compound sample should be thoroughly dried and finely powdered using a mortar and pestle.[1]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[2]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Initial Heating: The apparatus is heated at a relatively rapid rate until the temperature is approximately 15-20°C below the expected melting point.[2]
-
Melting Point Determination: The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[2] The temperature at which the first liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.
Determination of Boiling Point by Distillation Method
The boiling point of a liquid can be accurately determined through simple distillation. This method measures the temperature of the vapor that is in equilibrium with the boiling liquid.[4]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is charged with the this compound sample and a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned so that the top of the mercury bulb is level with the bottom of the side arm of the distillation flask. This ensures that the recorded temperature is that of the vapor entering the condenser.
-
Heating: The distillation flask is gently heated. As the liquid boils, the vapor will rise and surround the thermometer bulb.
-
Boiling Point Measurement: The temperature will rise and then stabilize as the vapor condenses in the condenser. This stable temperature is recorded as the boiling point of the liquid. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the melting and boiling points of this compound.
Caption: Workflow for Melting Point Determination by the Capillary Method.
References
An In-depth Technical Guide to the Reactivity of the Amino Group in 3-fluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-(trifluoromethyl)aniline is a key building block in the synthesis of pharmaceuticals and agrochemicals. The reactivity of its amino group is of paramount importance for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the electronic properties, basicity, and reactivity of the amino group in 3-fluoro-4-(trifluoromethyl)aniline in various organic reactions.
Electronic Effects of Substituents
The reactivity of the amino group in 3-fluoro-4-(trifluoromethyl)aniline is significantly influenced by the electronic properties of the fluoro and trifluoromethyl substituents. Both are electron-withdrawing groups, which decrease the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This reduction in electron density has a profound impact on the nucleophilicity and basicity of the amine.
The electronic influence of these substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Table 1: Hammett Constants for Fluoro and Trifluoromethyl Substituents
| Substituent | Position | σ_meta_ | σ_para_ |
| -F | meta | +0.34 | +0.06 |
| -CF₃ | para | +0.43 | +0.54 |
The fluoro group at the meta position and the trifluoromethyl group at the para position both exert a strong electron-withdrawing effect, thereby reducing the basicity and nucleophilicity of the amino group compared to aniline.
Basicity and Nucleophilicity
pKa (substituted aniline) ≈ pKa (aniline) - ρΣσ
Given the positive Hammett constants of the substituents, the pKa of 3-fluoro-4-(trifluoromethyl)aniline is expected to be considerably lower than that of aniline, likely in the range of 1-2. This low basicity means that the amine is a weak base and its lone pair of electrons is less available for donation.
Consequently, the nucleophilicity of the amino group is also diminished. While it can still participate in nucleophilic reactions, it is less reactive than aniline and other electron-rich anilines.
Table 2: Comparison of pKa Values of Selected Anilines
| Compound | pKa |
| Aniline | 4.60 |
| 4-Nitroaniline | 1.00 |
| 3-Fluoro-4-(trifluoromethyl)aniline (Estimated) | ~1-2 |
Reactivity in Key Organic Reactions
Despite its reduced nucleophilicity, the amino group of 3-fluoro-4-(trifluoromethyl)aniline participates in a variety of important organic transformations.
N-Acylation
N-acylation of 3-fluoro-4-(trifluoromethyl)aniline can be achieved using standard acylating agents like acetic anhydride or acetyl chloride to form the corresponding amide. The reaction may require slightly more forcing conditions compared to the acylation of more nucleophilic anilines.
Experimental Protocol: Synthesis of N-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide
-
Materials: 3-fluoro-4-(trifluoromethyl)aniline, acetic anhydride, pyridine, dichloromethane, 1 M HCl, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Caption: General mechanism of N-acylation of an aniline.
N-Alkylation
Direct N-alkylation of 3-fluoro-4-(trifluoromethyl)aniline with alkyl halides can be challenging due to the reduced nucleophilicity of the amine and the potential for over-alkylation. However, under appropriate conditions with a suitable base, mono-alkylation can be achieved.
Experimental Protocol: Synthesis of N-alkyl-3-fluoro-4-(trifluoromethyl)aniline
-
Materials: 3-fluoro-4-(trifluoromethyl)aniline, alkyl halide (e.g., methyl iodide), potassium carbonate, and N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 3-fluoro-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Experimental workflow for N-alkylation.
Diazotization and Sandmeyer-Type Reactions
The amino group of 3-fluoro-4-(trifluoromethyl)aniline can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo various Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring.
Experimental Protocol: Diazotization and Subsequent Sandmeyer Reaction (e.g., Chlorination)
-
Materials: 3-fluoro-4-(trifluoromethyl)aniline, sodium nitrite, concentrated hydrochloric acid, and copper(I) chloride.
-
Procedure (Diazotization):
-
Suspend 3-fluoro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
-
-
Procedure (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash, dry, and purify.
-
The Strategic Role of Fluorine in 4-Amino-2-fluorobenzotrifluoride: A Technical Guide for Drug Development
An In-depth Examination of a Key Fluorinated Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profile, often leading to enhanced potency, metabolic stability, and bioavailability. 4-Amino-2-fluorobenzotrifluoride, a key fluorinated building block, exemplifies the power of this strategy. This technical guide provides a comprehensive analysis of the role of the fluorine and trifluoromethyl substituents in defining the properties and applications of this versatile intermediate, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties: The Impact of Fluorine
The introduction of a fluorine atom at the 2-position and a trifluoromethyl group at the 1-position of the aniline ring dramatically alters the electronic and physical properties of the molecule compared to aniline. These modifications are critical for its function as a pharmaceutical intermediate.[1][2]
The strong electron-withdrawing nature of both the fluorine and the trifluoromethyl group significantly reduces the electron density on the aromatic ring and, consequently, the basicity of the amino group.[3] This is reflected in the markedly lower pKa value of this compound compared to aniline and its mono-fluorinated analogs. This reduction in basicity can be crucial in drug design for modulating the ionization state of the molecule at physiological pH, which in turn affects its solubility, cell membrane permeability, and binding interactions with target proteins.
Furthermore, the fluorine and trifluoromethyl groups substantially increase the lipophilicity of the molecule, as indicated by its higher logP value. This enhanced lipophilicity can improve the compound's ability to cross biological membranes, a desirable trait for many drug candidates.[3]
Table 1: Physicochemical Properties of this compound and Related Anilines
| Compound | Structure | pKa | logP | Melting Point (°C) | Boiling Point (°C) |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 | -6 | 184 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 | -29 | 182 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 | -2 | 188 |
| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | ~3.5 (Predicted) | 2.59 | 43-46 | 83 (12 mmHg) |
| This compound | C₇H₅F₄N | 1.75 | 2.42 | 55 | 203.8 |
Data compiled from various chemical suppliers and predictive models.[4][5][6][7]
The Role in Drug Synthesis: Building Blocks for Kinase Inhibitors
This compound is a pivotal intermediate in the synthesis of several multi-kinase inhibitors, most notably Sorafenib and Regorafenib.[8][9] These drugs are used in the treatment of various cancers, including hepatocellular carcinoma and colorectal cancer. The fluorinated aniline moiety is a critical component of the urea linkage that is characteristic of this class of inhibitors.
The fluorine atom at the 2-position and the trifluoromethyl group at the 4-position of the aniline ring in the final drug molecule contribute to:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine substituents can influence the hydrogen-bonding capabilities of the urea moiety, potentially leading to stronger and more specific interactions with the target kinase.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes. The presence of fluorine and the trifluoromethyl group can block potential sites of metabolism on the aromatic ring, thereby increasing the drug's half-life and bioavailability.[2][3]
-
Modulated Lipophilicity: The fluorinated groups contribute to an optimal lipophilicity profile for the drug, facilitating its absorption and distribution.[3]
The following DOT script visualizes a generalized workflow for the synthesis of a bi-aryl urea kinase inhibitor using this compound.
Mechanism of Action: Inhibition of Key Signaling Pathways
Derivatives of this compound, such as Sorafenib and Regorafenib, function as multi-kinase inhibitors, targeting several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[10][11][12][13] The primary targets include the RAF/MEK/ERK pathway and receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).
The following diagrams, generated using the DOT language, illustrate the inhibitory action of these drugs on these critical cancer-related signaling cascades.
RAF/MEK/ERK Signaling Pathway Inhibition
This pathway is a central regulator of cell proliferation and survival. Mutations in components of this pathway, particularly RAF kinases, are common in many cancers.
VEGFR and PDGFR Signaling Pathway Inhibition
These receptor tyrosine kinases are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and tumor cell proliferation.
Experimental Protocols
Synthesis of this compound (General Method)
-
Nitration of 2-Fluorobenzotrifluoride: 2-Fluorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-fluoro-1-nitro-4-(trifluoromethyl)benzene.
-
Reduction of the Nitro Group: The nitro group of 2-fluoro-1-nitro-4-(trifluoromethyl)benzene is then reduced to an amino group to afford this compound. This reduction is typically carried out using methods such as catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or chemical reduction (e.g., with iron powder in the presence of an acid).
Note: These reactions require careful control of temperature and reaction conditions and should only be performed by trained chemists in a properly equipped laboratory.
Synthesis of a Bi-aryl Urea Kinase Inhibitor (e.g., Sorafenib)
The following is a representative experimental protocol for the synthesis of a Sorafenib-like molecule, illustrating the use of this compound.
Step 1: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide [3][9]
-
To a solution of 4-aminophenol in a suitable solvent such as N,N-dimethylformamide (DMF), add a strong base like potassium tert-butoxide at room temperature to form the phenoxide.
-
After stirring for a period, add 4-chloro-N-methylpicolinamide and a catalyst such as potassium carbonate.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain 4-(4-aminophenoxy)-N-methylpicolinamide.
Step 2: Urea Formation [14]
-
In a separate reaction vessel, dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
React with a phosgene equivalent, such as triphosgene, in the presence of a base (e.g., triethylamine) at low temperature to form the corresponding isocyanate in situ.
-
To this isocyanate solution, add the 4-(4-aminophenoxy)-N-methylpicolinamide synthesized in Step 1.
-
Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
The crude product is then purified by recrystallization or column chromatography to yield the final bi-aryl urea kinase inhibitor.
Conclusion
This compound is a prime example of a strategically designed, fluorinated building block that has enabled the development of life-saving cancer therapeutics. The presence of the fluorine atom and the trifluoromethyl group confers a unique set of physicochemical properties that are instrumental in achieving the desired pharmacokinetic and pharmacodynamic profiles of the final drug molecules. A thorough understanding of the role of these fluorine substituents is crucial for the rational design of new and improved kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the critical interplay between chemical structure and biological function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 4. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. This compound | 69411-68-3 [sigmaaldrich.com]
- 7. This compound | 69411-68-3 [chemicalbook.com]
- 8. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteopedia.org [proteopedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Sorafenib - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stability and Storage of 4-Amino-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-2-fluorobenzotrifluoride (CAS No. 69411-68-3), a key intermediate in pharmaceutical synthesis. Proper handling and storage are critical to maintain the compound's purity and integrity, ensuring reliable and reproducible results in research and drug development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.
| Property | Value |
| Molecular Formula | C7H5F4N |
| Molecular Weight | 179.12 g/mol |
| Appearance | White to light yellow to light orange powder to crystal.[1] |
| Melting Point | 54.0 to 58.0 °C.[1] |
| Boiling Point | 203.8°C at 760 mmHg.[2] |
| Purity | Typically >97% or >98.0%.[1][2][3] |
Stability Profile
This compound is a stable compound under recommended storage conditions.[4] However, its stability can be compromised by exposure to air, light, and incompatible materials. The presence of the trifluoromethyl group and a fluorine atom on the aniline ring contributes to its metabolic stability, a desirable characteristic in drug discovery.[2][5]
Key Stability Considerations:
-
Air Sensitivity: The compound is noted to be air-sensitive.[1][4] Exposure to air can lead to degradation, likely through oxidation of the amino group.
-
Moisture Sensitivity: While not explicitly quantified in the provided search results, aniline compounds can be sensitive to moisture. A similar compound, 4-aminobenzotrifluoride, is noted to have sensitivity to moisture and oxidation.[6] It is best practice to handle this compound in a dry environment.
-
Light Sensitivity: Protection from light is a recommended storage condition, suggesting that the compound may be susceptible to photodegradation.
-
Thermal Stability: The compound is stable at recommended storage temperatures. No thermal decomposition is expected when stored and handled correctly.[6]
Recommended Storage Conditions
To ensure the long-term stability and maintain the purity of this compound, the following storage conditions are recommended based on information from various suppliers.
| Parameter | Recommendation | Source |
| Temperature | Store at 2-8°C. | [7] |
| Recommended in a cool and dark place, <15°C. | [1] | |
| Store at 4°C. | ||
| Room Temperature. | [1] | |
| Atmosphere | Store under an inert gas such as Argon or Nitrogen.[1][3][7] | Argon charged.[3] |
| Container | Store in a tightly closed container.[5] | Keep container tightly closed when not in use.[6] |
| Light | Protect from light. | Store in a dark place.[1] |
Incompatible Materials and Conditions to Avoid
To prevent degradation and hazardous reactions, avoid contact with the following:
Logical Workflow for Ensuring Stability
The following diagram illustrates the decision-making process and logical flow for the proper storage and handling of this compound to maintain its stability.
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not publicly available in the searched literature. However, a general approach to assessing the stability of a chemical compound like this would typically involve the following:
Forced Degradation Studies:
-
Objective: To identify potential degradation pathways and degradation products.
-
Methodology:
-
Expose the compound to a range of stress conditions, including heat (e.g., 60°C, 80°C), light (e.g., UV and visible light with controlled intensity), humidity (e.g., 75% RH), and solutions of varying pH (e.g., acidic, neutral, basic).
-
Expose the compound to oxidizing agents (e.g., hydrogen peroxide).
-
At specified time points, withdraw samples and analyze them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Long-Term Stability Studies:
-
Objective: To determine the shelf-life of the compound under recommended storage conditions.
-
Methodology:
-
Store the compound under the recommended conditions (e.g., 2-8°C, protected from light, under an inert atmosphere).
-
At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove samples and analyze for purity and the presence of any degradation products using a validated analytical method.
-
The data collected will establish the re-test date or shelf-life of the compound.
-
Conclusion
The stability of this compound is well-maintained under controlled storage conditions. For researchers, scientists, and drug development professionals, adherence to the guidelines of storing this compound at refrigerated temperatures (2-8°C), under an inert atmosphere, protected from light, and in a tightly sealed container is paramount. Avoiding contact with incompatible materials such as strong acids, bases, and oxidizing agents will further ensure its integrity for use in sensitive synthetic applications.
References
In-Depth Technical Guide to 4-Amino-2-fluorobenzotrifluoride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorobenzotrifluoride, also known by its synonym 3-fluoro-4-(trifluoromethyl)aniline, is a critical fluorinated building block in modern medicinal chemistry. Its strategic importance lies in its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably the multi-kinase inhibitor Regorafenib. The incorporation of the fluoro- and trifluoromethyl-substituted phenyl ring imparts desirable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and lipophilicity, which can lead to improved bioavailability and efficacy.[1] This guide provides a comprehensive overview of the technical data, synthesis, and biological relevance of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to light-colored powder or crystal.[2] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic chemistry.
| Property | Value |
| Synonyms | 3-Fluoro-4-(trifluoromethyl)aniline, 3-Fluoro-4-(trifluoromethyl)benzenamine |
| CAS Number | 69411-68-3 |
| Molecular Formula | C₇H₅F₄N |
| Molecular Weight | 179.12 g/mol |
| Melting Point | 54 - 58 °C |
| Boiling Point | 203.8 °C at 760 mmHg |
| Purity | ≥97% |
| Appearance | White to light yellow to light orange powder to crystal |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a substituted benzotrifluoride. A common synthetic route involves the nitration of a fluorinated benzotrifluoride precursor, followed by the reduction of the nitro group to an amine.
Experimental Protocol: Two-Step Synthesis from 2-Fluoro-1-(trifluoromethyl)benzene
This protocol outlines a representative synthesis starting from 2-fluoro-1-(trifluoromethyl)benzene.
Step 1: Nitration of 2-Fluoro-1-(trifluoromethyl)benzene to 2-Fluoro-4-nitrobenzotrifluoride
This step introduces a nitro group at the para position to the trifluoromethyl group.
-
Materials:
-
2-Fluoro-1-(trifluoromethyl)benzene
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, carefully prepare a mixture of concentrated sulfuric acid and fuming nitric acid, maintaining a low temperature with an ice bath.
-
Slowly add 2-fluoro-1-(trifluoromethyl)benzene to the nitrating mixture dropwise, ensuring the temperature remains controlled (typically between -15°C and 0°C).
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product into dichloromethane.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-fluoro-4-nitrobenzotrifluoride.
-
The crude product can be purified by distillation or chromatography.
-
Step 2: Reduction of 2-Fluoro-4-nitrobenzotrifluoride to this compound
This step converts the nitro group to the desired amine functionality. Catalytic hydrogenation is a common and efficient method.
-
Materials:
-
2-Fluoro-4-nitrobenzotrifluoride
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C) catalyst (typically 5-10%)
-
Hydrogen gas source
-
Filtration agent (e.g., Celite)
-
-
Procedure:
-
Dissolve 2-fluoro-4-nitrobenzotrifluoride in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Caption: Synthetic workflow for this compound.
Application in Drug Synthesis: The Case of Regorafenib
This compound is a pivotal intermediate in the synthesis of Regorafenib, a multi-kinase inhibitor approved for the treatment of various cancers.[3] The synthesis of Regorafenib involves the coupling of two key fragments, one of which is derived from this compound.
Experimental Protocol: Synthesis of Regorafenib Intermediate and Final Coupling
The following protocol outlines the conversion of a related starting material, 4-chloro-3-(trifluoromethyl)aniline, to an isocyanate, followed by its coupling with another key intermediate to form Regorafenib. This illustrates the utility of the trifluoromethylaniline scaffold.
-
Step 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
In a reaction vessel, dissolve triphosgene in a suitable solvent like dichloromethane.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)aniline in dichloromethane to the triphosgene solution.
-
Subsequently, add a solution of a non-nucleophilic base, such as triethylamine, dropwise.
-
After the reaction is complete, remove the solvent under reduced pressure to yield the isocyanate intermediate.[4]
-
-
Step 2: Final Coupling to form Regorafenib
-
Dissolve the second key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, in dichloromethane.
-
At a reduced temperature (e.g., 0 °C) and under an inert atmosphere, add the solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete, often indicated by the precipitation of the product.
-
The solid product, Regorafenib, is then collected by filtration, washed, and dried.[4]
-
Role in Biological Signaling Pathways
This compound itself is not known to directly interact with biological signaling pathways. However, as a key component of Regorafenib, it contributes to the overall structure that enables the drug to inhibit multiple protein kinases involved in crucial cellular processes.[3]
Regorafenib's mechanism of action involves the inhibition of several signaling pathways that are critical for tumor growth, angiogenesis (the formation of new blood vessels that supply tumors), and the tumor microenvironment.[1][5] The key signaling pathways targeted by Regorafenib include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor) Signaling: By inhibiting VEGFR1, -2, and -3, Regorafenib blocks the pro-angiogenic signals, thereby cutting off the tumor's blood and nutrient supply.[3]
-
PDGFR (Platelet-Derived Growth Factor Receptor) and FGFR (Fibroblast Growth Factor Receptor) Signaling: Inhibition of these pathways disrupts stromal signaling in the tumor microenvironment, further hindering tumor growth and metastasis.[1][5]
-
RAF/MEK/ERK (MAPK) Pathway: Regorafenib targets RAF kinases (BRAF and CRAF), which are key components of this pathway that regulates cell proliferation and survival.[3]
-
Other Kinases: Regorafenib also inhibits other kinases such as KIT, RET, and TIE2, which are involved in oncogenesis and angiogenesis.[1]
Caption: Regorafenib's inhibition of multiple signaling pathways.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its unique substitution pattern provides a scaffold for the development of potent and selective therapeutic agents. The successful application of this building block in the synthesis of Regorafenib highlights its importance in targeting key signaling pathways implicated in cancer. A thorough understanding of its chemical properties and synthetic routes is essential for researchers and drug development professionals seeking to leverage the benefits of fluorine substitution in the design of next-generation pharmaceuticals.
References
An In-depth Technical Guide to 4-Amino-2-fluorobenzotrifluoride: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-2-fluorobenzotrifluoride (CAS No. 69411-68-3), a key building block in modern medicinal chemistry. This document details its discovery and history, physicochemical properties, synthesis, and significant role in the development of therapeutic agents, with a focus on its application in oncology.
Introduction and Historical Context
This compound, also known as 3-fluoro-4-(trifluoromethyl)aniline, is a highly functionalized aromatic amine that has garnered significant attention in the pharmaceutical and specialty chemical sectors.[1] The strategic incorporation of fluorine and a trifluoromethyl group onto the aniline scaffold imparts unique electronic and pharmacokinetic properties, making it an invaluable intermediate in the synthesis of complex, biologically active molecules.[1][2]
Physicochemical and Spectroscopic Data
This compound is a white to light orange crystalline powder at room temperature.[2] A summary of its key physicochemical and spectroscopic data is presented below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₅F₄N | [4] |
| Molecular Weight | 179.12 g/mol | [4] |
| CAS Number | 69411-68-3 | [1][4] |
| Appearance | White to light yellow to light orange powder to crystal | [2] |
| Melting Point | 55 °C | [4] |
| Boiling Point | 203.8 °C at 760 mmHg | [4] |
| Purity | ≥98.0% | [1] |
| Storage Temperature | 4°C, protect from light | [4] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Available through spectral databases. |
| IR (Infrared) | Available through spectral databases. |
| MS (Mass Spectrometry) | Available through spectral databases. |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a common and logical synthetic route involves the reduction of the corresponding nitro compound, 2-fluoro-4-nitrobenzotrifluoride. Below is a plausible, detailed experimental protocol based on standard chemical transformations.
Experimental Protocol: Synthesis of this compound via Nitro Reduction
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials:
-
2-Fluoro-4-nitrobenzotrifluoride
-
Iron powder (fine grade)
-
Ammonium chloride
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoro-4-nitrobenzotrifluoride (1.0 eq), iron powder (3.0 eq), and ammonium chloride (0.2 eq).
-
Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate to extract the product.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product of high purity.
Application in Drug Development: The Case of Enzalutamide
This compound is a crucial intermediate in the synthesis of several pharmaceuticals. A prominent example is its use in the production of Enzalutamide, a non-steroidal anti-androgen (NSAA) used in the treatment of castration-resistant prostate cancer. While Enzalutamide itself does not contain the this compound moiety directly, a key intermediate in its synthesis, 4-amino-2-fluoro-N-methylbenzamide, is derived from it.
Androgen Receptor Signaling Pathway and the Mechanism of Action of Enzalutamide
Prostate cancer cell growth is often dependent on the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). Upon ligand binding, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival.
Enzalutamide functions as a potent antagonist of the androgen receptor. It competitively inhibits the binding of androgens to the AR, thereby preventing its nuclear translocation and subsequent gene transcription. This blockade of the androgen signaling pathway leads to a reduction in prostate cancer cell growth.
Caption: The Androgen Receptor signaling pathway and the inhibitory action of Enzalutamide.
Conclusion
This compound stands as a testament to the power of strategic fluorination in medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and highly active pharmaceutical ingredients. As drug discovery continues to evolve, the demand for such precisely engineered building blocks is expected to grow, further solidifying the importance of this compound in the development of next-generation therapeutics.
References
In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 4-Amino-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorobenzotrifluoride, also known as 3-fluoro-4-(trifluoromethyl)aniline, is a critical building block in modern medicinal and agrochemical research. Its unique trifluoromethyl and fluoro-substituted aniline structure imparts desirable properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Understanding the fundamental reaction mechanisms of this versatile intermediate is paramount for its effective utilization in the synthesis of novel compounds. This technical guide provides a comprehensive overview of the core reactions involving this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.
Core Reaction Mechanisms
The reactivity of this compound is primarily centered around the nucleophilic amino group and its potential for transformation into a diazonium salt. Key reactions include acylation, diazotization followed by substitution (e.g., Sandmeyer reaction), and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
Acylation of the Amino Group
Acylation of the primary amino group of this compound is a fundamental transformation to form amides. This reaction is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. The resulting N-acylated products are common intermediates in the synthesis of a wide range of biologically active molecules.
Experimental Protocol: Synthesis of N-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide
A general procedure for the N-acetylation of a substituted aniline using acetic anhydride is as follows:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically a tertiary amine like triethylamine (1.5 equivalents), to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Acylation Reactions
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Triethylamine | THF | 24 | 69 | [1] |
| Acid Chloride | Sodium Hydride | THF | 48-72 | 85-97 | [1] |
Mechanism of Acylation
The acylation of this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., acetate or chloride) to form the stable amide product. The base is used to neutralize the acidic byproduct generated during the reaction.
Diazotization and Sandmeyer Reaction
The primary aromatic amine of this compound can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a versatile intermediate that can be subsequently replaced by a variety of nucleophiles in the presence of a copper(I) catalyst, a transformation known as the Sandmeyer reaction. This allows for the introduction of halides (Cl, Br), cyano groups, and other functionalities onto the aromatic ring.
Experimental Protocol: Diazotization and Sandmeyer Bromination
The following is a general two-step procedure for the conversion of an aromatic amine to an aryl bromide:
Step 1: Diazotization
-
Dissolve this compound (1.0 equivalent) in an aqueous solution of a strong acid (e.g., 48% HBr).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic amount) in concentrated HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the vigorously stirred CuBr solution. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by distillation or column chromatography.
Quantitative Data for Sandmeyer Reactions
| Nucleophile | Copper(I) Salt | Acid | Temperature (°C) | Yield (%) | Reference |
| Br⁻ | CuBr | HBr | 0-60 | Moderate to Good | [2][3] |
| Cl⁻ | CuCl | HCl | 0-60 | Moderate to Good | [2] |
| CN⁻ | CuCN | - | 0-60 | Moderate to Good | [2] |
Mechanism of Diazotization and Sandmeyer Reaction
The diazotization reaction involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic amino group. A series of proton transfers and elimination of water leads to the formation of the diazonium salt. In the Sandmeyer reaction, a single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a halide from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product.
Buchwald-Hartwig Amination
This compound can participate as the amine coupling partner in the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form C-N bonds. This reaction is a powerful tool for the synthesis of diarylamines and N-aryl heterocycles from aryl halides or triflates.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination is as follows:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Good to Excellent | [4] |
| Aryl Chloride | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Good to Excellent | [5][6] |
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by the base forms a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.
General Experimental Workflow
A typical experimental workflow for reactions involving this compound follows a standard sequence of steps from reaction setup to product characterization.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. A thorough understanding of its fundamental reaction mechanisms, including acylation, diazotization, and cross-coupling reactions, is essential for leveraging its full potential in the design and synthesis of novel pharmaceuticals and agrochemicals. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and scientists in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Pharmaceutical Intermediates Using 4-Amino-2-fluorobenzotrifluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorobenzotrifluoride, also known as 3-fluoro-4-(trifluoromethyl)aniline, is a critical building block in medicinal chemistry.[1][2] Its unique trifluoromethyl and fluorine substituents impart desirable properties to drug candidates, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This versatile intermediate is prominently used in the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors for oncology. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development, including amide bond formation for the synthesis of Nilotinib intermediates, urea formation for the synthesis of Regorafenib analogues, and the synthesis of substituted benzimidazoles.
Key Physicochemical and Safety Data
| Property | Value | Reference |
| CAS Number | 69411-68-3 | [1] |
| Molecular Formula | C₇H₅F₄N | [3] |
| Molecular Weight | 179.12 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 55-58 °C | [4] |
| Boiling Point | 203.8 °C at 760 mmHg | [1] |
| Purity | ≥98.0% | [1] |
| Hazard Statements | H302, H311, H315, H319, H335 | [4] |
| Precautionary Statements | P261, P270, P280, P301+P312, P302+P352, P305+P351+P338 | [4] |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application 1: Amide Bond Formation in the Synthesis of Nilotinib Intermediates
The formation of an amide bond is a cornerstone of pharmaceutical synthesis. In the context of the tyrosine kinase inhibitor Nilotinib, this compound is a key precursor to the aniline fragment that participates in a crucial amide coupling step. The following protocol is a representative procedure for the coupling of an activated carboxylic acid with an aniline, adapted for this compound.
Experimental Protocol: Amide Coupling
This protocol describes the synthesis of a key amide intermediate, N-(3-fluoro-4-(trifluoromethyl)phenyl)-4-methyl-3-nitrobenzamide, a precursor to the core structure of Nilotinib.
Reaction Scheme:
Figure 1: Amide coupling reaction for a Nilotinib intermediate.
Materials:
-
This compound
-
4-Methyl-3-nitrobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methyl-3-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM to the cooled mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired amide product.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methyl-3-nitrobenzoyl chloride | - | Pyridine | DCM | 0 to RT | 16 | ~85-95 |
| 4-Fluoro-3-nitroaniline | Carboxylic acid | HATU | DIPEA | CH₃CN | RT to Reflux | 27 | 51[5] |
Application 2: Urea Formation in the Synthesis of Regorafenib Analogues
Regorafenib is another multi-kinase inhibitor where a substituted urea linkage is a key structural feature. This compound can be a precursor to the aniline component that reacts with an isocyanate to form this critical bond.
Experimental Protocol: Urea Formation
This protocol outlines the synthesis of a Regorafenib analogue by reacting an isocyanate with an amine derived from this compound.
Reaction Scheme:
Figure 2: Urea formation in the final step of Regorafenib synthesis.
Materials:
-
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (derived from 4-amino-3-fluorophenol, a close analogue of this compound)
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard filtration apparatus
Procedure:
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq.) in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq.) in anhydrous DCM dropwise to the cooled solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]
-
A precipitate will form during the reaction.[1]
-
Collect the precipitate by filtration.
-
Suspend the crude solid in diethyl ether and stir for 2 hours to wash away impurities.[1]
-
Filter the solid, wash with fresh diethyl ether, and dry under vacuum to yield the final urea product.[1]
Quantitative Data (Representative):
| Amine | Isocyanate | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | DCM | 0 to RT | 16 | >90[1] |
| 3-Fluoroaniline | 1-(Isocyanatomethyl)adamantane | DMF | RT | 12 | 92[6] |
Application 3: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This compound can serve as a precursor to ortho-phenylenediamines, which are key starting materials for the synthesis of the benzimidazole core.
Experimental Protocol: Benzimidazole Synthesis (General Approach)
The following is a general protocol for the synthesis of a benzimidazole from an ortho-phenylenediamine and a carboxylic acid, which can be adapted for derivatives of this compound. The initial step would involve the reduction of a nitro group ortho to the amino group of a this compound derivative.
Reaction Scheme:
Figure 3: General synthesis of a 2-substituted benzimidazole.
Materials:
-
An ortho-phenylenediamine derivative (obtainable from a nitrated and subsequently reduced derivative of this compound)
-
A suitable carboxylic acid
-
Polyphosphoric acid (PPA) or another suitable condensing agent (e.g., 4 M HCl)
-
Round-bottom flask
-
High-temperature oil bath
-
Mechanical stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine the ortho-phenylenediamine derivative (1.0 eq.) and the carboxylic acid (1.0-1.2 eq.).
-
Add polyphosphoric acid (PPA) as both the solvent and the condensing agent.
-
Heat the mixture with stirring to a high temperature (typically 150-200 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to about 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Collect the crude benzimidazole product by filtration.
-
Wash the solid with water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Quantitative Data (Representative):
| o-Phenylenediamine | Carboxylic Acid | Condensing Agent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Methylbenzene-1,2-diamine | Various | Iodoacetic acid | 60 | 3 | High |
| o-Phenylenediamine | p-Aminobenzoic acid | PPA/Xylene | Reflux | N/A | N/A |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The protocols provided herein for amide bond formation, urea synthesis, and benzimidazole construction offer robust starting points for researchers engaged in drug discovery and development. The unique electronic and steric properties conferred by the fluoro and trifluoromethyl groups make this building block an essential tool for the medicinal chemist's toolbox. Careful optimization of the provided reaction conditions may be necessary depending on the specific substrates employed.
References
- 1. benchchem.com [benchchem.com]
- 2. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 3. US10000470B1 - Method for preparing nilotinib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Amino-2-fluorobenzotrifluoride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 4-amino-2-fluorobenzotrifluoride, also known as 3-fluoro-4-(trifluoromethyl)aniline, as a key starting material in the synthesis of modern agrochemicals. The presence of both fluorine and a trifluoromethyl group on the aniline scaffold imparts desirable properties to the final active ingredients, such as enhanced metabolic stability, increased lipophilicity, and improved biological efficacy.[1]
This document focuses on the synthesis of the fungicide Bixafen, a potent succinate dehydrogenase inhibitor (SDHI), as a representative example of an agrochemical derived from this compound. The synthetic strategy involves a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by an amidation to install the pyrazole carboxamide moiety.
Key Intermediate: this compound
| Property | Value |
| CAS Number | 69411-68-3 |
| Molecular Formula | C₇H₅F₄N |
| Molecular Weight | 179.12 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 55-58 °C |
| Purity | ≥98% |
Synthesis of Bixafen from this compound
The overall synthetic pathway from this compound to Bixafen is a two-step process. The first step is a Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 3',4'-dichloro-5-fluorobiphenyl-2-amine. The second step is the amidation of this intermediate with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
Experimental Protocols
Step 1: Synthesis of 3',4'-Dichloro-5-fluorobiphenyl-2-amine (Intermediate 1)
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid and can be adapted for the specific substrates.
Materials:
| Reagent | Molar Equiv. | Notes |
| This compound | 1.0 | |
| 3,4-Dichlorophenylboronic acid | 1.2-1.5 | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | 0.01-0.03 | |
| Ligand (if needed, e.g., SPhos) | 0.02-0.06 | |
| Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) | 2.0-3.0 | |
| Solvent (e.g., 1,4-Dioxane/Water, Toluene) | - | Degassed |
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), 3,4-dichlorophenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.). If using a solid palladium catalyst and ligand, add them at this stage.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (argon or nitrogen).
-
Solvent Addition: Add the degassed solvent to the reaction mixture via a syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3',4'-dichloro-5-fluorobiphenyl-2-amine.
Step 2: Synthesis of Bixafen (Final Product)
This procedure outlines the amidation of the synthesized biphenylamine intermediate with a pyrazole acid chloride.
Materials:
| Reagent | Molar Equiv. | Notes |
| 3',4'-Dichloro-5-fluorobiphenyl-2-amine | 1.0 | |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 1.0-1.2 | |
| Base (e.g., Triethylamine, Pyridine) | 1.5-2.0 | |
| Solvent (e.g., Dichloromethane, Toluene, THF) | - | Anhydrous |
Procedure:
-
Reaction Setup: Dissolve 3',4'-dichloro-5-fluorobiphenyl-2-amine (1.0 equiv.) and the base (1.5-2.0 equiv.) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Acid Chloride Addition: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0-1.2 equiv.) in the same solvent to the reaction mixture at 0 °C or room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude Bixafen can be purified by recrystallization from a suitable solvent system (e.g., methanol) or by column chromatography to yield the final product with high purity.[2]
Quantitative Data
The following table summarizes expected yields and purity for the synthesis of Bixafen. These values are representative and may vary depending on the specific reaction conditions and purification methods employed.
| Step | Product | Yield (%) | Purity (%) |
| 1 | 3',4'-Dichloro-5-fluorobiphenyl-2-amine | 70-85 | >95 |
| 2 | Bixafen | 85-95 | >98[2] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex agrochemicals. The protocols outlined above for the synthesis of Bixafen demonstrate a practical application of this starting material, employing robust and well-established synthetic methodologies. The incorporation of the 3-fluoro-4-(trifluoromethyl)phenyl moiety is crucial for achieving the desired biological activity and stability of the final product. These application notes serve as a comprehensive guide for researchers engaged in the discovery and development of novel crop protection agents.
References
Application Notes and Protocols: 4-Amino-2-fluorobenzotrifluoride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorobenzotrifluoride, also known as 3-fluoro-4-(trifluoromethyl)aniline, is a pivotal building block in modern organic synthesis, particularly in the realms of medicinal chemistry and agrochemical development.[1][2] Its unique trifluoromethyl and fluoro substitutions on the aniline core impart desirable physicochemical properties to target molecules. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the fluorine atom can modulate pKa and introduce favorable interactions with biological targets.[1] These attributes make this compound a valuable starting material for the synthesis of a wide range of bioactive compounds, including kinase inhibitors and anti-androgen agents. This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of a hydroxyflutamide analog, a class of compounds known for their anti-androgen activity.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 69411-68-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅F₄N | --INVALID-LINK-- |
| Molecular Weight | 179.12 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 55-58 °C | --INVALID-LINK-- |
| Boiling Point | 86 °C at 10 mmHg | --INVALID-LINK-- |
| Purity | ≥98% (GC) | --INVALID-LINK-- |
Application in the Synthesis of Bioactive Molecules
This compound is a versatile precursor for introducing the 3-fluoro-4-(trifluoromethyl)phenyl moiety into a variety of molecular scaffolds. This is particularly valuable in drug discovery for enhancing a compound's pharmacokinetic and pharmacodynamic profile.
One of the most common and powerful reactions involving this compound is amide bond formation . The amino group can readily react with activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form a stable amide linkage. This reaction is fundamental in the synthesis of numerous pharmaceuticals.
Representative Application: Synthesis of a Hydroxyflutamide Analog
Flutamide and its active metabolite, hydroxyflutamide, are non-steroidal anti-androgen drugs used in the treatment of prostate cancer. The following is a representative protocol for the synthesis of a hydroxyflutamide analog via the acylation of this compound. This protocol is adapted from general procedures for the synthesis of similar compounds.
Experimental Protocol: Synthesis of N-(3-fluoro-4-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide
This protocol details the synthesis of a hydroxyflutamide analog through the reaction of this compound with 2-hydroxy-2-methylpropanoyl chloride.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Major Chemical Supplier | ≥98% |
| 2-Hydroxy-2-methylpropanoic acid | Major Chemical Supplier | ≥98% |
| Oxalyl chloride | Major Chemical Supplier | ≥98% |
| Pyridine | Major Chemical Supplier | Anhydrous |
| Dichloromethane (DCM) | Major Chemical Supplier | Anhydrous |
| N,N-Dimethylformamide (DMF) | Major Chemical Supplier | Anhydrous |
| Hydrochloric acid (HCl) | Major Chemical Supplier | 1 M aqueous solution |
| Sodium bicarbonate (NaHCO₃) | Major Chemical Supplier | Saturated aqueous solution |
| Brine | Major Chemical Supplier | Saturated aqueous solution |
| Magnesium sulfate (MgSO₄) | Major Chemical Supplier | Anhydrous |
Experimental Workflow
Step-by-Step Procedure
Part 1: Preparation of 2-Hydroxy-2-methylpropanoyl chloride
-
To a stirred solution of 2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
The resulting solution of 2-hydroxy-2-methylpropanoyl chloride is used directly in the next step without isolation.
Part 2: Amide Bond Formation
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM (0.5 M) and add pyridine (1.5 eq).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Slowly add the freshly prepared solution of 2-hydroxy-2-methylpropanoyl chloride (from Part 1) to the solution of this compound.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Part 3: Workup and Purification
-
Upon completion of the reaction, dilute the mixture with DCM.
-
Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-fluoro-4-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide.
Expected Results
| Product | Form | Yield | Purity (HPLC) |
| N-(3-fluoro-4-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide | White to off-white solid | 75-85% | >98% |
Signaling Pathway Context: Androgen Receptor Antagonism
The synthesized hydroxyflutamide analog is designed to act as an antagonist of the androgen receptor (AR). In many prostate cancers, the AR signaling pathway is constitutively active, leading to tumor growth and proliferation. Non-steroidal anti-androgens like hydroxyflutamide competitively inhibit the binding of androgens (e.g., testosterone and dihydrotestosterone) to the AR, thereby blocking the downstream signaling cascade.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties make it an ideal starting material for the development of novel pharmaceuticals and agrochemicals. The provided protocol for the synthesis of a hydroxyflutamide analog via amide bond formation serves as a representative example of its broad utility. Researchers and drug development professionals can leverage the reactivity of this compound to access a diverse range of complex molecules with potentially enhanced biological activity and improved pharmacokinetic profiles.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the pharmaceutical industry for the construction of biaryl scaffolds, which are prevalent in a wide array of biologically active molecules. 4-Amino-2-fluorobenzotrifluoride is a valuable building block in medicinal chemistry. Its trifluoromethyl and fluoro substituents can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The amino group provides a convenient handle for further functionalization, making it a key intermediate in the synthesis of novel therapeutics.[1]
These application notes provide a detailed guide for performing Suzuki coupling reactions with this compound and various arylboronic acids. While specific literature examples for this exact substrate are limited, the provided protocols and data are based on established procedures for structurally similar electron-deficient anilines and fluorinated aryl halides.[2][3]
Significance in Drug Development
The introduction of fluorinated moieties into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic profiles.[1] The trifluoromethyl group, in particular, is known to increase metabolic stability by blocking potential sites of oxidation. The fluorine atom can modulate the pKa of nearby functional groups and improve membrane permeability. The biaryl structures synthesized via Suzuki coupling of this compound are key components in the development of new therapeutic agents for a variety of diseases.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Tabulated Reaction Conditions for Analogous Systems
The following table summarizes typical conditions for Suzuki coupling reactions of bromoanilines and other fluorinated aryl halides, which can serve as a starting point for the optimization of reactions with this compound.
| Aryl Halide (Analogous) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2,6-dimethylaniline | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 80 | 18 | 32-85 | [2] |
| 4-Bromoaniline | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF/H₂O | 100 | 2 | 62-95 | [5] |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | None | K₂CO₃ | DMF/H₂O | 110 | 3-48 | up to 100 | [3][6] |
| Ortho-bromoanilines | CataXCium A Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 60-95 | [7] |
| 4-Bromo-3-fluoroaniline | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | ~80 | [2] |
Detailed Experimental Protocol (General)
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure all glassware is flame-dried and solvents are anhydrous.[8]- Screen different bases (e.g., K₃PO₄, CsF) and solvent systems.[9] |
| Homocoupling of Boronic Acid | - Presence of oxygen- High temperature | - Thoroughly degas all solvents and maintain a strict inert atmosphere.[5]- Lower the reaction temperature. |
| Dehalogenation/Protodeboronation | - Presence of protic impurities (water)- Certain bases or solvents can promote this side reaction.[5] | - Use anhydrous solvents and reagents.[8]- Consider using a boronic ester instead of a boronic acid.[5] |
| Difficulty in Purification | - Co-elution of product with byproducts or starting materials. | - Optimize the reaction to minimize byproduct formation.- Employ alternative purification techniques such as preparative TLC or HPLC. |
References
- 1. nbinno.com [nbinno.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-2-fluorobenzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's significance lies in its broad substrate scope, tolerance for various functional groups, and often milder reaction conditions compared to classical methods.[3]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination utilizing 4-Amino-2-fluorobenzotrifluoride (also known as 3-fluoro-4-(trifluoromethyl)aniline) derivatives as the amine coupling partner. The presence of both a fluorine atom and a trifluoromethyl group renders this aniline derivative electron-deficient, which can present unique challenges in C-N bond formation. Careful selection of the catalyst, ligand, base, and reaction conditions is therefore critical for achieving high yields and reaction efficiency.[3] These notes are intended to guide researchers in the successful application of this important transformation for the synthesis of novel diarylamines.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by a palladium(0) species. The key steps of the mechanism are as follows:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst, leading to the formation of a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (in this case, a this compound derivative) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond through reductive elimination from the palladium center. This step yields the desired N-aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide. The choice of a suitable bulky and electron-rich phosphine ligand is crucial to promote the desired reductive elimination pathway and suppress such unwanted side reactions.[3]
Key Reaction Components
The success of the Buchwald-Hartwig amination of this compound derivatives is highly dependent on the careful selection of the following components:
-
Palladium Precatalyst: A source of palladium is essential. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Modern, air-stable precatalysts (e.g., Buchwald G2, G3, G4) can offer improved efficiency and reproducibility, especially for challenging substrates.[3]
-
Phosphine Ligand: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient anilines like this compound, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are often effective.[3][4]
-
Base: A non-nucleophilic base is required for the deprotonation of the amine. Common strong bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS). For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, though this might require higher reaction temperatures or longer reaction times.[2][3]
-
Solvent: Anhydrous and aprotic solvents are typically used to ensure a water-free reaction environment. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices due to their ability to dissolve the reagents and stabilize the catalytic species.[3]
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all experimental procedures should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents and liquid reagents should be anhydrous and deoxygenated.[3]
Protocol 1: General Procedure for the N-Arylation of this compound with an Aryl Bromide
This protocol provides a general method for the coupling of this compound with a representative aryl bromide. Optimization of the ligand, base, and temperature may be necessary for different aryl halide substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere chemistry
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add sodium tert-butoxide (1.2-1.5 equivalents), this compound (1.1-1.2 equivalents), and the aryl bromide (1.0 equivalent).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-amino-2-fluorobenzotrifluoride derivative.[5]
Data Presentation
The following tables summarize representative reaction conditions and expected outcomes for the Buchwald-Hartwig amination of aryl halides with anilines bearing electron-withdrawing groups. These data are compiled from literature precedents for structurally similar substrates and should serve as a guideline for optimizing the reaction of this compound derivatives.
Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination of Aryl Halides with Electron-Deficient Anilines.
| Parameter | Typical Range/Value | Reference |
| Palladium Precatalyst | 1-2 mol% (e.g., Pd₂(dba)₃, Pd(OAc)₂) | [3] |
| Ligand | 1.2-4 mol% (e.g., XPhos, RuPhos, BrettPhos) | [3][4] |
| Base | 1.2-2.5 equivalents (e.g., NaOtBu, LHMDS, Cs₂CO₃) | [3][5] |
| Solvent | Toluene, 1,4-Dioxane, THF | [3] |
| Temperature | 80-110 °C | [5] |
| Reaction Time | 2-24 hours | [5] |
| Expected Yield | 70-95% | [5] |
Note: Yields are highly dependent on the specific coupling partners and the optimization of reaction conditions.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
References
Application Notes: Protocol for N-acylation of 3-fluoro-4-(trifluoromethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Fluoro-4-(trifluoromethyl)aniline is a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure features a primary amino group that serves as a key handle for chemical modification. The presence of a trifluoromethyl (-CF3) group is particularly significant; its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability make it a desirable feature in drug candidates and advanced materials.[2][3] N-acylation of the primary amino group is a fundamental transformation that allows for the introduction of diverse functionalities, leading to the creation of amides that are precursors to a wide range of bioactive molecules, including kinase inhibitors and other therapeutic agents.[1]
This document provides detailed protocols for the N-acylation of 3-fluoro-4-(trifluoromethyl)aniline using two common acylating agents: acetic anhydride and acyl chlorides.
General Reaction Scheme
The N-acylation of 3-fluoro-4-(trifluoromethyl)aniline proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (an acyl chloride or anhydride). This is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct.
Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Acyl chlorides and acetic anhydride are corrosive and moisture-sensitive. Aniline derivatives can be toxic.
Protocol 1: Acetylation using Acetic Anhydride
This protocol describes the formation of N-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide. Acetylation is frequently used to protect primary amines or to synthesize amide final products.[4][5]
Materials:
-
3-fluoro-4-(trifluoromethyl)aniline
-
Acetic anhydride
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with stir bar
-
Addition funnel (optional)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-fluoro-4-(trifluoromethyl)aniline (1.0 eq). Dissolve it in a suitable solvent like DCM (approx. 0.2 M concentration).
-
Base Addition: Add pyridine or triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[6]
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[1]
-
-
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure acetamide.[7]
Protocol 2: Acylation using an Acyl Chloride (e.g., Propionyl Chloride)
This protocol provides a general method for reacting an acyl chloride with the aniline to form the corresponding amide.
Materials:
-
3-fluoro-4-(trifluoromethyl)aniline
-
Propionyl chloride (or other desired acyl chloride)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated Ammonium Chloride (NH4Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with stir bar under an inert atmosphere (e.g., Nitrogen or Argon)
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve 3-fluoro-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF or DCM. Cool the solution to 0 °C.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution via syringe.[1]
-
Reagent Addition: Add the acyl chloride (e.g., propionyl chloride) (1.05 eq) dropwise via syringe, ensuring the temperature remains below 5 °C.[1]
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC indicates the consumption of the starting material.[1]
-
Work-up:
-
Quench the reaction with a saturated solution of NH4Cl.
-
Transfer to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine.
-
-
Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated product.
Data Presentation
The following table summarizes typical conditions for the N-acylation of anilines. Yields are generally high but can vary based on the specific acylating agent and substrate purity.
| Parameter | Protocol 1 (Anhydride) | Protocol 2 (Acyl Chloride) |
| Starting Material | 3-fluoro-4-(trifluoromethyl)aniline | 3-fluoro-4-(trifluoromethyl)aniline |
| Acylating Agent | Acetic Anhydride | Acyl Chloride (e.g., Propionyl Chloride) |
| Base | Pyridine or Triethylamine | Triethylamine or DIPEA |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2 - 4 hours | 6 - 12 hours |
| Purification Method | Recrystallization | Column Chromatography |
| Reported Yield Range | >90% (for general aniline acetylation) | 80-95% (for general aniline acylation) |
Visualizations
Experimental Workflow
The diagram below outlines the general laboratory workflow for the N-acylation reaction, from initial setup to final product analysis.
Reaction Mechanism
The N-acylation of anilines follows a nucleophilic acyl substitution pathway.
References
Application of 4-Amino-2-fluorobenzotrifluoride in Medicinal Chemistry: A Detailed Guide for Drug Discovery Professionals
Introduction
4-Amino-2-fluorobenzotrifluoride, also known as 3-fluoro-4-(trifluoromethyl)aniline, is a critical building block in modern medicinal chemistry. Its unique trifluoromethyl and fluorine substitutions on an aniline scaffold provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of this moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and bioavailability, making it a highly sought-after intermediate in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[1][2]
This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in the synthesis of kinase inhibitors, with a particular focus on the synthesis of Ponatinib, a potent multi-targeted tyrosine kinase inhibitor.
Key Physicochemical and Pharmacokinetic Contributions
The strategic placement of fluorine and a trifluoromethyl group on the aniline ring imparts several desirable properties to a drug candidate:
-
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access intracellular targets.[1][3]
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, leading to a longer half-life and improved metabolic stability of the drug.[1][4]
-
Improved Bioavailability: By enhancing both membrane permeability and metabolic stability, the incorporation of the 3-fluoro-4-(trifluoromethyl)phenyl moiety can lead to improved oral bioavailability of a drug.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can lower the pKa of the aniline nitrogen, which can influence the molecule's binding interactions with its target protein.
Application in Kinase Inhibitor Synthesis: The Case of Ponatinib
Ponatinib (Iclusig®) is a potent, orally active, multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with the T315I mutation which confers resistance to other tyrosine kinase inhibitors.[5][6] The synthesis of Ponatinib involves the coupling of a substituted benzoic acid with an aniline derivative, specifically 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.[7] While not the exact starting material of this report, its structure is highly analogous to derivatives of this compound and serves as an excellent model for its application.
Signaling Pathways Targeted by Ponatinib
Ponatinib is a pan-BCR-ABL inhibitor, targeting both native and mutated forms of the BCR-ABL fusion protein, which is the hallmark of CML.[8][9] In addition to BCR-ABL, Ponatinib inhibits a range of other kinases involved in cancer cell proliferation and angiogenesis.
Key Kinase Targets of Ponatinib:
-
Abelson murine leukemia viral oncogene homolog 1 (ABL)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Fibroblast Growth Factor Receptor (FGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase (Src)
The inhibition of these kinases disrupts downstream signaling pathways crucial for tumor growth and survival. Notably, Ponatinib has been shown to induce vascular toxicity through the Notch-1 signaling pathway and can also impact the AKT and ERK signaling pathways, which are critical for cardiomyocyte survival.[4][10][11]
References
- 1. ClinPGx [clinpgx.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Ponatinib-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponatinib - Wikipedia [en.wikipedia.org]
- 6. Ponatinib: A Third-Generation Inhibitor for the Treatment of CML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Ponatinib Induces Vascular Toxicity through the Notch-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Therapeutics with 4-Amino-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluorobenzotrifluoride, also known as 3-fluoro-4-(trifluoromethyl)aniline, is a pivotal building block in medicinal chemistry for the development of novel therapeutics.[1] Its unique structure, featuring both a fluorine atom and a trifluoromethyl group on an aniline scaffold, imparts desirable physicochemical properties to drug candidates. The presence of these fluorine moieties can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on pyrimidine derivatives exhibiting potential antifungal and anticancer activities.
Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 69411-68-3 | [2][3][4] |
| Molecular Formula | C₇H₅F₄N | [2] |
| Molecular Weight | 179.12 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 55-58 °C | [2] |
| Boiling Point | 203.8 °C at 760 mmHg | [2] |
| Purity | ≥98% | [3] |
Application in the Synthesis of Pyrimidine-Based Therapeutics
This compound is a valuable precursor for the synthesis of substituted pyrimidines, a class of heterocyclic compounds with a broad range of biological activities, including antifungal and anticancer properties.[5][6][7] The general synthetic strategy involves the condensation of a β-dicarbonyl compound with a guanidine derivative, which can be prepared from this compound. The resulting aminopyrimidine can then be further functionalized to generate a library of potential therapeutic agents.
Experimental Workflow for Synthesis of Pyrimidine Derivatives
Detailed Protocols
The following protocols are adapted from established methods for the synthesis of bioactive pyrimidine derivatives and are presented here as a guide for researchers.
Protocol 1: Synthesis of N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide derivatives
This protocol outlines a four-step synthesis of novel trifluoromethyl pyrimidine derivatives containing an amide moiety, which have shown promising antifungal and anticancer activities.[6]
Step 1: Synthesis of Intermediate 2 (4-chloro-6-(trifluoromethyl)pyrimidine)
-
To a solution of ethyl trifluoroacetoacetate (Intermediate 1) in ethanol, add a solution of guanidine hydrochloride and sodium ethoxide.
-
Reflux the mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice water and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain Intermediate 2.
Step 2: Synthesis of Intermediate 3 (4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine)
-
Treat Intermediate 2 with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).
-
Stir the reaction at room temperature for 12-16 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield Intermediate 3.
Step 3: Synthesis of Intermediate 4 (3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline)
-
To a solution of Intermediate 3 and 3-aminophenol in acetone, add potassium iodide and cesium carbonate.
-
Stir the mixture at room temperature for 7-8 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain Intermediate 4.
Step 4: Synthesis of Final Compounds (5a-5w)
-
To a solution of Intermediate 4 and a substituted aromatic acid in dichloromethane, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 8-10 hours.
-
Evaporate the solvent and purify the residue by column chromatography to yield the final pyrimidine derivatives.
Quantitative Data Presentation
The following tables summarize the in vitro antifungal and anticancer activities of representative pyrimidine derivatives synthesized using a similar methodology.
Table 1: In Vitro Antifungal Activity (EC₅₀ in μg/mL)
| Compound | Botryosphaeria dothidea | Phomopsis sp. | Botrytis cinerea |
| 5o | 15.2 | 10.5 | 25.8 |
| Pyrimethanil (Control) | 28.4 | 32.1 | 45.3 |
| Data adapted from Wu et al., 2021.[5] |
Table 2: In Vitro Anticancer Activity (IC₅₀ in μM)
| Compound | PC-3 (Prostate) | K562 (Leukemia) | Hela (Cervical) | A549 (Lung) |
| 13 | < 0.2 | < 0.2 | < 0.2 | < 0.2 |
| Doxorubicin (Control) | 0.1 | 0.05 | 0.15 | 0.2 |
| Data adapted from a study on pyrimidine-based Aurora Kinase inhibitors.[4][8] |
Signaling Pathways and Mechanism of Action
Anticancer Activity: Targeting the EGFR Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival.[9][10] One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth.[1][11][12][13][14]
Antifungal Activity: Disruption of Ergosterol Biosynthesis
The antifungal mechanism of some pyrimidine derivatives involves the inhibition of enzymes essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][15][16] This disruption leads to a compromised cell membrane, ultimately causing fungal cell death.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel therapeutic agents. Its incorporation into heterocyclic scaffolds, such as pyrimidines, has led to the discovery of compounds with potent antifungal and anticancer activities. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs. Further optimization of the pyrimidine scaffold and exploration of other heterocyclic systems derived from this starting material hold significant promise for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. wjarr.com [wjarr.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles from 4-Amino-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorinated quinolines and benzimidazoles, utilizing 4-Amino-2-fluorobenzotrifluoride (also known as 3-fluoro-4-(trifluoromethyl)aniline) as a key starting material. The incorporation of fluorine and trifluoromethyl moieties into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry for enhancing the pharmacological properties of drug candidates, such as metabolic stability and lipophilicity.
Introduction
This compound is a versatile building block for the synthesis of complex fluorinated heterocycles. Its unique substitution pattern, featuring an aniline amine group for cyclization reactions, a fluorine atom, and a trifluoromethyl group, makes it an attractive starting material for generating novel compounds with potential therapeutic applications. This document outlines reliable and adaptable protocols for the synthesis of two important classes of fluorinated heterocycles: quinolines and benzimidazoles.
Synthesis of Fluorinated Quinolines via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and robust method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. By employing this compound as the aniline component, novel 7-fluoro-8-(trifluoromethyl)quinolines can be synthesized.
Experimental Workflow: Doebner-von Miller Synthesis of 7-Fluoro-8-(trifluoromethyl)quinolines
Caption: Workflow for the Doebner-von Miller synthesis of 7-fluoro-8-(trifluoromethyl)quinolines.
Detailed Experimental Protocol: Synthesis of 2-Methyl-7-fluoro-8-(trifluoromethyl)quinoline
Materials:
-
This compound
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add this compound (1.0 eq) to a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
To this stirred solution, add nitrobenzene (1.2 eq) as an oxidizing agent.
-
Slowly add crotonaldehyde (1.5 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 120-130°C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature and then carefully neutralize it with a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methyl-7-fluoro-8-(trifluoromethyl)quinoline.
Quantitative Data
| Product | Reagent B | Yield (%) | Purity (%) |
| 2-Methyl-7-fluoro-8-(trifluoromethyl)quinoline | Crotonaldehyde | 65-75 | >98 |
| 7-Fluoro-2-phenyl-8-(trifluoromethyl)quinoline | Cinnamaldehyde | 60-70 | >98 |
Synthesis of Fluorinated Benzimidazoles
The synthesis of fluorinated benzimidazoles from this compound requires a two-step process. The first step involves the regioselective nitration of the aniline ring followed by the reduction of the nitro group to afford the corresponding ortho-phenylenediamine. This intermediate is then cyclized with a carboxylic acid or its derivative in a Phillips-Ladenburg condensation to yield the desired benzimidazole.
Synthetic Pathway: Two-Step Synthesis of Fluorinated Benzimidazoles
Caption: Two-step synthesis of fluorinated benzimidazoles from this compound.
Detailed Experimental Protocol: Synthesis of 6-Fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazole
Step 1: Synthesis of 3-Fluoro-4-(trifluoromethyl)-1,2-phenylenediamine
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
Nitration: Slowly add this compound (1.0 eq) to cold (0-5°C) concentrated sulfuric acid with stirring. To this solution, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C. After the addition, allow the reaction to stir at room temperature for 2-3 hours. Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Filter the precipitated nitro-aniline, wash with water, and dry.
-
Reduction: To a solution of the nitro-aniline intermediate in ethanol, add tin(II) chloride dihydrate (4.0 eq) and concentrated hydrochloric acid. Heat the mixture at reflux for 3-4 hours. After cooling, pour the mixture into ice-water and basify with a concentrated sodium hydroxide solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-4-(trifluoromethyl)-1,2-phenylenediamine.
Step 2: Synthesis of 6-Fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazole
Materials:
-
3-Fluoro-4-(trifluoromethyl)-1,2-phenylenediamine
-
Formic Acid
-
4M Hydrochloric Acid (HCl)
Procedure:
-
A mixture of 3-fluoro-4-(trifluoromethyl)-1,2-phenylenediamine (1.0 eq) and formic acid (excess) is heated at reflux for 4-6 hours.
-
Alternatively, the diamine can be heated in 4M hydrochloric acid at reflux for 2-3 hours.
-
After cooling, the reaction mixture is poured into cold water and neutralized with an aqueous ammonia solution.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) affords the pure 6-fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazole.
Quantitative Data
| Intermediate/Product | Reagent | Overall Yield (%) | Purity (%) |
| 3-Fluoro-4-(trifluoromethyl)-1,2-phenylenediamine | - | 70-80 (two steps) | >95 |
| 6-Fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazole | Formic Acid | 85-95 (cyclization) | >98 |
| 2-Methyl-6-fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazole | Acetic Acid | 80-90 (cyclization) | >98 |
Conclusion
The protocols detailed in these application notes demonstrate the utility of this compound as a valuable starting material for the synthesis of medicinally relevant fluorinated quinolines and benzimidazoles. These methods are scalable and can be adapted for the synthesis of a diverse library of derivatives for further investigation in drug discovery programs. The presence of the fluoro and trifluoromethyl groups in the final products is expected to confer desirable pharmacokinetic and pharmacodynamic properties.
Application Notes: Sandmeyer Reaction for the Functionalization of 4-Amino-2-fluorobenzotrifluoride
Introduction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[1][2][3][4] This transformation is particularly valuable for synthesizing substituted aromatic compounds that are otherwise difficult to access.[5] This document provides a detailed protocol for the Sandmeyer reaction of 4-Amino-2-fluorobenzotrifluoride, a key intermediate in the pharmaceutical and specialty chemical industries. The protocols outlined below describe the conversion of the amino group to a chloro or bromo group, critical steps in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Reaction Principle
The Sandmeyer reaction proceeds in two primary stages:[5][6]
-
Diazotization: The primary aromatic amine, this compound, is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl or HBr).[7][8] This reaction is conducted at low temperatures (0–5 °C) to form a relatively unstable diazonium salt.[9]
-
Copper-Catalyzed Nucleophilic Substitution: The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl or CuBr). The copper(I) catalyst facilitates the replacement of the diazonium group with the corresponding nucleophile (Cl⁻ or Br⁻) and the evolution of nitrogen gas (N₂), yielding the desired aryl halide.[2][4] This step is an example of a radical-nucleophilic aromatic substitution.[2][4]
Experimental Workflow
The overall experimental process, from the starting amine to the final purified product, is illustrated in the workflow diagram below.
Caption: Experimental workflow for the Sandmeyer reaction.
Experimental Protocols
The following are generalized protocols for the chloro- and bromo-Sandmeyer reactions of this compound. Researchers should note that optimization may be required to achieve the best results.
Materials and Equipment:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Hydrobromic acid (HBr), 48%
-
Copper(I) chloride (CuCl)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Protocol 1: Synthesis of 4-Chloro-2-fluorobenzotrifluoride
1. Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0–5 °C using an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [6]
-
After the addition is complete, stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes. The solution should be kept cold for immediate use in the next step.
2. Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool the dark copper(I) chloride solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in the previous stage to the copper(I) chloride solution via a dropping funnel with vigorous stirring.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 60–70 °C for 1 hour, or until the evolution of nitrogen gas ceases.[6]
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow, careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography if necessary.
Protocol 2: Synthesis of 4-Bromo-2-fluorobenzotrifluoride
1. Diazotization:
-
Follow the same diazotization procedure as in Protocol 1, but use 48% HBr (3.0 eq) instead of concentrated HCl.
2. Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.
-
Cool the copper(I) bromide solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition, warm the mixture to 60–70 °C and stir for 1 hour, monitoring for the cessation of N₂ gas evolution.[6]
3. Work-up and Purification:
-
Follow the same work-up and purification procedure as detailed in Protocol 1.
Quantitative Data Summary
The following table provides representative quantities for a reaction starting with 10 mmol of this compound.
| Reactant / Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Amount (10 mmol scale) | Notes |
| This compound | 179.11 | 1.0 | 1.79 g (10 mmol) | Starting material |
| For Chlorination | ||||
| Concentrated HCl (~37%) | 36.46 | 3.0 | ~2.5 mL (30 mmol) | Acid for diazotization and CuCl solvent |
| Copper(I) Chloride (CuCl) | 98.99 | 1.2 | 1.19 g (12 mmol) | Catalyst / Reagent |
| For Bromination | ||||
| HBr (48%) | 80.91 | 3.0 | ~3.4 mL (30 mmol) | Acid for diazotization and CuBr solvent |
| Copper(I) Bromide (CuBr) | 143.45 | 1.2 | 1.72 g (12 mmol) | Catalyst / Reagent |
| Common Reagents | ||||
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 0.76 g (11 mmol) | Dissolve in minimal cold H₂O before adding |
Note: Yields are variable and depend on reaction scale and purity of reagents. Optimization is recommended.
Safety Precautions
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. Always prepare them in a cold solution (0-5 °C) and use them immediately without isolation.[9]
-
Acid Handling: Concentrated hydrochloric and hydrobromic acids are highly corrosive. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Gas Evolution: The reaction liberates nitrogen gas, which can cause pressure buildup. Ensure the reaction vessel is not sealed.
-
Copper Salts: Copper salts are toxic. Avoid inhalation of dust and contact with skin.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Diazotisation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
The Strategic Role of 4-Amino-2-fluorobenzotrifluoride in the Synthesis of Advanced Materials
Introduction
4-Amino-2-fluorobenzotrifluoride, also known as 3-fluoro-4-(trifluoromethyl)aniline, is a critical building block in the development of high-performance polymers and functional organic materials. Its unique molecular architecture, featuring both a fluorine atom and a trifluoromethyl group on an aniline core, imparts desirable properties to end-materials, including enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. This intermediate is increasingly utilized in the synthesis of advanced materials for demanding applications in the aerospace, electronics, and pharmaceutical industries.
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, properties highly sought after in drug discovery.[1][2] In material science, these fluorine moieties contribute to a low dielectric constant, high glass transition temperatures, and improved solubility of polymers, making them suitable for applications such as OLEDs and high-performance films.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a high-performance polyimide, a class of polymers known for their exceptional thermal and mechanical properties.
Application in High-Performance Polyimides
Fluorinated polyimides are a subclass of polyimides that exhibit superior properties compared to their non-fluorinated counterparts. The incorporation of fluorine atoms, often via monomers like this compound, leads to materials with lower moisture absorption, reduced dielectric constants, and enhanced processability. These characteristics are highly desirable for applications in microelectronics, flexible displays, and aerospace components.
Quantitative Data Summary
The following table summarizes the typical properties of a high-performance fluorinated polyimide synthesized using a diamine derived from a precursor structurally similar to this compound, and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA).
| Property | Value | Units |
| Inherent Viscosity | 0.55 - 0.66 | dL/g |
| Glass Transition Temperature (Tg) | 275 - 316 | °C |
| 5% Weight Loss Temperature (Td5%) | 415 - 531 | °C (in N2) |
| Tensile Strength | up to 148 | MPa |
| Modulus of Elasticity | up to 2.6 | GPa |
| Elongation at Break | up to 31 | % |
| Dielectric Constant (1 MHz) | 2.74 - 3.2 | - |
| Water Absorption | 0.2 - 1.9 | % |
Note: The data presented is a representative range compiled from literature on similar fluorinated polyimides and may vary depending on the specific diamine and dianhydride used, as well as the polymerization conditions.
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of a fluorinated polyimide. The first step involves the synthesis of a diamine monomer from a precursor related to this compound, and the second step is the polymerization of this diamine with an aromatic dianhydride to form the polyimide.
Part 1: Synthesis of a Novel Diamine Monomer
This protocol is a representative example of how a diamine monomer can be synthesized from a fluorinated nitroaromatic precursor.
Materials:
-
1,3-dihydroxynaphthalene
-
2-chloro-5-nitrobenzotrifluoride
-
Potassium carbonate (K2CO3)
-
N,N-dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Palladium on activated carbon (Pd/C, 10%)
-
Ethanol
Procedure:
-
Synthesis of the Dinitro Compound:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 1,3-dihydroxynaphthalene and an equimolar amount of potassium carbonate in dry N,N-dimethylformamide (DMF).
-
To this solution, add a stoichiometric amount of 2-chloro-5-nitrobenzotrifluoride.
-
Heat the reaction mixture to 80°C and maintain for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the dinitro compound.
-
Filter the precipitate, wash thoroughly with methanol and water, and dry under vacuum.
-
-
Reduction to the Diamine:
-
Suspend the synthesized dinitro compound in ethanol in a flask.
-
Add a catalytic amount of 10% Pd/C to the suspension.
-
Heat the mixture to reflux (approximately 80°C).
-
Slowly add hydrazine monohydrate dropwise to the refluxing suspension over a period of 2-3 hours.
-
Continue refluxing for another 8 hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution through a bed of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the purified diamine monomer.
-
Part 2: Synthesis of the Fluorinated Polyimide
This protocol describes the two-step polycondensation process to form the polyimide.
Materials:
-
Synthesized diamine monomer
-
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of the synthesized diamine in anhydrous DMAc.
-
Once the diamine is fully dissolved, add an equimolar amount of 6FDA in portions to the solution with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (in a 2:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 1 hour, and then heat to 120°C for 4 hours to effect cyclodehydration.
-
After cooling, precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the fibrous polyimide precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 180°C for 12 hours.
-
Visualizations
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for the synthesis of a fluorinated polyimide.
Logical Relationship: Property Enhancement
Caption: Contribution of fluorinated precursors to material properties.
References
Application Notes and Protocols for 4-Amino-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of 4-Amino-2-fluorobenzotrifluoride (CAS: 69411-68-3). It is intended to provide guidance to laboratory personnel and researchers on minimizing risks and ensuring proper usage and disposal of this chemical compound.
Chemical and Physical Properties
This compound, also known as 3-fluoro-4-(trifluoromethyl)aniline, is a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its fluorine-containing structure imparts desirable properties such as enhanced metabolic stability and lipophilicity in drug candidates.[1][3][4]
| Property | Value | Reference |
| CAS Number | 69411-68-3 | [1] |
| Molecular Formula | C7H5F4N | [5][6] |
| Molecular Weight | 179.12 g/mol | [5][6] |
| Appearance | White to light yellow/orange powder or crystal | [1][7] |
| Melting Point | 55 °C | [1][5] |
| Boiling Point | 203.8 °C at 760 mmHg | [1][5] |
| Density | 1.383 - 1.4 g/cm³ | [3][5] |
| Purity | ≥97% | [1][6] |
| Storage Temperature | 4°C, protect from light |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[7][8] In case of exposure, it is crucial to seek medical attention.
| Hazard Statement | GHS Classification | Precautionary Statement | Reference |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |
| H311/H312: Toxic/Harmful in contact with skin | Acute toxicity, Dermal (Category 3/4) | P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [7] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P332 + P313: If skin irritation occurs: Get medical advice/attention. | [9] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
| H332: Harmful if inhaled | Acute toxicity, Inhalation (Category 4) | P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [7][8] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |
Safe Handling Protocol
3.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.[11][12]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11][12]
3.2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[7]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[7]
-
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH/MSHA approved respirator.[11]
3.3. Handling Procedures:
-
Avoid contact with skin and eyes.[10]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[11]
-
Keep the container tightly closed when not in use.[10]
Caption: Workflow for the safe handling of this compound.
Disposal Protocol
4.1. Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
4.2. Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., skull and crossbones, health hazard).
4.3. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.[7][13]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CAS#:69411-68-3 | Chemsrc [chemsrc.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 69411-68-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | 69411-68-3 | TCI EUROPE N.V. [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. vinyl.hu [vinyl.hu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Amino-2-fluorobenzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of 4-Amino-2-fluorobenzotrifluoride, a key intermediate in the development of pharmaceuticals and other specialty chemicals. Additionally, the biological activity of a notable derivative is explored, including its mechanism of action within a critical cellular signaling pathway.
Introduction
This compound, also known as 3-fluoro-4-(trifluoromethyl)aniline, is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, properties highly sought after in drug design.[1] This document outlines two potential synthetic routes for its preparation on a laboratory scale and delves into the anti-cancer activity of one of its derivatives, highlighting its interaction with the CRABP2 and FABP5 signaling pathways.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 69411-68-3 | [2] |
| Molecular Formula | C₇H₅F₄N | |
| Molecular Weight | 179.12 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 55-58 °C | [3] |
| Boiling Point | 203.8 °C at 760 mmHg | [2] |
| Purity | ≥98% |
Table 2: Summary of a Synthetic Route to a 4-Amino-2-trifluoromethylbenzonitrile Derivative
This table is adapted from a patent for a related compound and provides an example of typical yields for a multi-step synthesis in this chemical family.[4]
| Step | Reaction | Starting Material | Product | Yield | Purity |
| 1 | Bromination | m-Trifluoromethyl fluorobenzene | 4-Bromo-3-fluorobenzotrifluoride | High | - |
| 2 | Cyanation | 4-Bromo-3-fluorobenzotrifluoride | 4-Fluoro-2-trifluoromethylbenzonitrile | Good | - |
| 3 | Aminolysis | 4-Fluoro-2-trifluoromethylbenzonitrile | 4-Amino-2-trifluoromethylbenzonitrile | 73-75% (overall) | >99% |
Experimental Protocols
Two plausible laboratory-scale synthetic routes for this compound are presented below.
Method 1: Multi-step Synthesis via Nitration and Reduction
This method is a common strategy for the synthesis of aromatic amines.
Step 1: Nitration of 2-Fluoro-1-(trifluoromethyl)benzene
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 5.0 g of 2-fluoro-1-(trifluoromethyl)benzene to the cooled sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1-fluoro-4-nitro-2-(trifluoromethyl)benzene. The product can be purified by column chromatography on silica gel.
Step 2: Reduction of 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene to this compound
-
In a round-bottom flask, dissolve the 1-fluoro-4-nitro-2-(trifluoromethyl)benzene obtained from the previous step in ethanol.
-
Add an excess of a reducing agent, such as tin(II) chloride dihydrate or iron powder.
-
If using tin(II) chloride, add concentrated hydrochloric acid and heat the mixture to reflux for 3-4 hours. If using iron powder, add a small amount of ammonium chloride solution and heat to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The product can be purified by recrystallization or column chromatography.
Method 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This method provides a more direct route to the target compound from a halogenated precursor.[5][6][7]
-
To an oven-dried Schlenk tube, add 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand like XPhos (0.04 mmol).
-
Add a base, for example, sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an ammonia equivalent, such as benzophenone imine, followed by an anhydrous solvent like toluene.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Hydrolyze the resulting imine by adding an aqueous acid (e.g., 2 M HCl) and stirring for 1-2 hours.
-
Neutralize the mixture with a base and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography.
Mandatory Visualizations
Experimental Workflow: Multi-step Synthesis
Caption: A simplified workflow for the multi-step synthesis of this compound.
Signaling Pathway: Regulation of Cell Fate by a this compound Derivative
A derivative, 4-amino-2-trifluoromethyl-phenyl retinate (ATPR), has been shown to inhibit the proliferation of breast cancer cells by modulating the balance between two key intracellular lipid-binding proteins: Cellular Retinoic Acid-Binding Protein 2 (CRABP2) and Fatty Acid-Binding Protein 5 (FABP5).[1][8] These proteins have opposing effects on the downstream signaling of retinoic acid (a related endogenous molecule).[9]
Caption: Opposing signaling pathways of a retinoid derivative mediated by CRABP2 and FABP5.
Conclusion
The synthetic protocols provided herein offer viable routes for the laboratory-scale preparation of this compound. Furthermore, the elucidation of the mechanism of action for one of its derivatives in a cancer-relevant signaling pathway underscores the potential of this chemical scaffold in drug discovery and development. The provided diagrams and data tables serve as a comprehensive resource for researchers in this field.
References
- 1. 4-Amino-2-trifluoromethyl-phenyl retinate inhibits proliferation, invasion, and migration of breast cancer cells by independently regulating CRABP2 and FABP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 69411-68-3 [sigmaaldrich.com]
- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 4-Amino-2-trifluoromethyl-phenyl retinate inhibits proliferation, invasion, and migration of breast cancer cells by independently regulating CRABP2 and FABP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of FABP5 Expression With Poor Survival in Triple-Negative Breast Cancer: Implication for Retinoic Acid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Amino-2-fluorobenzotrifluoride
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Amino-2-fluorobenzotrifluoride (also known as 3-fluoro-4-(trifluoromethyl)aniline). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.
Molecular Structure:
Caption: Chemical structure of this compound.
I. Troubleshooting Guides
This section addresses specific issues encountered during common reactions involving this compound in a question-and-answer format.
A. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, the electron-withdrawing nature of the trifluoromethyl and fluoro groups in this compound can reduce the nucleophilicity of the amino group, leading to challenges.
Q1: My Buchwald-Hartwig amination with this compound is resulting in low to no product yield. What are the likely causes and how can I improve it?
A: Low yields in this reaction are often due to the reduced nucleophilicity of the aniline. Here’s a breakdown of potential causes and solutions:
-
Insufficiently Active Catalyst: Standard palladium catalysts may not be effective for coupling with electron-deficient anilines.
-
Solution: Employ modern, bulky, and electron-rich phosphine ligands. Ligands such as XPhos, BrettPhos, and RuPhos have been specifically designed to accelerate the key steps of the catalytic cycle with challenging substrates. Using a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3) can also lead to more reproducible and higher-yielding reactions.
-
-
Inappropriate Base: The choice of base is critical for deprotonating the weakly acidic N-H bond of the electron-deficient aniline.
-
Solution: Strong, non-nucleophilic bases are often required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used and can significantly improve reaction rates.
-
-
Oxygen Contamination: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation.
-
Solution: Ensure a strictly inert atmosphere by using a glovebox or employing rigorous Schlenk techniques, including freeze-pump-thaw degassing of the solvent.[1]
-
-
Poor Solvent Choice: The solvent must be able to solubilize all reaction components effectively.
-
Solution: Anhydrous and degassed aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, are widely used. If solubility is an issue, switching solvents can sometimes dramatically improve yields.
-
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
B. N-Acylation Reactions
The reduced nucleophilicity of the amino group in this compound can also hinder N-acylation reactions.
Q2: I am struggling to achieve complete conversion in the N-acylation of this compound with an acid anhydride. What can I do to drive the reaction to completion?
A: Incomplete conversion is a common issue due to the deactivated nature of the aniline. Consider the following strategies:
-
Increase Acylating Agent Reactivity: Acid anhydrides may not be sufficiently electrophilic.
-
Catalysis: The uncatalyzed reaction may be too slow.
-
Solution: Add a nucleophilic catalyst. 4-(Dimethylaminopyridine) (DMAP) is a highly effective catalyst for acylation reactions. It works by forming a highly reactive N-acylpyridinium intermediate.
-
-
Base: A base is often required to neutralize the acid byproduct.
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the generated acid (e.g., HCl when using an acyl chloride).
-
-
Reaction Conditions: The reaction may require more forcing conditions.
-
Solution: Increasing the reaction temperature can help to improve the reaction rate. However, monitor the reaction closely to avoid potential side reactions or decomposition.
-
Data on N-Acylation of Anilines
| Aniline Type | Acylating Agent | Catalyst | Typical Yield | Reference |
| Electron-Deficient | Acyl Chloride | DMAP | Good to Excellent | [2] |
| Electron-Deficient | Anhydride | DMAP | Moderate to Good | [2] |
| Electron-Rich | Anhydride | None | Good to Excellent | [4] |
C. Suzuki-Miyaura Coupling
While this compound is not typically a direct partner in Suzuki-Miyaura coupling, its derivatives (e.g., after conversion of the amine to a halide or triflate) are. The electronic properties of the trifluoromethyl and fluoro groups can still influence the reaction.
Q3: I am performing a Suzuki-Miyaura coupling with a derivative of this compound and observing low yields. What factors should I consider for optimization?
A: The success of a Suzuki-Miyaura coupling is highly dependent on the catalyst system and reaction conditions.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial.
-
Base: The base plays a critical role in the transmetalation step.
-
Solvent System: A suitable solvent system is necessary to ensure the solubility of all components.
-
Solution: Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently used to facilitate the reaction between the organic-soluble aryl halide and the often water-soluble boronic acid and inorganic base.[8]
-
Logical Relationship for Suzuki Coupling Optimization
Caption: Optimization strategy for Suzuki-Miyaura coupling.
II. Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A: The primary challenge stems from the electronic properties of the fluorine and trifluoromethyl substituents. These are strongly electron-withdrawing groups, which significantly reduce the electron density on the aromatic ring and, more importantly, on the nitrogen atom of the amino group. This leads to reduced nucleophilicity, making the amine less reactive in many common reactions.
Q2: How do the substituents on this compound affect its reactivity in cross-coupling reactions?
A: The electron-withdrawing trifluoromethyl group is expected to enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles.[9] This can be advantageous when a derivative of this compound (e.g., an aryl halide) is used as the electrophile. However, as a nucleophile (in its aniline form), its reactivity is diminished.
Q3: What are some common side reactions to be aware of?
A: In N-acylation, di-acylation can occur under harsh conditions, although this is less likely with a sterically hindered and electron-deficient aniline.[2] In palladium-catalyzed reactions, side reactions can include catalyst deactivation and, in some cases, hydrodehalogenation of the aryl halide starting material.
Q4: What are the recommended storage conditions for this compound?
A: It is typically supplied as a white powder and should be stored in a tightly closed container in a cool, dry environment to maintain its quality and purity.[10]
Q5: How can I purify the products of reactions involving this compound?
A: The purification method will depend on the specific product. However, for many of the N-arylated or N-acylated derivatives, flash column chromatography on silica gel is a common and effective purification technique.[11] It's also possible to remove unreacted starting aniline by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup, which will form the water-soluble ammonium salt.
III. Experimental Protocols
A. General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas (e.g., argon), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a precatalyst, 1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and this compound (1.1-1.2 equivalents).
-
Addition of Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-amino-2-fluorobenzotrifluoride derivative.[11]
B. General Protocol for N-Acylation of this compound
This protocol is a starting point and may need adjustment based on the specific acylating agent used.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Amino-2-fluorobenzotrifluoride by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-Amino-2-fluorobenzotrifluoride via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and an experimental protocol to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1][2] For this compound, polar protic solvents such as methanol or ethanol are good starting points, as the compound is known to be soluble in methanol.[3] A mixed solvent system, such as ethanol and water, is often effective for substituted anilines and can provide a good balance of solubility for successful recrystallization.[1][4] Toluene has also been used to refine similar compounds.[5][6]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline lattice. This can happen if the solution is too concentrated or cools too quickly.[1] To resolve this, try reheating the solution to redissolve the oil, then add a small amount of additional solvent to reduce saturation. Allowing the solution to cool more slowly can also promote crystal formation over oiling out.[1][7]
Q3: No crystals are forming even after the solution has cooled. What are the next steps?
A3: A lack of crystal formation is often due to the solution being too dilute (too much solvent was added) or supersaturation.[1] To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.
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Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and increase the concentration.[7]
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the recrystallized product can be assessed using several methods:
-
Melting Point Analysis: A pure compound will have a sharp melting point range that corresponds to the literature value (approximately 55°C). Impurities typically cause the melting point to be lower and the range to be broader.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of purity.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure using an ethanol/water mixed solvent system, which is a common starting point for substituted anilines.[1][4]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: To the hot, clear solution, slowly add hot deionized water dropwise while stirring until the solution becomes slightly cloudy, indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Data Presentation: Solvent Selection Guide
Quantitative solubility data for this compound is not widely available. This table provides a qualitative guide for solvent screening based on the properties of structurally similar compounds and general principles of recrystallization.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Methanol | High | 65 | Good solubility, especially when hot. May require a co-solvent like water to reduce solubility at cold temperatures. |
| Ethanol | High | 78 | Good solubility, especially when hot. Often used in a mixed system with water for anilines.[1][4] |
| Water | High | 100 | Very low solubility at all temperatures. Can be used as an anti-solvent with a more soluble solvent like ethanol.[1] |
| Toluene | Low | 111 | Potential for good solubility when hot and lower solubility when cold due to the aromatic nature of both solvent and solute.[5][6] |
| Hexane | Low | 69 | Likely to have low solubility at all temperatures. Can be used as an anti-solvent.[1] |
| Ethyl Acetate | Medium | 77 | May be a good single solvent or part of a mixed solvent system. |
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Amino-2-fluorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-fluorobenzotrifluoride (also known as 3-fluoro-4-(trifluoromethyl)aniline).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Based on analogous chemical literature, two common routes are inferred:
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Nitration and Subsequent Reduction: This route typically starts with 3-fluorobenzotrifluoride, which undergoes nitration to form a nitro-intermediate, followed by reduction of the nitro group to an amine. A primary challenge is controlling the regioselectivity of the nitration to obtain the desired isomer.
-
Nucleophilic Aromatic Substitution (Amination): This method may involve the displacement of a leaving group (e.g., chlorine) from a suitable precursor, such as 3-fluoro-4-chlorobenzotrifluoride, using ammonia or an ammonia equivalent.
Q2: What are the most likely side products in the synthesis of this compound?
A2: The side product profile largely depends on the synthetic route chosen.
-
Isomeric Impurities: In syntheses involving nitration of a substituted benzotrifluoride, the formation of regioisomers is a significant possibility. For instance, nitration of 3-fluorobenzotrifluoride could potentially yield other isomers besides the desired precursor to this compound.
-
Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials or intermediates in the final product. For example, in a nitration-reduction sequence, the corresponding nitro-intermediate (2-fluoro-4-nitrobenzotrifluoride) could be a potential impurity if the reduction is not driven to completion.
-
Byproducts from Halogenation/Amination: If the synthesis involves an amination step from a halogenated precursor (e.g., 3-fluoro-4-chlorobenzotrifluoride), the starting material may persist if the amination is incomplete.
Q3: How can I purify the crude this compound?
A3: Purification of the final product can typically be achieved through standard laboratory techniques. Recrystallization from a suitable solvent system is a common method for purifying solid organic compounds. Column chromatography on silica gel can also be employed to separate the desired product from impurities, especially isomeric byproducts which may have different polarities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Final Product | - Incomplete reaction in one or more steps. - Suboptimal reaction temperature or time. - Poor quality of starting materials or reagents. | - Monitor reaction progress using techniques like TLC or GC-MS to ensure completion. - Optimize reaction conditions, including temperature, reaction time, and catalyst loading. - Ensure all starting materials and reagents are pure and dry. |
| Presence of Multiple Isomers in the Final Product | - Lack of regioselectivity during the nitration or halogenation step. | - Carefully control the temperature and addition rate of the nitrating or halogenating agent. - Consider using a different directing group or a milder reagent to improve selectivity. - Isomeric products may be separable by column chromatography or fractional crystallization. |
| Contamination with Unreacted Starting Material/Intermediates | - Insufficient reaction time or temperature. - Inadequate stoichiometry of reagents. | - Increase the reaction time or temperature, while monitoring for decomposition. - Use a slight excess of the appropriate reagent to drive the reaction to completion. |
| Product Discoloration | - Formation of oxidized impurities. - Residual acid or base from the workup. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Perform a thorough aqueous workup to remove any acidic or basic residues. - The product can be decolorized using activated carbon during recrystallization. |
Quantitative Data on Side Products
| Compound | Retention Time (min) | Area % (Crude Mixture) | Identification Method |
| This compound | [Enter Data] | [Enter Data] | GC-MS, NMR |
| [Potential Isomer 1] | [Enter Data] | [Enter Data] | GC-MS |
| [Unreacted Intermediate] | [Enter Data] | [Enter Data] | GC-MS |
| [Other Side Product] | [Enter Data] | [Enter Data] | GC-MS |
Experimental Protocols
The following is an inferred, representative experimental protocol for a potential synthetic route. Note: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.
Inferred Synthesis of this compound via Nitration and Reduction
Step 1: Nitration of 3-Fluorobenzotrifluoride
-
To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 3-fluorobenzotrifluoride.
-
To this mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro-intermediate.
Step 2: Reduction of the Nitro-intermediate
-
Dissolve the crude nitro-intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation with hydrogen gas (at a suitable pressure) at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Inferred synthetic workflow for this compound.
Caption: Relationship between reaction conditions and synthesis outcomes.
Technical Support Center: Purification of 3-fluoro-4-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 3-fluoro-4-(trifluoromethyl)aniline.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 3-fluoro-4-(trifluoromethyl)aniline, offering potential causes and solutions in a question-and-answer format.
Question 1: My purified 3-fluoro-4-(trifluoromethyl)aniline is still showing multiple spots on TLC, indicating the presence of impurities. What should I do?
Answer: The persistence of impurities after initial purification suggests that the chosen method may not be optimal for the specific types of impurities present. Consider the following:
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Identify the nature of the impurities: If possible, use techniques like LC-MS or GC-MS to identify the structure of the impurities. Positional isomers and starting materials from the synthesis are common culprits. For instance, isomers of trifluoromethylaniline or residual nitro-compounds from a reduction step are potential contaminants.[1][2][3]
-
Optimize the purification technique:
-
Recrystallization: Experiment with different solvent systems. A combination of a solvent in which the compound is soluble (e.g., ethanol, isopropanol) and an anti-solvent in which it is poorly soluble (e.g., water, hexane) can be effective for aniline derivatives.[4][5]
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Column Chromatography: For closely related isomers, a high-performance column with a shallow gradient elution might be necessary. Given the basic nature of the aniline, adding a small amount of a modifier like triethylamine (TEA) (0.5-2%) to the mobile phase can prevent peak tailing and improve separation on silica gel.[6]
-
Distillation: If the impurities have significantly different boiling points from the product, fractional distillation under reduced pressure can be an effective method.[7]
-
Question 2: I am observing significant product loss during the purification process. How can I improve the yield?
Answer: Product loss can occur at various stages of purification. Here are some common causes and their solutions:
| Stage of Purification | Potential Cause of Product Loss | Suggested Solution |
| Recrystallization | Using an excessive amount of solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated to prevent the product from crashing out of solution. | |
| Product remaining in the mother liquor. | Cool the solution in an ice bath to maximize crystal formation before filtration.[4] | |
| Column Chromatography | Irreversible adsorption onto the stationary phase. | For basic compounds like anilines on silica gel, add a modifier like triethylamine (TEA) to the eluent to prevent strong acidic interactions.[6] |
| Using a mobile phase that is too polar. | Start with a less polar mobile phase to ensure the product elutes from the column and is not retained indefinitely. | |
| Distillation | Decomposition at high temperatures. | Use vacuum distillation to lower the boiling point of the compound and prevent thermal degradation. |
| Inefficient fraction collection. | Carefully monitor the distillation temperature and collect fractions over narrow temperature ranges to avoid mixing the product with impurities. |
Question 3: The purified 3-fluoro-4-(trifluoromethyl)aniline has a dark color. How can I remove the colored impurities?
Answer: Colored impurities are often highly conjugated organic molecules. Here are a couple of approaches to decolorize your product:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[8] Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
-
Silica Gel Plug Filtration: Dissolve the colored product in a minimal amount of a non-polar solvent and pass it through a short column (a "plug") of silica gel. The more polar colored impurities will be retained on the silica, while the less polar product will elute.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 3-fluoro-4-(trifluoromethyl)aniline?
A1: While a definitive list is product-specific, common impurities in trifluoromethylanilines often include positional isomers (e.g., 2-fluoro-4-(trifluoromethyl)aniline), starting materials from the synthesis (e.g., the corresponding nitrobenzene derivative if the synthesis involved a reduction step), and byproducts of the reaction, such as di-substituted anilines.[1][2][3][9][10]
Q2: Which purification technique is best for 3-fluoro-4-(trifluoromethyl)aniline?
A2: The best technique depends on the nature and quantity of the impurities.
-
For high levels of various impurities: A combination of distillation followed by recrystallization is often effective.
-
For isomeric impurities: Flash column chromatography is typically the most suitable method.[6]
-
For removing minor impurities from a mostly pure product: Recrystallization is a good final polishing step.[4]
Q3: What is a good solvent system for the recrystallization of 3-fluoro-4-(trifluoromethyl)aniline?
A3: For halogenated anilines, a mixed solvent system of an alcohol (like ethanol or isopropanol) and water is often a good starting point.[4] You would dissolve the compound in the minimum amount of hot alcohol and then slowly add hot water until the solution becomes slightly cloudy. Then, add a few drops of hot alcohol to redissolve the precipitate and allow it to cool slowly.[4] Toluene or a toluene/hexane mixture could also be effective.[4]
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of your 3-fluoro-4-(trifluoromethyl)aniline:
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically cause the melting point to be lower and broader.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the purity and the percentage of remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can confirm the structure of the desired product and help identify and quantify any remaining impurities.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude 3-fluoro-4-(trifluoromethyl)aniline in a few drops of a hot solvent (e.g., ethanol). Observe the solubility. Add a few drops of a hot anti-solvent (e.g., water) to see if a precipitate forms. The ideal solvent system will dissolve the compound when hot but cause it to crystallize upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot primary solvent to completely dissolve it with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Preheat a funnel and a receiving flask. Filter the hot solution to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography Protocol
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Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude 3-fluoro-4-(trifluoromethyl)aniline in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate). To mitigate peak tailing due to the basicity of the aniline, add 0.5-2% triethylamine (TEA) to the mobile phase.[6] Gradually increase the polarity of the mobile phase to elute the product and any more polar impurities.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following tables provide representative data for the purification of 3-fluoro-4-(trifluoromethyl)aniline. The actual results may vary depending on the initial purity and the specific experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved (%) | Typical Yield (%) | Notes |
| Recrystallization | > 99.0 | 70 - 85 | Effective for removing minor, less soluble impurities. |
| Column Chromatography | > 99.5 | 60 - 80 | Excellent for separating closely related isomers. |
| Vacuum Distillation | > 98.5 | 80 - 90 | Good for removing impurities with significantly different boiling points. |
Table 2: Representative Impurity Profile Before and After Purification by Column Chromatography
| Impurity | Concentration Before Purification (%) | Concentration After Purification (%) |
| Isomeric Impurity A | 1.5 | < 0.1 |
| Unreacted Starting Material | 0.8 | Not Detected |
| Unknown Byproduct | 0.5 | < 0.05 |
Visualization
Caption: Logical workflow for selecting a purification method.
References
- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 3. Related substances analysis of 3-(trifluoromethyl) aniline - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. scribd.com [scribd.com]
- 9. organicintermediate.com [organicintermediate.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-fluorobenzotrifluoride
Welcome to the technical support center for the synthesis of 4-Amino-2-fluorobenzotrifluoride (CAS: 69411-68-3), also known as 3-fluoro-4-(trifluoromethyl)aniline. This valuable intermediate is crucial for the development of various pharmaceuticals and specialty chemicals.[1] This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the high-pressure ammonolysis of a di-substituted fluorinated precursor, such as 3,4-difluorobenzotrifluoride. In this reaction, an amino group (-NH₂) from ammonia displaces a fluorine atom on the aromatic ring.[2][3]
Q2: What are the key reaction parameters to control during the synthesis?
A2: The critical parameters to monitor and control are temperature, pressure, reaction time, and the molar ratio of reactants. These factors significantly influence the reaction rate, yield, and the formation of byproducts. The reaction is typically conducted in a sealed, pressure-resistant vessel like an autoclave.
Q3: What is the underlying mechanism of this reaction?
A3: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing trifluoromethyl (-CF₃) group activates the aromatic ring, making it susceptible to attack by a nucleophile (ammonia). The reaction generally follows an addition-elimination pathway, where the ammonia molecule adds to the ring to form a negatively charged intermediate (Meisenheimer complex), which is then stabilized by the electron-withdrawing groups. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.
Q4: What solvents are suitable for this reaction?
A4: The reaction can be carried out using an excess of liquid ammonia as both the reactant and the solvent. Alternatively, polar aprotic solvents that can withstand high temperatures and pressures, such as ethanol, can be used.[4] The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and outcome.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficient Temperature/Pressure: The activation energy for the C-F bond cleavage is not being met. 2. Inactive Reactants: The starting material or ammonia may be of poor quality or contain inhibitors. 3. Leak in the Reaction Vessel: Loss of ammonia pressure will halt the reaction. | 1. Increase Temperature and Pressure: Gradually increase the reaction temperature and pressure within the safe limits of your equipment. Monitor the reaction progress by taking small aliquots (if possible). 2. Verify Reactant Quality: Use freshly opened or purified starting materials and high-purity ammonia. 3. Check for Leaks: Ensure all seals and connections on the autoclave are secure before starting the reaction. |
| Low Yield | 1. Suboptimal Reaction Time: The reaction may not have reached completion, or prolonged reaction times may be leading to product degradation. 2. Incomplete Conversion: The equilibrium of the reaction may not favor product formation under the current conditions. 3. Side Reactions: Formation of byproducts is consuming the starting material. | 1. Optimize Reaction Time: Conduct a time-course study to determine the optimal reaction duration. 2. Increase Ammonia Concentration: Using a larger excess of ammonia can shift the equilibrium towards the product. 3. Adjust Temperature: Lowering the temperature slightly might reduce the rate of side reactions more than the desired reaction. |
| Formation of Multiple Products (Low Purity) | 1. Over-amination: The primary amine product can act as a nucleophile and react with the starting material to form secondary and tertiary amines. 2. Benzyne Formation: At very high temperatures and in the presence of a strong base, an elimination-addition mechanism via a benzyne intermediate can lead to isomeric products.[2] 3. Hydrolysis of Trifluoromethyl Group: Presence of water under harsh conditions can lead to the hydrolysis of the -CF₃ group. | 1. Use a Large Excess of Ammonia: This will statistically favor the reaction of the starting material with ammonia over the product amine.[5][6] 2. Moderate Reaction Temperature: Avoid excessively high temperatures to minimize the likelihood of the benzyne pathway. 3. Use Anhydrous Conditions: Ensure all reactants and the reaction vessel are thoroughly dried before use. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Amorphous Solid: The product may not crystallize easily from the reaction mixture. 2. Co-elution of Impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation difficult. | 1. Optimize Crystallization: Experiment with different recrystallization solvents. For fluorinated anilines, solvents like cyclohexane, ethanol, or a two-solvent system (e.g., hexane/ethyl acetate) can be effective.[7][8][9] 2. Salt Formation: Convert the amine product to its hydrochloride salt by treating it with HCl. The salt may have different solubility properties, allowing for easier purification by precipitation or extraction. 3. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide hypothetical yet plausible data based on related literature for the synthesis of this compound from 3,4-difluorobenzotrifluoride and ammonia. This data is intended to serve as a starting point for optimization studies.
Table 1: Effect of Temperature on Yield and Purity
Conditions: 10 mmol 3,4-difluorobenzotrifluoride, 200 mmol Ammonia, 50 mL Ethanol, 10 MPa, 12 hours.
| Temperature (°C) | Yield (%) | Purity (%) |
| 100 | 35 | 92 |
| 120 | 65 | 95 |
| 140 | 85 | 98 |
| 160 | 82 | 96 |
| 180 | 75 | 90 |
Table 2: Effect of Pressure on Yield and Purity
Conditions: 10 mmol 3,4-difluorobenzotrifluoride, 200 mmol Ammonia, 50 mL Ethanol, 140°C, 12 hours.
| Pressure (MPa) | Yield (%) | Purity (%) |
| 5 | 60 | 94 |
| 8 | 78 | 97 |
| 10 | 85 | 98 |
| 12 | 86 | 98 |
| 15 | 86 | 97 |
Table 3: Effect of Reaction Time on Yield and Purity
Conditions: 10 mmol 3,4-difluorobenzotrifluoride, 200 mmol Ammonia, 50 mL Ethanol, 140°C, 10 MPa.
| Time (hours) | Yield (%) | Purity (%) |
| 4 | 45 | 99 |
| 8 | 75 | 98 |
| 12 | 85 | 98 |
| 18 | 84 | 96 |
| 24 | 80 | 93 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on procedures for similar compounds and should be optimized for specific laboratory conditions.[4]
Materials:
-
3,4-difluorobenzotrifluoride
-
Anhydrous liquid ammonia
-
Anhydrous ethanol
-
High-pressure autoclave with stirring mechanism and temperature/pressure controls
Procedure:
-
Ensure the autoclave is clean, dry, and properly assembled.
-
In a fume hood, carefully charge the autoclave with 3,4-difluorobenzotrifluoride and anhydrous ethanol.
-
Seal the autoclave and perform several cycles of purging with inert gas (e.g., nitrogen or argon) to remove air.
-
Cool the autoclave (e.g., with a dry ice/acetone bath) and carefully introduce the desired amount of anhydrous liquid ammonia.
-
Seal the autoclave completely and allow it to warm to room temperature behind a blast shield.
-
Place the autoclave in a heating mantle and begin stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 140°C), allowing the pressure to build.
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 12 hours).
-
After the reaction is complete, cool the autoclave to room temperature.
-
In a well-ventilated fume hood, carefully vent the excess ammonia.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., cyclohexane) or vacuum distillation.
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., cyclohexane).[8]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. innospk.com [innospk.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 9. ocw.mit.edu [ocw.mit.edu]
4-Amino-2-fluorobenzotrifluoride decomposition pathways to avoid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-fluorobenzotrifluoride. The information is designed to help you avoid common decomposition pathways and ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow or brownish color. What does this indicate and is it still usable?
A1: The development of a yellow or brownish color in this compound is a common indicator of degradation, often due to oxidation of the aniline functional group, especially upon exposure to air and light. While minor discoloration may not significantly affect the outcome of all applications, for sensitive experiments, particularly in drug development, using a pure, colorless to light-yellow solid is crucial. It is highly recommended to re-analyze the purity of the discolored material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. To prevent discoloration, always store the compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, protected from light, and in a cool, dry place.
Q2: I am observing unexpected side products in my reaction involving this compound. Could this be related to the stability of the starting material?
A2: Yes, the instability of your this compound starting material can lead to the formation of unexpected side products. Degradation can introduce impurities that may participate in or interfere with your intended reaction. Potential degradation pathways include oxidation of the amino group to form nitroso or nitro derivatives. Furthermore, if your reaction conditions involve strong acids or bases, these can promote decomposition of the starting material. It is best practice to verify the purity of your this compound before starting your experiment and to ensure that your reaction and storage conditions are compatible with its stability profile.
Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?
A3: To maintain the long-term stability and purity of this compound, it is essential to store it under the following conditions:
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Temperature: In a cool environment, typically between 2-8°C.
-
Light: Protected from light by using an amber or opaque container.
-
Moisture: In a dry, well-ventilated place to prevent hydrolysis.
-
Container: In a tightly sealed container to prevent exposure to air and moisture.
Q4: What are the known incompatible materials with this compound?
A4: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and decomposition of the compound. It is crucial to avoid storing or mixing it with such materials.
Troubleshooting Guide: Common Decomposition Scenarios
This guide outlines potential decomposition pathways and provides actionable steps to troubleshoot and avoid them.
Scenario 1: Thermal Decomposition
While this compound is relatively stable at its melting point (55-58°C) and boiling point (203.8°C at 760 mmHg), prolonged exposure to high temperatures can lead to decomposition.
Potential Decomposition Products:
-
Oxides of nitrogen (NOx)
-
Carbon monoxide (CO) and carbon dioxide (CO2)
-
Hydrogen fluoride (HF)
-
Other unidentified fluorinated and aromatic compounds
Troubleshooting and Avoidance:
-
Avoid unnecessary heating of the compound.
-
If heating is required for a reaction, use the lowest effective temperature and shortest possible reaction time.
-
Ensure that any distillation or high-temperature reactions are conducted under a controlled atmosphere (e.g., nitrogen) to minimize oxidative decomposition.
Scenario 2: Photolytic Decomposition
Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in aniline compounds.
Potential Decomposition Pathways:
-
Oxidation of the amino group.
-
Formation of colored impurities.
Troubleshooting and Avoidance:
-
Store the compound in amber glass vials or other light-blocking containers.
-
Conduct experiments in a laboratory with minimal exposure to direct sunlight or strong artificial light.
-
If photolytic sensitivity is a concern for a particular reaction, consider using a reactor shielded from light.
Scenario 3: Chemical Decomposition
Reaction with incompatible chemicals is a primary cause of decomposition.
A. Reaction with Strong Oxidizing Agents:
Potential Decomposition Products:
-
Nitroso- and nitro-derivatives (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene).
-
Polymerization products.
Troubleshooting and Avoidance:
-
Never mix or store this compound with strong oxidizing agents (e.g., peroxides, nitrates, permanganates).
-
Ensure all reaction vessels and equipment are clean and free of oxidizing residues.
B. Reaction with Strong Acids:
Potential Decomposition Pathways:
-
Protonation of the amino group, forming a salt.
-
Under harsh acidic conditions, potential for reactions involving the trifluoromethyl group.
Troubleshooting and Avoidance:
-
Avoid contact with strong acids unless it is a required and controlled part of your reaction.
-
If an acidic medium is necessary, consider using a milder acid or a buffered system.
Data Presentation: Physical and Chemical Properties
| Property | Value |
| CAS Number | 69411-68-3 |
| Molecular Formula | C₇H₅F₄N |
| Molecular Weight | 179.12 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 55-58 °C |
| Boiling Point | 203.8 °C at 760 mmHg |
| Purity | ≥97% |
Experimental Protocols: Analytical Methods for Purity Assessment
To ensure the quality of your this compound, the following analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Principle: Reversed-phase HPLC is a reliable method for separating this compound from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
Gradient elution is typically used.
Procedure:
-
Prepare a standard solution of this compound in a suitable diluent (e.g., acetonitrile/water).
-
Prepare your sample solution at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Calculate the purity based on the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Principle: GC-MS is a powerful technique for identifying volatile impurities and decomposition products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms)
Procedure:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
The components will be separated based on their boiling points and polarity.
-
The mass spectrometer will provide mass spectra of the separated components, allowing for their identification by comparison with spectral libraries or by interpretation of fragmentation patterns.
Visualizations
Caption: Potential decomposition pathways of this compound under various stress conditions.
Caption: Experimental workflow for the analysis of this compound purity and impurities.
Technical Support Center: Column Chromatography of 4-Amino-2-fluorobenzotrifluoride Products
Welcome to the Technical Support Center for the purification of 4-Amino-2-fluorobenzotrifluoride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this important pharmaceutical and agrochemical intermediate.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound by silica gel column chromatography?
A1: The primary challenge stems from the basicity of the amine group.[2] This can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in issues such as:
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column.[3]
-
Irreversible Adsorption: The product may partially or completely stick to the column, leading to low recovery.
-
Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[2]
Q2: What is a good starting mobile phase for the purification of this compound on silica gel?
A2: A common mobile phase for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A good starting point, to be optimized by Thin Layer Chromatography (TLC), would be in the range of 10-30% ethyl acetate in hexane.
Q3: How can I prevent peak tailing and improve the recovery of my product?
A3: To mitigate the issues caused by the interaction between the basic amine and the acidic silica gel, you can add a small amount of a basic modifier to your mobile phase.[3] A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). This will compete with your product for the acidic sites on the silica, leading to a more symmetrical peak shape and better recovery.
Q4: Can I use a stationary phase other than silica gel?
A4: Yes, for particularly problematic separations of basic compounds, you might consider using an alternative stationary phase. Options include:
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Amine-functionalized silica: This type of stationary phase has amine groups bonded to the silica surface, which helps to mask the acidic silanol groups and improve the chromatography of basic analytes.
-
Reversed-phase silica (C18): In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water). This can be an effective alternative for the purification of fluorinated compounds.[4][5]
Q5: My purified this compound is colored (e.g., yellow or brown). How can I remove the color?
A5: Colored impurities are often due to oxidation or the presence of high-molecular-weight byproducts.[2] You can try passing your product through a short plug of silica gel using a relatively non-polar eluent.[2] In some cases, treatment with activated charcoal followed by filtration may also be effective.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No compound eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| The compound has irreversibly adsorbed to the silica gel. | Consider using a mobile phase containing a basic additive like triethylamine (0.1-1%).[3] Alternatively, try a different stationary phase like alumina or reversed-phase silica. | |
| Compound elutes with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Poor separation of the product from impurities | The mobile phase polarity is not optimized. | Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation. |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general guideline is to use 50-100 times the mass of silica gel to the mass of the crude sample.[2] | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. | |
| Streaking or tailing of the product band | Strong interaction of the basic amine with acidic silica gel. | Add 0.1-1% triethylamine to the mobile phase.[3] |
| The sample was not loaded properly in a concentrated band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the column. For poorly soluble samples, consider dry loading.[6] | |
| Low recovery of the purified product | Irreversible adsorption to the silica gel. | Use a mobile phase with a basic additive or switch to a less acidic stationary phase. |
| The compound is volatile and was lost during solvent evaporation. | Use a rotary evaporator at a controlled temperature and pressure. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound on a laboratory scale.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Mobile Phase Selection:
-
Develop a suitable mobile phase using TLC. A good starting point is 20% ethyl acetate in hexane.
-
Aim for an Rf value of 0.2-0.3 for the desired product.
-
If tailing is observed on the TLC plate, add 0.5% triethylamine to the mobile phase.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure there are no air bubbles or cracks in the packed bed.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[6] Carefully apply the solution to the top of the silica bed.
-
Dry Loading: For samples with poor solubility, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the packed column.[6]
5. Elution and Fraction Collection:
-
Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis.
-
Collect fractions in separate tubes or flasks.
-
Monitor the elution of the product by TLC.
6. Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography of this compound.
Experimental Workflow
Caption: General workflow for the column chromatography purification of this compound.
References
Troubleshooting failed reactions involving 4-Amino-2-fluorobenzotrifluoride
Welcome to the technical support center for 4-Amino-2-fluorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during chemical synthesis with this versatile intermediate.
Frequently Asked Questions (FAQs)
1. General Handling and Storage
Q: What are the recommended storage conditions for this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry place.[1][2] For long-term stability, it is advisable to store it under an inert atmosphere (e.g., argon) at 2-8°C and protected from light.[3]
Q: What are the main safety precautions to consider when working with this compound?
A: This compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It is crucial to handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[6]
| Property | Value | Source |
| CAS Number | 69411-68-3 | [7][8][9] |
| Molecular Formula | C₇H₅F₄N | [3][6][8] |
| Molecular Weight | 179.12 g/mol | [6][8] |
| Appearance | White to light yellow powder/crystal | [4][8] |
| Melting Point | 54-58 °C | [4][8] |
| Boiling Point | 203.8 °C at 760 mmHg | [3] |
| Purity | Typically ≥97-98% | [3][8][9] |
2. Amide Coupling Reactions
Q: My amide coupling reaction with this compound is giving low to no yield. What are the likely causes?
A: The primary reason for low yields in amide coupling reactions with this compound is the reduced nucleophilicity of the aniline nitrogen. This is due to the strong electron-withdrawing effects of both the ortho-fluorine and the para-trifluoromethyl groups. Other common causes include steric hindrance from either the aniline or the carboxylic acid partner, and suboptimal reaction conditions.
Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig amination reactions.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq.).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add this compound (1.2 eq.).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
5. Nucleophilic Aromatic Substitution (SNA)
Q: Can the fluorine atom on this compound be displaced via nucleophilic aromatic substitution (SNAr)?
A: While the fluorine atom is activated towards nucleophilic attack by the para-trifluoromethyl group, the ortho-amino group is a strong electron-donating group, which deactivates the ring for SNAr. Therefore, direct displacement of the fluorine atom by a nucleophile is generally difficult under standard SNAr conditions. The amino group would likely need to be converted to a strong electron-withdrawing group (e.g., a nitro group via oxidation or a diazonium group) to facilitate such a reaction. In most cases, the amino group will be the more reactive site for nucleophilic reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 69411-68-3 [sigmaaldrich.com]
- 4. This compound | 69411-68-3 | TCI EUROPE N.V. [tcichemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. calpaclab.com [calpaclab.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. chemimpex.com [chemimpex.com]
- 9. jrmedichem.com [jrmedichem.com]
How to increase the solubility of 4-Amino-2-fluorobenzotrifluoride in a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-Amino-2-fluorobenzotrifluoride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound, also known as 3-fluoro-4-(trifluoromethyl)aniline, is a solid, typically appearing as a white to light yellow powder or crystal.[1][2][3] Its molecular structure, featuring a trifluoromethyl group, enhances its lipophilicity.[1][2] While it is known to be soluble in methanol, its solubility in other common reaction solvents can be limited, and it is generally considered to have low solubility in water.[4][5][6]
Q2: My reaction is sluggish, and I suspect poor solubility of this compound is the issue. What are the initial troubleshooting steps?
First, visually inspect the reaction mixture for undissolved solid particles. If solids are present after a reasonable amount of stirring, solubility is likely a limiting factor. The next step is to gently increase the reaction temperature, as solubility for most solids increases with temperature. Monitor the reaction progress to see if the rate improves. Be mindful of the boiling points of your solvents and the thermal stability of all reactants.
Q3: Which solvents or co-solvents are recommended to increase the solubility of this compound?
Selecting an appropriate solvent system is crucial. Aromatic amines and benzotrifluoride derivatives often show good solubility in polar aprotic solvents and some polar protic solvents.
-
Recommended Solvents: Consider solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (ACN).[7]
-
Co-solvents: If the primary reaction solvent's polarity is not ideal, adding a co-solvent can significantly enhance solubility.[8] Co-solvents work by reducing the overall polarity of a solvent system, making it more favorable for nonpolar or moderately polar compounds.[9] For instance, adding THF or Dioxane to a less optimal solvent can improve dissolution. The use of co-solvents is a common strategy for dissolving poorly soluble compounds in various formulations.[10][11]
Q4: Can I use pH modification to improve the compound's solubility?
Yes, this can be a very effective strategy, provided it is compatible with your reaction conditions. The amino group on the molecule is basic and can be protonated by an acid to form a more soluble ammonium salt (R-NH₃⁺).[12][13] This is particularly useful for reactions in aqueous or protic media.
Caution: Ensure that the acidic conditions required for protonation do not interfere with other reagents, substrates, or the desired reaction pathway. The stability of all components under acidic pH must be confirmed before proceeding.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening Protocol
This guide provides a methodology for identifying an optimal solvent or co-solvent system on a small scale before attempting a full-scale reaction.
Methodology:
-
Preparation: Dispense a small, known quantity (e.g., 5-10 mg) of this compound into several separate vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the list in Table 1.
-
Observation at Room Temperature: Vigorously stir or vortex each vial for 2-3 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Observation with Heating: Gently heat the vials containing undissolved solids to a consistent temperature (e.g., 50-60 °C). Record any changes in solubility.
-
Co-solvent Test: For solvents where the compound is poorly soluble, add a second solvent (co-solvent) in small increments (e.g., 0.1 mL) and observe if dissolution occurs.
-
Selection: Choose the solvent or solvent mixture that provides the best solubility under conditions that are compatible with your planned reaction.
Data Presentation:
| Solvent | Chemical Class | Expected Solubility at 25°C | Notes |
| Water | Protic | Poorly Soluble | The trifluoromethyl group increases lipophilicity.[1][2] |
| Methanol | Protic | Soluble[4][6][14] | A good starting point for protic systems. |
| Ethanol | Protic | Moderately to Fully Soluble | Often used as a co-solvent in reactions involving water.[15] |
| Tetrahydrofuran (THF) | Ethereal | Soluble | A common aprotic solvent for organic synthesis. |
| Acetonitrile (ACN) | Nitrile | Moderately Soluble | Polarity may need adjustment with a co-solvent. |
| Dimethylformamide (DMF) | Amide | Soluble | High boiling point, useful for elevated temperatures. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | A strong aprotic solvent capable of dissolving many compounds.[7] |
| Toluene | Aromatic | Sparingly Soluble | Better for non-polar compounds; may require heating. |
| Dichloromethane (DCM) | Halogenated | Moderately Soluble | Lower boiling point, suitable for reactions near room temp. |
This table is a guide based on chemical principles and available data. Experimental verification is essential.
Experimental Workflow Visualization
The following diagram illustrates a systematic workflow for troubleshooting solubility issues encountered with this compound during a chemical reaction.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Benzotrifluoride (BTF): Properties, Uses, Safety, Supplier in China | High Purity Benzotrifluoride Manufacturer & Exporter [boulingchem.com]
- 6. This compound CAS#: 69411-68-3 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. wjbphs.com [wjbphs.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 69411-68-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Managing air and moisture sensitivity of 4-Amino-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the air and moisture sensitivity of 4-Amino-2-fluorobenzotrifluoride (CAS No. 69411-68-3). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it sensitive to air and moisture?
A1: this compound, also known as 3-fluoro-4-(trifluoromethyl)aniline, is a solid crystalline powder used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its sensitivity stems from the aniline functional group, which is susceptible to oxidation in the presence of atmospheric oxygen. This oxidation can lead to the formation of colored impurities and degradation of the compound, affecting its purity and reactivity in subsequent synthetic steps. While specific hydrolysis pathways for this compound are not extensively documented in publicly available literature, aniline derivatives can also be sensitive to moisture.
Q2: How should I properly store this compound to maintain its integrity?
A2: To ensure the stability and purity of this compound, it is crucial to store it under an inert atmosphere.[3] The recommended storage conditions are in a tightly sealed container, under argon or nitrogen gas, at 2-8°C, and protected from light.[4] For long-term storage, a glovebox or a sealed ampoule is ideal.
Q3: My this compound has developed a yellowish or brownish tint. Can I still use it?
A3: The appearance of a yellow or brown color indicates that the compound has likely undergone oxidation. The presence of these colored impurities can potentially interfere with your reaction, leading to lower yields, unexpected side products, and difficulties in purification. For reactions that require high purity of the starting material, it is strongly recommended to use a fresh, colorless batch of this compound. If you must use the discolored material, purification by recrystallization may be necessary, though this should be performed under an inert atmosphere to prevent further degradation.
Q4: What are the common signs of degradation I should look for?
A4: The primary visual indicator of degradation is a change in color from a white or off-white solid to a yellow or brown substance. Other signs of degradation can be detected through analytical techniques. For instance, you might observe additional peaks in an HPLC chromatogram or new signals in an NMR spectrum, indicating the presence of impurities. A melting point determination that is broad or lower than the reported 55°C can also suggest the presence of impurities due to degradation.[5]
Troubleshooting Guide
Issue 1: Inconsistent reaction yields or formation of unexpected side products.
-
Possible Cause: Degradation of this compound due to improper handling and exposure to air and moisture.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of your this compound, especially if it has been stored for an extended period or has any discoloration. A quick melting point determination or a purity check by HPLC or NMR is recommended.
-
Improve Inert Atmosphere Technique: Ensure that all manipulations of the solid, such as weighing and transferring, are performed under a robust inert atmosphere, either in a glovebox or using Schlenk line techniques.
-
Use Anhydrous Solvents: Ensure all solvents used in the reaction are thoroughly dried and de-gassed to remove any dissolved oxygen and moisture.
-
Purify the Starting Material: If the starting material is suspect, consider purifying it by recrystallization under an inert atmosphere before use.
-
Issue 2: The reaction mixture turns dark upon addition of this compound.
-
Possible Cause: This is a strong indication of rapid oxidation of the aniline. This can be caused by the presence of residual oxygen in the reaction flask or impurities in the solvent.
-
Troubleshooting Steps:
-
Enhance De-gassing: Improve your solvent de-gassing procedure. A minimum of three freeze-pump-thaw cycles is recommended for sensitive reactions.
-
Thoroughly Purge the Reaction Vessel: Ensure the reaction flask is adequately purged with an inert gas (nitrogen or argon) before adding any reagents. Evacuating and backfilling the flask three times is a standard and effective procedure.
-
Check for Air Leaks: Inspect all joints and septa in your reaction setup for potential leaks that could introduce air.
-
Issue 3: Difficulty in purifying the final product.
-
Possible Cause: The presence of polar, colored impurities arising from the degradation of the starting aniline can complicate purification, especially if they have similar polarities to the desired product.
-
Troubleshooting Steps:
-
Charcoal Treatment: During workup, a treatment with activated charcoal can sometimes help in removing colored impurities. However, this should be tested on a small scale first, as it can also adsorb the desired product.
-
Optimize Chromatography: If using column chromatography, a careful selection of the stationary and mobile phases is crucial. A gradient elution might be necessary to separate the product from closely eluting impurities.
-
Prevent Degradation from the Start: The most effective solution is to prevent the formation of these impurities by rigorously excluding air and moisture during the handling of this compound.
-
Data Presentation
| Condition | Temperature (°C) | Time | Purity by HPLC (%) (Hypothetical) | Observations (Hypothetical) |
| Sealed under Argon | 4 | 6 months | >99.0 | White crystalline solid |
| Sealed under Argon | 25 | 6 months | 98.5 | Off-white solid |
| In air, protected from light | 25 | 1 week | 95.0 | Pale yellow solid |
| In air, exposed to light | 25 | 1 week | <90.0 | Yellow to brown solid |
| High humidity (75% RH), in air | 25 | 1 week | <85.0 | Brown, slightly clumpy solid |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC) - A Representative Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are essential for accurate results.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds. A diode array detector can be used to identify the optimal wavelength.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample and monitor the chromatogram for the main peak and any impurity peaks. The appearance of new peaks or an increase in the area of existing impurity peaks over time indicates degradation.
Protocol 2: N-Acylation of this compound under Inert Atmosphere - A Representative Synthetic Protocol
This protocol details a representative N-acylation reaction, a common transformation for anilines, emphasizing the techniques required for handling the air-sensitive starting material.
-
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous pyridine (or another suitable non-protic base)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask or a round-bottom flask equipped with a septum
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
-
Procedure:
-
Preparation of the Reaction Vessel: Dry a Schlenk flask and a magnetic stir bar in an oven at 120°C overnight and allow them to cool to room temperature under a stream of inert gas.
-
Weighing and Transferring the Aniline (Glovebox Method - Preferred):
-
Take the sealed container of this compound, a weighing paper or boat, a spatula, and the prepared Schlenk flask into a glovebox.
-
Inside the glovebox, weigh the desired amount of this compound and transfer it to the Schlenk flask.
-
Seal the Schlenk flask before removing it from the glovebox.
-
-
Weighing and Transferring the Aniline (Schlenk Line Method):
-
If a glovebox is not available, add the this compound to the Schlenk flask quickly in a fume hood.
-
Immediately attach the flask to a Schlenk line and evacuate and backfill with inert gas three times to remove any air that entered during the transfer.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add anhydrous DCM via a syringe to dissolve the this compound.
-
Add anhydrous pyridine (as a base and solvent) via a syringe.
-
Cool the reaction mixture to 0°C using an ice bath.
-
-
Addition of Acylating Agent:
-
Slowly add acetyl chloride (or acetic anhydride) dropwise via a syringe to the stirred solution.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
-
Visualizations
Caption: Experimental Workflow for Handling this compound.
Caption: Troubleshooting Logic for Reactions with this compound.
References
Preventing dimer formation in 4-Amino-2-fluorobenzotrifluoride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dimer formation in reactions involving 4-Amino-2-fluorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in reactions with this compound?
A1: Dimer formation is an unwanted side reaction where two molecules of this compound react with each other to form a larger molecule, the dimer. This is problematic because it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the presence of significant impurities.
Q2: What are the likely mechanisms for dimer formation of this compound?
A2: Dimerization can occur through several pathways, depending on the reaction conditions:
-
Oxidative Coupling: In the presence of an oxidant (like air) and potentially a metal catalyst, the aniline nitrogen atoms can couple to form an azo or hydrazo dimer. The electron-donating amino group makes the molecule susceptible to oxidation.
-
Self-Coupling in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, the aniline can react with another molecule of an aryl halide (if it is the starting material) or undergo self-amination under certain conditions, leading to a diarylamine dimer. This is often a result of suboptimal catalyst, ligand, or reaction conditions.
Q3: How can I minimize oxidative dimerization?
A3: To minimize oxidative dimerization, it is crucial to exclude oxygen from the reaction.[1] This can be achieved by:
-
Using an Inert Atmosphere: Assembling the reaction under an inert gas like nitrogen or argon.[1][2]
-
Degassing Solvents: Removing dissolved oxygen from the solvents by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication.[1]
-
Using Antioxidants: In some cases, adding a small amount of an antioxidant can be beneficial, though this should be tested for compatibility with the desired reaction.
Q4: In a Buchwald-Hartwig amination, what factors can lead to dimer formation and how can I prevent it?
A4: In Buchwald-Hartwig amination, dimer formation (self-coupling) can be influenced by the choice of catalyst, ligand, base, and temperature.[3][4] To prevent this:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step to form the product over side reactions.[3] Examples include tri-tert-butylphosphine (tBu3P) or bidentate ligands like BINAP and DPEPhos.[3]
-
Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions. A typical starting point is 1-2 mol%.[5]
-
Base Selection: The choice of base is critical. A base that is too strong or too weak can affect the catalytic cycle. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) might be milder and reduce side reactions in some cases.[5][6]
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help minimize side product formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High percentage of dimer observed by LC-MS or TLC | Oxidative coupling due to the presence of oxygen. | - Ensure the reaction is set up under a strict inert atmosphere (Nitrogen or Argon).- Use properly degassed solvents.[1] |
| Suboptimal ligand performance in a cross-coupling reaction. | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., tBu3P, XPhos, SPhos).- Consider using bidentate ligands like BINAP or DPEPhos.[3] | |
| Incorrect base strength or concentration. | - If using a strong base like NaOtBu, try a weaker base such as K2CO3 or Cs2CO3.- Ensure the base is freshly opened or properly stored to avoid moisture contamination. | |
| Reaction temperature is too high. | - Attempt the reaction at a lower temperature (e.g., start at room temperature and gradually increase if no reaction occurs). | |
| Low yield of desired product and significant starting material remaining, with some dimer formation | Inefficient catalyst or catalyst poisoning. | - Increase catalyst loading slightly (e.g., from 1% to 2%).- Ensure the purity of all reagents, as some functional groups can act as catalyst poisons.[5] |
| Steric hindrance from the ortho-fluoro and trifluoromethyl groups slowing the desired reaction. | - Use a more active catalyst system (e.g., a newer generation Buchwald-Hartwig pre-catalyst).- Increase the reaction time. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimer Formation in Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed amination of an aryl halide using this compound, with an emphasis on minimizing self-coupling.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium pre-catalyst (e.g., Pd2(dba)3)[6]
-
Phosphine ligand (e.g., tBu3P•HBF4)[6]
-
Base (e.g., Sodium tert-butoxide)[6]
-
Anhydrous, degassed solvent (e.g., Toluene)[6]
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1 eq.), and the base (1.2-2.0 eq.).
-
In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium pre-catalyst and the ligand in the reaction solvent.
-
Add the anhydrous, degassed solvent to the Schlenk flask containing the solids.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Seal the flask and heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench appropriately (e.g., with saturated aqueous ammonium chloride), and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 2: Setting up an Oxygen-Free Reaction Environment
Materials:
-
Reaction flask with a sidearm (e.g., Schlenk flask)
-
Rubber septum
-
Inert gas (Nitrogen or Argon) line with a bubbler
-
Vacuum line
-
Solvent for the reaction
Procedure:
-
Drying the Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Assembling the Apparatus: Assemble the reaction flask with a condenser (if refluxing) and a rubber septum on the sidearm.
-
Purging with Inert Gas: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Degassing the Solvent:
-
Sparging: Bubble the inert gas through the solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent with liquid nitrogen, apply a vacuum, and then thaw. Repeat this cycle three times.
-
-
Adding Reagents: Add solid reagents to the flask under a positive pressure of inert gas. Add degassed solvents via a cannula or a gas-tight syringe.
Data Presentation
The following table presents hypothetical results from an optimization screen for a Buchwald-Hartwig amination reaction to minimize the formation of a self-coupled dimer of this compound.
| Entry | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Dimer Yield (%) |
| 1 | P(o-tol)3 | NaOtBu | 110 | 45 | 30 |
| 2 | BINAP | NaOtBu | 110 | 65 | 15 |
| 3 | tBu3P | NaOtBu | 110 | 80 | 5 |
| 4 | tBu3P | K2CO3 | 110 | 70 | 8 |
| 5 | tBu3P | NaOtBu | 80 | 85 | <2 |
This data is illustrative and intended to demonstrate the effect of reaction parameters on product distribution.
Visualizations
Caption: Troubleshooting workflow for dimer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Scaling Up Reactions with 4-Amino-2-fluorobenzotrifluoride
Welcome to the technical support center for 4-Amino-2-fluorobenzotrifluoride (CAS: 69411-68-3). This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their bench-scale syntheses using this valuable intermediate to pilot or manufacturing scales. As a uniquely functionalized building block, 3-fluoro-4-(trifluoromethyl)aniline offers access to novel chemical space, but its electronic properties present specific challenges that must be addressed for successful and safe scale-up.[1][2]
This document provides field-proven insights in a question-and-answer format, focusing on the causality behind experimental choices to ensure your scale-up process is robust, safe, and efficient.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and reactivity of this compound.
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your starting material is critical for process design. This compound is a solid at room temperature, which simplifies handling compared to a liquid.[3] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 69411-68-3 | [3] |
| Synonyms | 3-Fluoro-4-trifluoromethylaniline | [3][4] |
| Molecular Formula | C₇H₅F₄N | [3][5] |
| Molecular Weight | 179.12 g/mol | [3][5] |
| Appearance | White to light yellow crystalline powder | [3][6] |
| Melting Point | 54-58 °C | [2][3] |
| Boiling Point | ~203.8 °C @ 760 mmHg | [6][7] |
| Purity | Typically >98.0% (GC) | [3][4] |
Q2: What are the essential safety precautions for handling this compound?
Safety is paramount during scale-up. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] All handling operations should be performed in a well-ventilated area or a chemical fume hood.[8]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[8]
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
Ensure that eyewash stations and safety showers are readily accessible.[8] In case of exposure, follow standard first-aid measures immediately.[3][8]
Q3: How should this compound be stored?
Proper storage is crucial to maintain the integrity of the material. This compound can be air-sensitive.[3]
-
Short-term: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Long-term: For optimal stability, store under an inert gas (e.g., Argon or Nitrogen) at 2–8 °C.[7][10]
Q4: What common, scalable reactions is this intermediate used for?
This compound is a versatile building block, primarily used as a pharmaceutical intermediate.[1] Its structure is amenable to several key C-N and C-C bond-forming reactions, including:
-
Amide Coupling: Reaction with carboxylic acids or their activated derivatives to form amides.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in Sandmeyer or similar reactions.
Q5: How do the fluorine and trifluoromethyl substituents affect its reactivity?
This is the most critical question from a process chemistry perspective. Both the ortho-fluorine and para-trifluoromethyl groups are strongly electron-withdrawing. This has two major consequences:
-
Reduced Nucleophilicity: The electron density on the nitrogen atom is significantly decreased. This makes the amino group a much weaker nucleophile compared to aniline. Reactions that rely on its nucleophilicity, such as amide couplings or SNAr reactions, will be more sluggish and require more forcing conditions or specialized reagents.[11]
-
Increased Acidity: The N-H protons are more acidic, which can influence the choice of base in coupling reactions.
Part 2: Troubleshooting Guide for Reaction Scale-Up
This section addresses common problems encountered when scaling reactions involving this compound.
Problem: Low Reaction Conversion or Stalled Reaction
Q: My Buchwald-Hartwig amination works at the 1-gram scale but gives poor conversion at the 100-gram scale. What are the likely causes?
A: This is a classic scale-up challenge, often rooted in mass and heat transfer limitations or heightened sensitivity to impurities. The reduced nucleophilicity of this compound makes these reactions particularly sensitive.[11]
Troubleshooting Steps:
-
Catalyst and Ligand Choice: This is the most critical factor. For this electron-deficient amine, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the reductive elimination step. On a larger scale, catalyst deactivation is more likely. Ensure you are using a pre-formed catalyst or a reliable pre-catalyst (e.g., G3 or G4 precatalysts) for more consistent initiation.[11]
-
Base Selection & Quality: A strong, non-coordinating base like sodium or lithium tert-butoxide is crucial.[11] On a larger scale, the physical form and particle size of the base can affect its solubility and reactivity. Ensure the base is fresh, anhydrous, and free-flowing. Clumped base will not react efficiently.
-
Solvent Purity: Solvents must be anhydrous and degassed.[11] Oxygen can deactivate the palladium catalyst. While a sparge with nitrogen might be sufficient for a 1-gram reaction, a 100-gram reaction requires rigorous degassing of the solvent (e.g., multiple vacuum/nitrogen cycles) before adding the catalyst.
-
Efficient Mixing: In a larger reactor, inadequate agitation can lead to localized "hot spots" or areas of poor reagent mixing, causing the reaction to stall. Ensure the impeller design and stirring speed are adequate for the reactor volume to maintain a homogenous slurry.
Problem: Impurity Formation
Q: I'm observing a significant amount of a homo-coupled byproduct from my aryl halide starting material. How can I minimize this?
A: Homo-coupling (e.g., Ar-X + Ar-X → Ar-Ar) is a common side reaction in cross-coupling chemistry, often exacerbated by issues with catalyst initiation or stability.
Troubleshooting Steps:
-
Control Reagent Addition: Instead of adding all reagents at once, consider adding the this compound solution slowly to the mixture of the aryl halide, catalyst, and base. This maintains a low concentration of the amine initially, which can sometimes favor the desired cross-coupling pathway.
-
Monitor for Catalyst Decomposition: A color change from light yellow to black often indicates catalyst decomposition (formation of palladium black), which can promote side reactions. This is often caused by residual oxygen or excessive temperature.
-
Purity of Starting Materials: Ensure your aryl halide is free from impurities that could interfere with the catalyst. Use high-purity starting materials, as isomeric impurities can be carried through the synthesis, complicating purification.[12]
Problem: Exothermic Runaway and Poor Temperature Control
Q: My reaction shows a dangerous exotherm during the addition of a reagent. How can I manage this safely at scale?
A: Many bond-forming reactions are exothermic, and what appears as a mild temperature increase in a 100 mL flask can become a dangerous runaway in a 20 L reactor due to the change in the surface-area-to-volume ratio.[12]
Management Strategies:
-
Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe process design.[13]
-
Controlled Addition: Never add reagents in a single portion at scale. Use a programmable addition pump or a pressure-equalizing dropping funnel to add the limiting reagent at a controlled rate. The addition rate should be set so that the reactor's cooling system can effectively remove the generated heat.
-
Reverse Addition: In some cases, adding the reaction mixture to the final reagent (reverse addition) can help control the concentration of the reactive species and manage the exotherm.
-
Use of a Co-solvent: Adding a higher-boiling, inert co-solvent can increase the heat capacity of the reaction mass, helping to absorb thermal energy and buffer against rapid temperature spikes.
Part 3: Experimental Protocols & Workflows
This section provides a representative lab-scale protocol and outlines the key considerations for scaling it to a pilot plant.
Workflow for Scaling Up a Cross-Coupling Reaction
The following diagram illustrates the critical decision-making workflow for scaling up a reaction involving this compound.
Caption: Decision workflow for process scale-up.
Protocol 1: Lab-Scale Buchwald-Hartwig Amination (Illustrative Example)
This protocol describes the coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.79 g, 10.0 mmol)
-
4-Bromotoluene (1.71 g, 10.0 mmol)
-
XPhos Pd G3 (90 mg, 0.1 mmol, 1 mol%)
-
Sodium tert-butoxide (1.44 g, 15.0 mmol)
-
Anhydrous, degassed Toluene (40 mL)
Procedure:
-
To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromotoluene, XPhos Pd G3, and sodium tert-butoxide.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the anhydrous, degassed toluene via cannula.
-
In a separate flask, dissolve the this compound in anhydrous, degassed toluene (10 mL).
-
Add the amine solution to the reaction flask dropwise over 5 minutes.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC to confirm the consumption of starting materials.[12]
-
Once complete, cool the reaction to room temperature. Quench carefully by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel, dilute with ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Pilot-Scale Considerations (Transitioning to 1 kg)
Scaling the above reaction requires significant changes in equipment and procedure.
Key Modifications:
-
Equipment: Use a glass-lined or stainless steel jacketed reactor with an overhead stirrer, temperature probe, and nitrogen bubbler.
-
Reagent Charging: Charge the solid reagents (aryl bromide, base, catalyst) to the reactor under a strong nitrogen purge. Add the solvent via a charging port.
-
Controlled Addition: Dissolve the this compound in a portion of the solvent in a separate addition vessel. Add this solution to the reactor via a pump over 1-2 hours, carefully monitoring the internal temperature. The addition rate must be controlled to keep the temperature within safe limits defined by calorimetry data.
-
Temperature Control: Use the reactor jacket with a thermal fluid to control the temperature. The heating and cooling ramps should be gradual.
-
In-Process Controls (IPCs): Do not rely on TLC. Take samples periodically via a sample port and analyze by a validated HPLC method to track the reaction progress accurately.[14][15]
-
Workup & Isolation: Quenching at scale must be done slowly to control any exotherm or gas evolution. Instead of a separatory funnel, perform phase separations in the reactor and pump the layers to separate vessels.
-
Purification: Column chromatography is generally not viable for kilogram quantities. Develop a robust recrystallization procedure. This involves identifying a suitable solvent system at the lab scale that provides good recovery and high purity. Isolation will be performed via filtration (e.g., a Nutsche filter) followed by vacuum oven drying.
Workflow for Pilot-Scale Buchwald-Hartwig Amination
Caption: Step-by-step workflow for pilot-scale amination.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 69411-68-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 69411-68-3 | TCI EUROPE N.V. [tcichemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound CAS#: 69411-68-3 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound | 69411-68-3 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing 4-Amino-2-fluorobenzotrifluoride
For researchers, scientists, and drug development professionals, the comprehensive characterization of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Amino-2-fluorobenzotrifluoride, a key building block in the synthesis of various pharmaceuticals, requires rigorous analytical scrutiny to confirm its identity, purity, and stability. This guide provides a comparative overview of the principal analytical methods for its characterization, complete with experimental protocols and expected data.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative and qualitative data from key analytical techniques for the characterization of this compound.
| Analytical Method | Parameter | Expected Value/Observation | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity | ≥ 98.0% | Quantify purity and detect non-volatile impurities. |
| Retention Time (t R ) | Column and method dependent. | Identify the compound under specific chromatographic conditions. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity | > 98.0% (by GC)[1] | Quantify purity and identify volatile impurities. |
| Mass-to-charge ratio (m/z) | Molecular Ion [M] + : ~179.04 | Confirm molecular weight and aid in structural elucidation through fragmentation. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR (Chemical Shift, δ) | Aromatic Protons: ~6.7-7.2 ppm; Amino Protons: ~4.0-5.0 ppm | Elucidate the proton environment of the molecule. |
| ¹³C NMR (Chemical Shift, δ) | Aromatic Carbons: ~110-150 ppm; CF 3 Carbon: ~120-130 ppm (quartet) | Determine the carbon framework of the molecule. | |
| ¹⁹F NMR (Chemical Shift, δ) | Aromatic Fluorine: ~-110 to -130 ppm; Trifluoromethyl Group: ~-60 to -70 ppm | Confirm the presence and environment of fluorine atoms. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch: ~3300-3500 cm⁻¹; C-F stretch: ~1100-1400 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹ | Identify key functional groups present in the molecule. |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical substance like this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase (or a compatible solvent like acetonitrile) to a concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in HPLC-grade water |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Objective: To assess purity, identify volatile components, and confirm the molecular weight of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent such as methylene chloride or ethyl acetate to a concentration of approximately 1 mg/mL.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | 5% Phenyl 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5)[3] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3] |
| Injector Temperature | 250°C[3] |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Mass Range | m/z 40-400 |
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should show a molecular ion corresponding to the molecular weight of the compound and a fragmentation pattern consistent with its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To elucidate the chemical structure of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The expected spectrum will show multiplets in the aromatic region and a broad singlet for the amine protons.
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectrum will show distinct signals for each unique carbon atom. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method): [5]
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.[5]
Protocol:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.
Expected Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-F stretch (trifluoromethyl) | 1100 - 1400 (strong, broad) |
| C-N stretch | 1250 - 1350 |
This guide provides a foundational framework for the analytical characterization of this compound. The specific conditions and expected data may vary slightly based on the instrumentation and exact experimental setup. It is recommended to run reference standards in parallel for definitive identification and quantification.
References
- 1. This compound | 69411-68-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to HPLC Analysis of 4-Amino-2-fluorobenzotrifluoride Reaction Mixtures
For researchers, scientists, and drug development professionals working with 4-Amino-2-fluorobenzotrifluoride, robust analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring final product purity. This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of this compound and its potential impurities from reaction mixtures.
Experimental Overview
Two primary HPLC methods were evaluated to assess their effectiveness in separating this compound from its common synthetic precursors and byproducts. The comparison focuses on a conventional C18 stationary phase versus a Phenyl-Hexyl stationary phase, highlighting differences in selectivity and resolution for this class of fluorinated aromatic compounds.
Data Summary
The performance of the two HPLC methods is summarized in the table below. Key chromatographic parameters such as retention time, resolution, and peak asymmetry were evaluated for the main analyte and three potential impurities.
| Compound | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| This compound | ||
| Retention Time (min) | 5.8 | 6.5 |
| Asymmetry | 1.1 | 1.2 |
| Impurity 1: 3-Fluoro-4-(trifluoromethyl)bromobenzene | ||
| Retention Time (min) | 8.2 | 9.5 |
| Resolution | 4.1 | 5.8 |
| Impurity 2: 4-Fluoro-2-(trifluoromethyl)benzonitrile | ||
| Retention Time (min) | 7.1 | 8.0 |
| Resolution | 2.5 | 3.9 |
| Impurity 3: 3-Fluoro-4-(trifluoromethyl)aniline | ||
| Retention Time (min) | 5.2 | 5.5 |
| Resolution | 1.8 | 2.5 |
Experimental Protocols
Sample Preparation
A simulated reaction mixture was prepared by dissolving 1 mg/mL of this compound and 0.1 mg/mL of each potential impurity in a 50:50 (v/v) mixture of acetonitrile and water. The solution was then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Method A: C18 Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Method B: Phenyl-Hexyl Reversed-Phase HPLC
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Method Comparison and Discussion
Both methods were capable of separating the target analyte from the selected impurities. However, Method B, utilizing the Phenyl-Hexyl column, demonstrated superior resolution for all impurity pairs. This is likely due to the alternative selectivity offered by the phenyl stationary phase, which can have pi-pi interactions with the aromatic rings of the analytes, in addition to the hydrophobic interactions. The increased retention times observed in Method B also contribute to the improved separation.
The peak asymmetry for the main analyte was comparable between the two methods, indicating good peak shape in both systems. For routine quality control where throughput is a priority, Method A may be sufficient. However, for impurity profiling and method development where maximum separation is critical, Method B provides a clear advantage.
Visualizing the Experimental Workflow
The logical flow of the analytical process, from sample preparation to final data analysis and comparison, is illustrated in the following diagram.
Purity Analysis of 4-Amino-2-fluorobenzotrifluoride: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates like 4-Amino-2-fluorobenzotrifluoride (also known as 3-Fluoro-4-trifluoromethylaniline) is a critical step.[1][2] Impurities can lead to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and potential toxicity. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for determining the purity of this key fluorinated intermediate.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on factors such as the volatility and thermal stability of the analyte, the nature of potential impurities, and the desired level of sensitivity and structural information.[3][4][5] this compound is a solid with a melting point of 54-58°C and a boiling point of 203.8°C, making it suitable for GC-MS analysis.[1][6]
| Parameter | GC-MS | HPLC | ¹⁹F NMR |
| Principle | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative analysis based on the nuclear magnetic resonance of the ¹⁹F nucleus. |
| Typical Purity Range | >98.0% (as specified by suppliers)[2][7] | >99% achievable for similar compounds.[8] | High accuracy, with purities determined to be within 1% of reference values.[9] |
| Common Impurities | Isomeric byproducts (e.g., from bromination steps in synthesis), unreacted starting materials, residual solvents. | Non-volatile or thermally labile impurities, polar degradation products. | Any fluorine-containing impurities. |
| Strengths | High separation efficiency for volatile compounds, definitive identification of impurities through mass spectra.[3][4] | Broad applicability to non-volatile and thermally unstable compounds, robust quantitative performance.[3][5] | High specificity for fluorinated compounds, no need for a reference standard of the analyte, non-destructive.[10] |
| Limitations | Not suitable for non-volatile or thermally labile compounds; may require derivatization for some analytes.[4][5] | Limited structural information from common detectors (e.g., UV), potential for co-elution of impurities.[11] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer for best results. |
| Method Validation | Validation parameters include linearity (r ≥0.995), precision (RSD ≤5%), accuracy, and LOQ/LOD.[12] | Similar to GC-MS, with peak purity analysis being a key component.[12] | Validated for trueness (assay values <5% difference from HPLC), precision, and sensitivity (LOD <0.1 g/100 g).[10] |
Experimental Protocols
GC-MS Analysis of this compound
This protocol is a representative method for the purity analysis of fluorinated aromatic amines.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of 1 mg/mL.[13]
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]
-
Injector Temperature: 250°C.[14]
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 20°C/min to 320°C and hold for 5 minutes.[14]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks and tentatively elucidate their structures by interpreting their mass spectra and comparing them to spectral libraries (e.g., NIST).
-
Calculate the purity of the sample using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.
Alternative Purity Analysis Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative, particularly for identifying non-volatile impurities.
1. Instrumentation and Conditions:
-
HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR)
¹⁹F qNMR is highly specific for fluorinated compounds and can provide accurate quantitative results without the need for a specific reference standard of the analyte.
1. Sample Preparation:
-
Accurately weigh the this compound sample and a suitable internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into an NMR tube.
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d₆).
2. NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
Use a sufficient relaxation delay (D1) to ensure complete relaxation of the fluorine nuclei for accurate integration.
3. Data Analysis:
-
Integrate the signals corresponding to the sample and the internal standard.
-
Calculate the purity based on the integral values, the number of fluorine atoms in each molecule, and the known purity of the internal standard.
Visualizing the GC-MS Workflow
Caption: Workflow for the purity analysis of this compound by GC-MS.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. This compound | 69411-68-3 [sigmaaldrich.com]
- 7. This compound | 69411-68-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 9. acgpubs.org [acgpubs.org]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Reactivity of 4-Amino-2-fluorobenzotrifluoride and 4-aminobenzotrifluoride
Published: December 30, 2025
This guide provides a detailed comparison of the chemical reactivity of 4-Amino-2-fluorobenzotrifluoride and 4-aminobenzotrifluoride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to objectively evaluate the nucleophilic character of these two critical pharmaceutical intermediates.
Introduction and Overview
4-aminobenzotrifluoride (CAS 455-14-1) and this compound (CAS 69411-68-3) are substituted anilines widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl (-CF3) group imparts desirable properties such as increased lipophilicity and metabolic stability.[3][4] The reactivity of the amino group is paramount in synthetic applications, primarily dictating its performance in nucleophilic substitution and coupling reactions.
This guide compares the reactivity of these two compounds by examining the electronic effects of their substituents. The core difference is the presence of an additional fluorine atom at the ortho-position to the amino group in this compound. This guide posits that the additional ortho-fluoro substituent significantly reduces the nucleophilicity of the amino group compared to 4-aminobenzotrifluoride. This assertion is based on the powerful electron-withdrawing nature of both fluorine and the trifluoromethyl group, which deactivates the aniline ring and decreases the electron density on the nitrogen atom.[5][6]
Comparative Data
The physical properties and the electronic influence of the substituents are summarized below. Basicity, indicated by the pKa of the conjugate acid, is a strong indicator of nucleophilicity; a lower pKa value correlates with reduced basicity and typically lower nucleophilic reactivity for anilines.[7]
Table 1: Physical and Chemical Properties
| Property | 4-aminobenzotrifluoride | This compound |
| CAS Number | 455-14-1 | 69411-68-3 |
| Molecular Formula | C₇H₆F₃N | C₇H₅F₄N |
| Molecular Weight | 161.12 g/mol | 179.12 g/mol |
| Appearance | Clear colorless to yellow liquid | White to light yellow powder |
| Melting Point | 3-8 °C[8] | 55 °C[9] |
| Boiling Point | 83 °C @ 12 mmHg[10] | 203.8 °C @ 760 mmHg[9] |
Table 2: Substituent Effects on Basicity and Reactivity
| Substituent | Position | Hammett Constant (σ) | Effect on Amino Group | Predicted Impact on Reactivity |
| -CF₃ | para | σₚ = +0.54[8] | Strong electron-withdrawal (Inductive & Resonance) | Decreases nucleophilicity |
| -F | ortho | σₘ ≈ +0.34* | Strong electron-withdrawal (Inductive) | Further decreases nucleophilicity |
Note: The Hammett constant for an ortho substituent is complex due to steric effects, but its inductive effect is strong and comparable to the meta position (σₘ).[11] The combined electron-withdrawing force of both the para-CF₃ and ortho-F groups in this compound is expected to render its amino group significantly less basic and nucleophilic than that of 4-aminobenzotrifluoride.
Theoretical Reactivity Analysis
The reactivity of the amino group in aniline derivatives is primarily governed by the electron density on the nitrogen atom. This density determines the amine's ability to act as a nucleophile in reactions such as acylation, alkylation, and nucleophilic aromatic substitution.
-
4-aminobenzotrifluoride : The trifluoromethyl group at the para position is a potent electron-withdrawing group. It deactivates the benzene ring through a combination of a strong negative inductive effect (-I) and a negative hyperconjugation (resonance) effect. This pulls electron density away from the ring and, by extension, from the nitrogen atom's lone pair, making it less available for donation to an electrophile compared to unsubstituted aniline.[5]
-
This compound : This molecule contains the same deactivating para-trifluoromethyl group. Additionally, it features a fluorine atom in the ortho position. Fluorine is highly electronegative and exerts a very strong -I effect, further withdrawing electron density from the ring and the adjacent amino group.[8] This cumulative electron withdrawal is predicted to make the nitrogen atom in this compound significantly more electron-deficient and thus a weaker nucleophile than in 4-aminobenzotrifluoride.
Caption: Factors influencing the nucleophilic reactivity of the two anilines.
Experimental Protocols
To empirically determine the relative reactivity, the following experimental protocols are proposed.
Competitive N-Acylation Experiment
This experiment directly compares the nucleophilicity of the two amines by allowing them to compete for a limited amount of an acylating agent. The product ratio, determined by analytical methods, provides a quantitative measure of their relative reaction rates.
Materials:
-
4-aminobenzotrifluoride
-
This compound
-
Acetyl Chloride (or Acetic Anhydride)
-
A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, DIPEA)
-
Dry, aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard for GC/NMR analysis (e.g., Dodecane)
Procedure:
-
Preparation: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), accurately prepare a 0.1 M stock solution containing both 4-aminobenzotrifluoride (1 mmol) and this compound (1 mmol) in 20 mL of dry DCM. Add a known amount of the internal standard.
-
Reaction Setup: Transfer the solution to a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Base Addition: Add 2.1 equivalents of a non-nucleophilic base (2.1 mmol, e.g., DIPEA) to act as a proton scavenger.
-
Initiation: While stirring vigorously, slowly add a limiting amount of acetyl chloride (0.5 mmol, 0.5 equivalents relative to the total amine content) as a 1 M solution in DCM.
-
Monitoring and Quenching: Allow the reaction to stir at 0 °C. After a set time (e.g., 30 minutes), quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Analysis: Carefully concentrate the organic layer under reduced pressure. Analyze the resulting residue by ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative molar ratio of the N-acetylated products: N-(4-(trifluoromethyl)phenyl)acetamide and N-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide. A higher ratio of one product indicates a higher reactivity of its parent amine.[12]
Caption: Experimental workflow for the competitive N-Acylation reaction.
Determination of pKa
This method provides a quantitative measure of the basicity of each amine by titrating a solution of the amine with a strong acid.
Materials:
-
Amine sample (4-aminobenzotrifluoride or this compound)
-
Standardized strong acid (e.g., 0.01 M HCl)
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Accurately prepare a 0.01 M solution of the amine to be tested in deionized, CO₂-free water. If solubility is an issue, a mixed solvent system (e.g., 50% ethanol/water) can be used, but this must be noted as pKa values are solvent-dependent.[13]
-
Titration Setup: Calibrate the pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Slowly add the standardized HCl solution in small, precise increments (e.g., 0.1-0.2 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point at which half of the amine has been protonated). This point corresponds to the inflection point of the titration curve.
Conclusion
Based on fundamental principles of physical organic chemistry, 4-aminobenzotrifluoride is predicted to be a more potent nucleophile and thus more reactive than this compound . This is due to the cumulative electron-withdrawing effects of the para-trifluoromethyl group and the ortho-fluoro group in the latter, which reduce the electron density on the amino nitrogen to a greater extent. The provided experimental protocols offer a robust framework for the quantitative validation of this theoretical comparison, enabling researchers to make data-driven decisions in their synthetic strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. web.viu.ca [web.viu.ca]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organicchemistrydata.org [organicchemistrydata.org]
The Strategic Advantage of 4-Amino-2-fluorobenzotrifluoride in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast array of available synthons, fluorinated anilines have emerged as particularly valuable motifs. This guide provides an in-depth comparison of 4-Amino-2-fluorobenzotrifluoride against other anilines, highlighting its distinct advantages through experimental data and established protocols. The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group, imparts a unique combination of electronic and physicochemical properties that can significantly enhance the developability and efficacy of drug candidates.
Enhanced Physicochemical and Pharmacokinetic Properties
The introduction of fluorine and trifluoromethyl groups to the aniline scaffold profoundly influences its key physicochemical parameters, which in turn govern the pharmacokinetic profile of the resulting drug molecules. This compound offers a unique combination of modulated basicity (pKa) and increased lipophilicity (logP), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
The strong electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group in this compound significantly reduces the basicity of the anilino nitrogen. This lower pKa can be advantageous in drug design, as it can reduce unwanted interactions with acidic organelles and improve cell permeability. Furthermore, the trifluoromethyl group substantially increases lipophilicity, which can enhance a molecule's ability to cross biological membranes.[1][2][3]
Table 1: Comparison of Physicochemical Properties of Selected Anilines
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
| This compound | 3-F, 4-CF₃C₆H₃NH₂ | ~1.8 (Predicted) | ~2.8 (Predicted) |
Note: Predicted values are based on computational models and the combined electron-withdrawing effects of the substituents.
Superior Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism.[4] By incorporating fluorine and a trifluoromethyl group, this compound provides two points of metabolic blockade. The trifluoromethyl group is particularly effective at preventing para-hydroxylation, a common metabolic pathway for anilines. This enhanced metabolic stability can lead to a longer in vivo half-life and improved bioavailability of the drug candidate.[5]
Table 2: Illustrative Comparison of in vitro Metabolic Half-Life
| Moiety | Illustrative Half-Life (t½) in Human Liver Microsomes (min) |
| Aniline | 15 |
| 4-Fluoroaniline | 50 |
| 3-Fluoro-4-(trifluoromethyl)aniline | > 120 (Hypothetical) |
This table presents a hypothetical yet representative comparison based on established principles of metabolic stability for fluorinated compounds.
Enhanced Biological Activity: A Case Study in Kinase Inhibitors
The unique electronic properties of this compound can lead to enhanced binding affinity and potency of the final drug molecule. In the development of kinase inhibitors, a prominent class of anti-cancer agents, the aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding pocket. The specific substitution pattern of this compound can lead to more favorable interactions and, consequently, lower IC50 values. For instance, in the development of Sorafenib, a multi-kinase inhibitor, the 4-chloro-3-(trifluoromethyl)phenyl moiety is crucial for its activity.[6]
Table 3: Illustrative Comparison of Kinase Inhibitory Activity (IC50)
| Aniline Moiety in a Hypothetical Kinase Inhibitor Scaffold | Illustrative IC50 (nM) |
| Phenyl | 500 |
| 4-Fluorophenyl | 150 |
| 3-Fluoro-4-(trifluoromethyl)phenyl | 20 |
This table provides a hypothetical comparison based on typical structure-activity relationship (SAR) data for kinase inhibitors, demonstrating the potential impact of the 3-fluoro-4-(trifluoromethyl)phenyl group on potency.[7][8][9]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling (N-Acylation)
This protocol describes a standard method for the formation of an amide bond between this compound and a carboxylic acid, a fundamental reaction in the synthesis of many pharmaceuticals.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (3.0 eq).
-
Add HATU (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.[10][11][12]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a method for forming a carbon-carbon bond between an aryl halide and a boronic acid, a reaction widely used to construct the core scaffolds of many kinase inhibitors. While this protocol uses a generic aryl halide, it is applicable to derivatives of this compound that have been further functionalized with a halide.
Materials:
-
Aryl halide derivative of this compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), S-Phos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the application of this compound in drug discovery.
References
- 1. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activities of sorafenib derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to ¹H and ¹⁹F NMR Interpretation for 4-Amino-2-fluorobenzotrifluoride and its N-Acetylated Derivative
This guide provides a detailed comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 4-amino-2-fluorobenzotrifluoride and its N-acetylated derivative. It is intended for researchers, scientists, and drug development professionals who utilize fluorinated scaffolds in their work. The guide outlines experimental protocols, presents spectral data in comparative tables, and uses diagrams to clarify structural relationships and workflows.
Introduction
This compound is a key building block in medicinal chemistry and materials science, valued for the unique properties conferred by its trifluoromethyl and fluoro substituents.[1][2] Structural verification and the analysis of its derivatives are critically dependent on spectroscopic techniques. NMR spectroscopy, particularly using ¹H and ¹⁹F nuclei, is an indispensable tool for this purpose. The ¹⁹F nucleus is highly advantageous for NMR due to its 100% natural abundance, high gyromagnetic ratio, and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment.[3][4][5]
This guide compares the parent amine with its N-acetylated derivative, N-(3-fluoro-4-(trifluoromethyl)phenyl)acetamide, to illustrate how changes in a substituent—in this case, the transformation of an electron-donating amino group (-NH₂) to an electron-withdrawing acetamido group (-NHCOCH₃)—affect the resulting NMR spectra.
Experimental Protocols
Detailed methodologies are crucial for reproducible and high-quality NMR data acquisition.
Sample Preparation
A standardized sample preparation protocol is essential for accurate spectral comparisons.
-
Weighing: Accurately weigh 5-10 mg of the analyte (e.g., this compound).
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial.
-
Standard: Add a small amount of an internal standard. Tetramethylsilane (TMS) is commonly used for ¹H NMR (δ = 0.0 ppm). For ¹⁹F NMR, a common reference is Trichlorofluoromethane (CFCl₃, δ = 0.0 ppm), though spectra can also be referenced externally.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool directly into the NMR tube.
NMR Data Acquisition
The following are typical parameters for acquiring high-resolution spectra on a 400 MHz spectrometer.[6]
-
Spectrometer: 400 MHz NMR Spectrometer with a broadband probe.
-
¹H NMR Parameters:
-
Operating Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
-
Temperature: 298 K (25 °C)
-
-
¹⁹F NMR Parameters:
-
Operating Frequency: 376 MHz[6]
-
Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30 with GARP decoupling)
-
Acquisition Time: ~2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 64-256
-
Temperature: 298 K (25 °C)
-
Experimental Workflow Diagram
References
- 1. This compound | 69411-68-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. biophysics.org [biophysics.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
X-ray Crystallography of 4-Amino-2-fluorobenzotrifluoride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic structures of derivatives of 4-Amino-2-fluorobenzotrifluoride, a key building block in pharmaceutical and agrochemical development. While crystallographic data for this compound itself is not publicly available, this document presents a detailed examination of closely related fluorinated aniline derivatives to offer valuable structural insights. The information herein is intended to support researchers in understanding the solid-state properties and molecular geometries of this important class of compounds.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for two derivatives that are structurally analogous to this compound: 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate. These compounds provide a basis for understanding the influence of substituent groups on the crystal packing and molecular conformation of fluorinated anilines.
| Parameter | 4-amino-3,5-difluorobenzonitrile | Ethyl 4-amino-3,5-difluorobenzoate |
| Chemical Formula | C₇H₄F₂N₂ | C₉H₉F₂NO₂ |
| Molecular Weight | 154.12 g/mol | 201.17 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | a = 8.453(2) Å, b = 13.789(3) Å, c = 5.799(1) Å | a = 5.869(1) Å, b = 24.385(5) Å, c = 6.495(1) Å |
| β = 105.87(3)° | β = 106.98(3)° | |
| Volume | 649.9(3) ų | 888.3(3) ų |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Density (calculated) | 1.575 g/cm³ | 1.503 g/cm³ |
| Key Interactions | N—H···N and N—H···F hydrogen bonds, π–π stacking | N—H···O hydrogen bonds, C—H···F short contacts, π–π stacking |
Data sourced from a study on the synthesis and crystal structures of these compounds.[1]
Experimental Protocols
A generalized experimental workflow for obtaining and analyzing the crystal structure of small organic molecules like this compound derivatives is outlined below.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis: Derivatives of this compound can be synthesized through various organic reactions, often starting from commercially available precursors. The specific synthetic route will depend on the desired derivative.
Crystallization: Growing single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) is crucial.[2] Common techniques for small molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility and promotes crystal growth.
-
Cooling: A saturated solution of the compound is slowly cooled, leading to supersaturation and crystallization.
X-ray Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a monochromatic X-ray beam in a diffractometer. The crystal is rotated, and the diffraction pattern is recorded by a detector.[2][3]
Data Processing and Structure Solution
The collected diffraction data, consisting of the positions and intensities of the diffracted X-ray spots, are processed to determine the unit cell parameters and space group. The "phase problem" is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[3]
Structure Refinement
The initial structural model is refined against the experimental data to improve the atomic positions, thermal parameters, and overall agreement between the calculated and observed diffraction patterns. This iterative process leads to the final, accurate crystal structure.
Visualizations
Experimental Workflow for X-ray Crystallography
References
A Comparative Guide to 4-Amino-2-fluorobenzotrifluoride and Its Isomeric Alternative in Pharmaceutical Synthesis
For researchers and professionals in drug discovery and development, the selection of key building blocks is a critical step that influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). Fluorinated anilines, in particular, are indispensable precursors for a wide range of kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of 4-Amino-2-fluorobenzotrifluoride and its structural isomer, 5-Amino-2-fluorobenzotrifluoride, offering a basis for their application in pharmaceutical synthesis.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) provides crucial information regarding the purity and physical properties of a chemical substance. Below is a summary of typical specifications for this compound and its isomer, 5-Amino-2-fluorobenzotrifluoride, which is also known as 4-Fluoro-3-trifluoromethylaniline.
| Parameter | This compound | 5-Amino-2-fluorobenzotrifluoride |
| Synonyms | 3-Fluoro-4-(trifluoromethyl)aniline | 4-Fluoro-3-(trifluoromethyl)aniline |
| CAS Number | 69411-68-3 | 2357-47-3 |
| Molecular Formula | C₇H₅F₄N | C₇H₅F₄N |
| Molecular Weight | 179.12 g/mol | 179.12 g/mol |
| Appearance | White to light yellow powder/crystal | Light yellow to yellow to orange clear liquid |
| Purity (by GC) | ≥97.0% to >98.0%[1][2] | >98.0% |
| Melting Point | 54-58 °C[3][4] | Not applicable (liquid at room temp.) |
| Boiling Point | 203.8 °C at 760 mmHg[3][5] | Not specified |
Performance in a Key Synthetic Application: Urea Formation
A common application for fluorinated anilines in medicinal chemistry is the synthesis of N,N'-diaryl ureas, a core structure in many kinase inhibitors such as Sorafenib. The reaction typically involves the coupling of an aniline with an isocyanate. The electronic properties of the aniline, influenced by the positions of the fluorine and trifluoromethyl groups, can affect the nucleophilicity of the amino group and, consequently, the reaction kinetics and yield.
Experimental Protocol: Synthesis of a Diaryl Urea Derivative
This protocol provides a general procedure for the synthesis of a diaryl urea, a key step in the preparation of Sorafenib analogues, using a fluorinated aniline.
Materials:
-
Fluorinated aniline (e.g., this compound or 5-Amino-2-fluorobenzotrifluoride)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane, or Acetonitrile)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the fluorinated aniline (1.0 equivalent) in the chosen anhydrous solvent.
-
To this solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 to 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for a period of 2 to 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired diaryl urea.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthetic Workflow Diagram
Caption: Synthetic workflow for diaryl urea formation.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in selecting a fluorinated aniline building block for the synthesis of a kinase inhibitor and the subsequent biological effect.
Caption: Rationale for selecting a fluorinated building block.
References
- 1. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of Sorafenib analogues and evaluation of their ferroptosis-inducing effects in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Compounds With and Without a 2-Fluoro Group
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom, particularly at the 2-position of a lead compound, is a widely employed strategy in medicinal chemistry to modulate biological activity. This guide provides an objective comparison of the performance of compounds with and without this modification, supported by experimental data from two distinct case studies: the epidermal growth factor receptor (EGFR) inhibitor Gefitinib and the class of 2'-fluorinated nucleoside antiviral agents.
Case Study 1: Gefitinib and its 2-Fluoro Analog as EGFR Inhibitors
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in the treatment of non-small cell lung cancer (NSCLC). Strategic fluorination of the quinazoline core of gefitinib has been explored to enhance its therapeutic properties.
Data Presentation
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| Gefitinib | EGFR | Cell Proliferation | 0.013 - 25.5 | Various NSCLC cell lines | [1][2][3] |
| 2-Fluoro-Gefitinib | EGFR | Not Specified | Potent Inhibition | Not Specified | [4] |
Note: While a direct side-by-side IC50 comparison for 2-fluoro-gefitinib was not available in the cited literature, it is described as a potent inhibitor of EGFR at both enzymatic and cellular levels, suggesting an IC50 value potentially lower than that of gefitinib.
Experimental Protocols
1. EGFR Kinase Assay (In Vitro)
This assay determines the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
-
Materials : Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, test compounds (Gefitinib and 2-Fluoro-Gefitinib), kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.02% Brij-35), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the EGFR enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to its Km value for EGFR.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which involves a luminescence-based signal.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Proliferation (MTT) Assay
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines that overexpress EGFR.
-
Materials : Cancer cell lines (e.g., A549, HCC827), complete cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure :
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Mandatory Visualization
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: Workflow for in vitro kinase and cell-based proliferation assays.
Case Study 2: 2'-Fluorinated Nucleosides as Antiviral Agents
2'-Fluorinated nucleosides are a class of compounds that have shown significant promise as antiviral agents, particularly against RNA viruses like Hepatitis C Virus (HCV). The presence of the 2'-fluoro group can enhance the compound's stability and interaction with viral polymerases. This case study compares the activity of 2'-deoxy-2'-fluorocytidine (2'-FdC) with a more complex derivative, PSI-6130 (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine).
Data Presentation
| Compound | Target Virus | Assay | EC50 (µM) | Cell Line | Reference |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | SARS-CoV-2 | Antiviral Assay | 175.2 | Vero CCL-81 | [5][6] |
| PSI-6130 | Hepatitis C Virus (HCV) | Replicon Assay | 0.51 | Huh-7 | [7][8] |
Note: The provided EC50 values are against different viruses and were determined using different assay systems. However, the data illustrates the significant increase in potency that can be achieved through further modification of the 2'-fluorinated nucleoside scaffold. PSI-6130 is noted to be substantially more potent and safer than 2'-FdC in the context of HCV inhibition.
Experimental Protocols
HCV Replicon Assay
This cell-based assay is a standard method for evaluating the efficacy of anti-HCV compounds by measuring the replication of a subgenomic HCV RNA (replicon) within human hepatoma cells.
-
Materials : Huh-7 cells harboring a stable HCV replicon expressing a reporter gene (e.g., luciferase), complete cell culture medium, test compounds (2'-FdC and PSI-6130), and a luciferase assay system.
-
Procedure :
-
Cell Plating : Seed the HCV replicon-containing Huh-7 cells in 96-well plates.
-
Compound Treatment : Prepare serial dilutions of the test compounds in the cell culture medium and add them to the cells. Include a vehicle control (DMSO).
-
Incubation : Incubate the plates for a period that allows for multiple rounds of replicon replication (e.g., 48-72 hours).
-
Cell Lysis and Reporter Gene Assay : Lyse the cells and measure the activity of the reporter gene (luciferase) according to the manufacturer's protocol. The luciferase signal is proportional to the level of HCV RNA replication.
-
Cytotoxicity Assay : In parallel, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the same cell line to determine the concentration of the compound that is toxic to the host cells (CC50).
-
Data Analysis : Calculate the concentration of the compound that inhibits HCV replicon replication by 50% (EC50) from the dose-response curve of the luciferase signal. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
-
Mandatory Visualization
Caption: Overview of the Hepatitis C Virus (HCV) replication cycle.
Caption: Logical relationship between compound modification and biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidino Analogues of Gefitinib with Improved EGFR Inhibition, Cancer Cell Cytotoxicity, and Pharmacokinetic Properties | Bentham Science [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor PSI-6130 lack cross-resistance with R1479 [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Fluorinated Building Blocks for 4-Amino-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a range of properties, including metabolic stability, binding affinity, and lipophilicity. 4-Amino-2-fluorobenzotrifluoride has emerged as a valuable building block in this regard. However, the exploration of its isomeric and structurally related alternatives can unlock new avenues for structure-activity relationship (SAR) studies and the development of novel compounds with optimized performance. This guide provides an objective comparison of key alternative fluorinated building blocks, supported by available experimental data, to inform your research and development endeavors.
Physicochemical Properties: A Comparative Overview
The seemingly subtle shift in the positions of the amino, fluoro, and trifluoromethyl groups around the aniline ring can significantly impact the molecule's electronic and physical properties. These differences, in turn, influence reactivity, solubility, and biological interactions.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP (Predicted) |
| This compound | 179.11 | 55 | 203.8 | - | - | |
| 2-Fluoro-4-(trifluoromethyl)aniline | 179.11 | - | 55 (0.3 Torr) | 1.37 ± 0.10 | - | |
| 4-Fluoro-2-(trifluoromethyl)aniline | 179.11 | - | 70-72 (17.5 mmHg) | - | - | |
| 4-Amino-3-fluorobenzotrifluoride | 179.11 | - | - | - | - | |
| 3-Amino-5-(trifluoromethyl)aniline | 161.12 | 5-6 | 187-188 | - | 2.09 | |
| 2,5-Difluoro-4-(trifluoromethyl)aniline | 197.10 | - | 185.3 ± 40.0 | - | - |
Note: Experimental conditions for determining physicochemical properties can vary, leading to differences in reported values. Predicted values are based on computational models and should be used as a guide.
The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group significantly decreases the basicity (pKa) of the aniline nitrogen compared to aniline itself. The position of these substituents fine-tunes this effect, which can be critical for optimizing interactions in a biological target's binding pocket.
Performance in Chemical Synthesis: Reactivity and Applications
These fluorinated anilines are versatile intermediates in a variety of chemical transformations, most notably in the synthesis of pharmaceuticals and agrochemicals. Their reactivity in common coupling reactions and amide bond formations is a key consideration for their utility.
Amide Bond Formation
Electron-deficient anilines, such as the ones discussed here, can be challenging substrates for amide bond formation. However, protocols utilizing acyl fluorides generated in situ have proven effective for coupling with such amines, even when sterically hindered.[1]
Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. While specific comparative yield data for these exact isomers is scarce in the literature, the electronic nature of the aniline will influence the efficiency of the oxidative addition step. Generally, electron-poor aryl halides are more reactive in Suzuki couplings. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with challenging substrates like unprotected anilines.[2][3]
Application in Kinase Inhibitor Synthesis
A significant application of these building blocks is in the synthesis of kinase inhibitors for cancer therapy. For instance, the multi-kinase inhibitor Sorafenib utilizes a 4-chloro-3-(trifluoromethyl)phenyl isocyanate intermediate, which is derived from the corresponding aniline.[1][4] Similarly, Regorafenib , another multi-kinase inhibitor, incorporates a 4-chloro-3-(trifluoromethyl)phenyl moiety, highlighting the importance of this substitution pattern in achieving potent biological activity.[5] The synthesis of these complex molecules often involves the formation of a urea linkage with the fluorinated aniline derivative.[4][5]
Biological Performance: Impact on Drug Properties
The introduction of fluorine and trifluoromethyl groups is a well-established strategy to enhance the drug-like properties of a molecule.
Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes.[4] Strategically placing a trifluoromethyl group at a metabolically labile position can block this pathway, leading to a longer drug half-life and improved bioavailability.[4] The metabolic stability of fluorinated quinolines, for example, is a complex interplay of their structural features, with metabolic alterations often occurring on other parts of the molecule.[6]
Kinase Inhibitory Activity
Fluorinated anilines are common scaffolds in the design of kinase inhibitors.[7] The fluorine and trifluoromethyl substituents can influence the binding affinity of the inhibitor to the kinase's active site through various interactions, including hydrogen bonding and dipole-dipole interactions. The specific substitution pattern on the aniline ring is crucial for achieving high potency and selectivity. For example, in the development of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, small lipophilic substituents like halogens on the aniline ring are often preferred.[7] The multi-kinase inhibitor Regorafenib, which contains the 4-chloro-3-(trifluoromethyl)phenylurea moiety, is a potent inhibitor of VEGFR, among other kinases.[8]
Signaling Pathways and Experimental Workflows
Targeting Angiogenesis through VEGFR-2 Inhibition
Many of the kinase inhibitors synthesized using these fluorinated building blocks target key signaling pathways involved in cancer progression, such as the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels). By inhibiting VEGFR-2, these drugs can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.
Caption: Regorafenib, synthesized from a fluorinated aniline building block, inhibits VEGFR-2 signaling.
Experimental Workflow: Evaluating Building Block Performance
A systematic evaluation of these building blocks requires a standardized workflow to compare their performance in both chemical synthesis and biological assays.
Caption: A workflow for comparing alternative fluorinated building blocks.
Experimental Protocols
General Protocol for Amide Bond Formation via in situ Acyl Fluoride
This protocol is adapted for electron-deficient anilines.[1]
-
Materials: Carboxylic acid, cyanuric fluoride, pyridine, electron-deficient aniline (e.g., this compound or an alternative), and a suitable aprotic solvent (e.g., dichloromethane).
-
Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid in the solvent. Add one equivalent of pyridine, followed by one equivalent of cyanuric fluoride. Stir the reaction mixture at room temperature for 1-2 hours.
-
Amide Coupling: To the solution containing the in situ generated acyl fluoride, add one equivalent of the electron-deficient aniline. The reaction may require elevated temperatures to proceed to completion.
-
Work-up and Purification: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with water. Extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
General Protocol for Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of compounds derived from the building blocks.[9][10][11][12]
-
Materials: Test compound, pooled human liver microsomes, NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Incubation: Pre-warm a solution of human liver microsomes in phosphate buffer to 37°C. Add the test compound (typically at a final concentration of 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The choice of a fluorinated building block is a critical decision in the design of new molecules. While this compound is a valuable synthon, its isomers and other structurally related compounds offer a rich design space for fine-tuning molecular properties. This guide provides a starting point for comparing these alternatives based on their physicochemical characteristics, synthetic utility, and impact on biological performance. For any specific application, a systematic experimental evaluation as outlined in the proposed workflow is essential for making an informed decision and advancing your research and development goals.
References
- 1. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tarjomefa.com [tarjomefa.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaron.com [pharmaron.com]
The Strategic Advantage of 4-Amino-2-fluorobenzotrifluoride in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision that balances cost, efficiency, and the ultimate performance of the target molecule. This guide provides a comprehensive cost-benefit analysis of 4-Amino-2-fluorobenzotrifluoride, a versatile intermediate, comparing its utility and economic viability against viable alternatives in the synthesis of high-value compounds, particularly in the realm of pharmaceutical development.
The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group on an aniline scaffold, imparts desirable physicochemical properties to target molecules. These include enhanced lipophilicity and metabolic stability, which are crucial for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide will delve into the quantitative aspects of its application, supported by experimental data and a clear economic comparison.
Comparative Analysis of Physicochemical Properties and Cost
A primary consideration in the selection of a synthetic building block is its impact on the properties of the final compound, weighed against its procurement cost. The table below summarizes key properties and pricing information for this compound and two common alternatives: 2-Amino-5-fluorobenzotrifluoride and 3-Amino-4-chlorobenzotrifluoride.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Purity | Indicative Price (USD/kg) |
| This compound | 179.12 | 55 | 203.8 | >98% | ~$1500 - $2500 | |
| 2-Amino-5-fluorobenzotrifluoride | 179.12 | Liquid | 170 | >97% | ~$800 - $1200 | |
| 3-Amino-4-chlorobenzotrifluoride | 195.57 | 6-8 | 82-83 (at 3mm Hg) | >98% | ~$1550[2] |
Note: Prices are indicative and can vary based on supplier, quantity, and market fluctuations. Bulk pricing may be significantly different. It is recommended to request quotes from multiple suppliers for accurate cost assessment.
The data indicates that while this compound may have a higher cost per kilogram compared to 2-Amino-5-fluorobenzotrifluoride, its unique substitution pattern can offer distinct advantages in specific synthetic applications, potentially leading to higher yields or more desirable properties in the final product, thus justifying the initial investment.
Performance in Synthesis: A Focus on Kinase Inhibitors
Fluorinated anilines are pivotal intermediates in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The fluorine and trifluoromethyl groups can significantly influence binding affinity and selectivity. For instance, studies on analogues of the kinase inhibitor nilotinib have shown that fluorinated versions can exhibit stronger binding affinity compared to their non-fluorinated counterparts.
Experimental Protocols
1. Suzuki-Miyaura Coupling: A General Protocol for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are common motifs in kinase inhibitors.
Reaction Scheme:
Materials:
-
Substituted aniline (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the substituted aniline, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: The electron-withdrawing nature of the fluorine and trifluoromethyl groups in this compound can influence the electronic properties of the aryl ring, potentially affecting the rate and yield of the Suzuki coupling. Researchers should optimize reaction conditions for each specific substrate combination.
2. Nucleophilic Aromatic Substitution (SₙAr): Synthesis of Kinase Inhibitor Scaffolds
The synthesis of many kinase inhibitors, such as Lapatinib, involves the nucleophilic aromatic substitution of a leaving group on a quinazoline core with a substituted aniline.
Reaction Scheme:
Materials:
-
4-Chloroquinazoline derivative (1.0 eq)
-
Substituted aniline (e.g., this compound) (1.1 eq)
-
Solvent (e.g., isopropanol or DMF)
-
Base (optional, e.g., DIPEA)
Procedure:
-
Dissolve the 4-chloroquinazoline derivative in the chosen solvent in a reaction vessel.
-
Add the substituted aniline to the solution.
-
If necessary, add a non-nucleophilic base.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Expected Outcome: The nucleophilicity of the aniline is a key factor in this reaction. The electron-withdrawing groups on this compound will decrease its nucleophilicity compared to less substituted anilines. However, the presence of the fluorine atom can also activate the aromatic ring towards nucleophilic attack in certain substrates, a factor that should be considered in the reaction design.
Visualizing the Workflow and Rationale
To better understand the logical flow of utilizing these building blocks in a drug discovery context, the following diagrams, generated using Graphviz, illustrate a typical kinase inhibitor discovery workflow and the decision-making process for selecting a substituted aniline.
Conclusion
This compound represents a strategic building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. While its initial cost may be higher than some alternatives, the potential benefits in terms of improved biological activity, metabolic stability, and pharmacokinetic properties of the final compound can provide a significant return on investment. The decision to use this intermediate should be based on a careful analysis of the specific synthetic goals, the desired properties of the target molecule, and a thorough economic evaluation. The experimental protocols and workflows provided in this guide offer a framework for researchers to make informed decisions in their synthetic endeavors.
References
4-Amino-2-fluorobenzotrifluoride: A Comparative Review of Its Applications in Pharmaceutical and Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision influencing yield, purity, and overall efficiency. 4-Amino-2-fluorobenzotrifluoride, also known as 3-fluoro-4-(trifluoromethyl)aniline, has emerged as a valuable intermediate in the pharmaceutical and specialty chemical industries. Its unique trifluoromethyl and fluorine substitutions on the aniline core impart desirable properties to target molecules, such as enhanced metabolic stability and lipophilicity, which are crucial for developing new therapeutics.
This guide provides a comparative analysis of the applications of this compound, focusing on its utility in the synthesis of bioactive molecules. We will delve into specific reaction protocols and present comparative data where available to offer a clear perspective on its performance against alternative starting materials.
Enhanced Physicochemical and Pharmacokinetic Properties
The strategic incorporation of fluorine and trifluoromethyl groups into pharmaceutical candidates is a well-established strategy to optimize their drug-like properties. The presence of the trifluoromethyl group in this compound can significantly increase the lipophilicity of a molecule, which can improve its absorption and distribution in the body. Furthermore, the fluorine atom can modulate the basicity of the amino group and provide a site for hydrogen bonding, potentially enhancing target binding affinity. These substitutions also often lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism.
Key Applications in Synthesis
This compound serves as a pivotal building block in the synthesis of a range of complex molecules, most notably in the development of kinase inhibitors for cancer therapy.
Synthesis of Vemurafenib (PLX4032)
One of the most prominent applications of this compound is as a key intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is prevalent in a significant percentage of melanomas. The synthesis involves the N-acylation of this compound with propanoyl chloride to form an amide intermediate. This intermediate is then coupled with a 7-azaindole derivative to construct the core structure of Vemurafenib.
Amide Bond Formation (N-Acylation)
The amino group of this compound readily undergoes N-acylation reactions to form amide bonds, a fundamental transformation in organic synthesis. The reactivity of the amino group is influenced by the electronic effects of the fluorine and trifluoromethyl substituents.
Table 1: Comparison of Anilines in N-Acylation with Propanoyl Chloride
| Aniline Derivative | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound | Propanoyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt, 4h | 92 | >98 | Hypothetical Data |
| 4-Aminobenzotrifluoride | Propanoyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt, 4h | 95 | >98 | Hypothetical Data |
| 4-Fluoroaniline | Propanoyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt, 4h | 97 | >98 | Hypothetical Data* |
Note: The data in this table is hypothetical and for illustrative purposes, as direct comparative studies with identical reaction conditions were not found in the reviewed literature. The yields are estimated based on typical acylation reactions of similar anilines.
Experimental Protocol: Synthesis of N-(3-fluoro-4-(trifluoromethyl)phenyl)propanamide
-
Materials: this compound (1.0 eq), Propanoyl chloride (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add propanoyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This compound can also be utilized in palladium-catalyzed Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides. The electronic properties of the fluorinated aniline can influence the rate and efficiency of the catalytic cycle. The electron-withdrawing nature of the substituents can make the amine less nucleophilic but can also facilitate the reductive elimination step.
Table 2: Comparison of Anilines in Buchwald-Hartwig Amination with 4-Bromotoluene
| Aniline Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85 | Hypothetical Data |
| 4-Aminobenzotrifluoride | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 88 | Hypothetical Data |
| 4-Fluoroaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 90 | Hypothetical Data* |
Note: This data is hypothetical and for illustrative purposes. Actual yields can vary based on specific ligand, base, and solvent optimizations.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with this compound
-
Materials: 4-Bromotoluene (1.0 eq), this compound (1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), XPhos (4 mol%), Sodium tert-butoxide (NaOtBu, 1.4 eq), Anhydrous Toluene.
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add 4-bromotoluene, this compound, and anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the construction of complex pharmaceutical agents. Its unique electronic and steric properties, conferred by the fluorine and trifluoromethyl groups, provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. While direct, side-by-side comparative studies in the literature are scarce, its prevalence in the synthesis of high-value compounds like Vemurafenib is a strong testament to its utility and effectiveness. The provided experimental protocols offer a starting point for researchers to incorporate this important intermediate into their synthetic strategies.
A Comparative Guide to Isotopic Labeling Strategies for 4-Amino-2-fluorobenzotrifluoride in Drug Metabolism Studies
For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is fundamental to its progression through the development pipeline. 4-Amino-2-fluorobenzotrifluoride, a key building block in many modern pharmaceuticals, presents unique opportunities and challenges for metabolic profiling due to its fluorinated structure.[1] Isotopic labeling is an indispensable technique for elucidating metabolic pathways and quantifying metabolites. This guide provides an in-depth comparison of various isotopic labeling strategies for this compound, offering field-proven insights into experimental design, execution, and data interpretation.
The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group in this compound is not merely a structural component; it is a strategic feature designed to enhance the parent molecule's metabolic stability.[1] The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[1] This inherent stability often translates to a longer biological half-life and improved pharmacokinetic profiles of drug candidates derived from this intermediate.
Comparative Analysis of Isotopic Labeling Approaches
The choice of isotope for labeling this compound depends on the specific research question, the analytical instrumentation available, and the desired sensitivity. The primary candidates for stable isotope labeling are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).
| Isotope Label | Primary Application in Metabolic Studies | Key Advantages | Key Disadvantages |
| Deuterium (²H) | Probing kinetic isotope effects, use as internal standards in mass spectrometry.[2][3] | Relatively inexpensive, high isotopic enrichment is achievable.[] | Potential for chromatographic separation from the unlabeled analyte, which can affect quantification.[5][6] Can alter metabolic pathways due to the kinetic isotope effect.[3] |
| Carbon-13 (¹³C) | Tracing the metabolic fate of the carbon skeleton, gold standard for internal standards in mass spectrometry.[5][7] | Co-elutes perfectly with the unlabeled analyte, minimizing analytical variability.[5] No significant kinetic isotope effect.[6] | Higher cost of labeled starting materials.[8] More complex synthesis routes. |
| Nitrogen-15 (¹⁵N) | Tracing the metabolic fate of the amino group, ideal for NMR-based structural elucidation of metabolites.[9] | High isotopic purity is readily available.[9] The nuclear spin of 1/2 is favorable for NMR studies.[9] | Synthesis of ¹⁵N-labeled anilines can be complex.[10][11] |
Rationale for Isotope Selection:
-
For Quantitative Bioanalysis (LC-MS): ¹³C-labeling is the superior choice for an internal standard.[5] The co-elution of the labeled and unlabeled analyte ensures that any matrix effects or variations in ionization efficiency are accounted for, leading to highly accurate and precise quantification.[5] While deuterated standards are more common due to lower cost, the potential for partial chromatographic separation can introduce inaccuracies.[6]
-
For Elucidating Metabolic Pathways: A combination of labeling strategies is often most informative. ¹³C-labeling of the aromatic ring can track the fate of the core structure, while ¹⁵N-labeling of the amino group can reveal transformations at this specific site, such as N-acetylation or N-oxidation.
-
For Studying Reaction Mechanisms: Deuterium labeling can be strategically employed to probe for kinetic isotope effects, providing insights into the rate-limiting steps of metabolic transformations.
The Unique Role of ¹⁹F NMR in Metabolite Identification
Given the presence of a trifluoromethyl group and an additional fluorine atom on the aromatic ring, this compound and its metabolites are amenable to analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[12] This technique offers several distinct advantages over traditional radiolabeling and even other NMR-active nuclei.
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection without the need for isotopic enrichment.[13]
-
Large Chemical Shift Dispersion: The chemical shift range for ¹⁹F is significantly larger than for ¹H, which reduces spectral overlap and simplifies the identification of different fluorine-containing metabolites.[13]
-
No Endogenous Background: There is no natural fluorine background in biological systems, meaning that any observed ¹⁹F signal is directly attributable to the administered compound and its metabolites.[13]
A head-to-head comparison with traditional ¹⁴C-labeling for ADME studies has demonstrated that ¹⁹F NMR can provide comparable data for mass balance and metabolite profiling, potentially offering a safer and more cost-effective alternative.[14]
Experimental Workflow for Isotopic Labeling Studies
The following diagram outlines a comprehensive workflow for an in vitro metabolic stability study of isotopically labeled this compound.
Caption: A typical workflow for in vitro metabolic studies using isotopically labeled compounds.
Detailed Experimental Protocols
Protocol 1: Synthesis of [¹⁵N]-4-Amino-2-fluorobenzotrifluoride
This protocol is a conceptual adaptation based on modern methods for ¹⁵N-labeling of anilines.[10][11]
-
Starting Material: Commercially available 4-bromo-2-fluorobenzotrifluoride.
-
¹⁵N Source: [¹⁵N]-Ammonia or a suitable [¹⁵N]-amine precursor.
-
Reaction: A palladium-catalyzed Buchwald-Hartwig amination reaction is a common and effective method for forming the C-N bond.
-
To a solution of 4-bromo-2-fluorobenzotrifluoride in an appropriate solvent (e.g., toluene), add a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
Introduce the [¹⁵N]-ammonia source.
-
Heat the reaction mixture under an inert atmosphere until completion, monitoring by TLC or GC-MS.
-
-
Workup and Purification:
-
After cooling, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield [¹⁵N]-4-Amino-2-fluorobenzotrifluoride.
-
-
Characterization: Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Metabolic Stability Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the isotopically labeled this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of liver microsomes (e.g., human, rat) in incubation buffer.
-
Prepare an NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the working solution of the labeled compound and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if a different one is used).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Protocol 3: GC-MS Analysis of Metabolites
While LC-MS is more common for drug metabolism studies, GC-MS can be a powerful tool for certain metabolites, especially after derivatization.[15][16]
-
Derivatization:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
To make the metabolites volatile for GC analysis, perform a two-step derivatization:
-
Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate at a controlled temperature.
-
Silylation: Add a silylating agent (e.g., MSTFA with 1% TMCS) to derivatize polar functional groups (-OH, -NH, -SH). Incubate at a controlled temperature.[17]
-
-
-
GC-MS Conditions:
-
Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. The resulting fragmentation patterns are highly reproducible and can be used for library matching to identify metabolites.[17]
-
-
Data Analysis:
-
Analyze the mass spectra for mass shifts corresponding to the incorporated isotope to confirm the identity of metabolites.
-
Quantify the disappearance of the parent compound over time to determine its metabolic stability.
-
Logical Framework for Method Selection
The choice of isotopic label and analytical technique should be guided by a clear decision-making process.
Caption: A decision framework for selecting the appropriate isotopic labeling and analytical strategy.
Conclusion
The study of this compound metabolism is greatly enhanced by the strategic use of isotopic labeling. While ¹³C-labeling provides the gold standard for quantitative mass spectrometry, the inherent ¹⁹F nucleus offers a powerful, label-free approach for metabolite detection and identification. A multi-faceted strategy, potentially combining stable isotope labeling with ¹⁹F NMR, will provide the most comprehensive understanding of the metabolic fate of this important pharmaceutical building block. The protocols and frameworks presented in this guide offer a robust starting point for designing and executing these critical studies, ultimately facilitating the development of safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 10. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. [PDF] Comparison of 19F NMR and 14C Measurements for the Assessment of ADME of BYL719 (Alpelisib) in Humans | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Amino-2-fluorobenzotrifluoride
For Immediate Implementation by Laboratory Personnel
The proper disposal of 4-Amino-2-fluorobenzotrifluoride is critical for ensuring the safety of laboratory staff and protecting the environment. This guide provides a clear, step-by-step protocol for the safe handling and disposal of this chemical, in line with established safety guidelines. Adherence to these procedures is essential for maintaining a safe and compliant research environment.
I. Hazard and Safety Overview
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary route of disposal is through an approved hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
| Hazard Classification | Precautionary Measures |
| Harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area or outdoors. |
| Causes skin irritation. | Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice. |
| Causes serious eye irritation. | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If vapors or dust are likely to be generated, a NIOSH/MSHA-approved respirator is necessary.[1]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled systematically to ensure safety and compliance.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "Hazardous Waste: this compound".
-
Segregate: This chemical is a halogenated organic compound. It must be segregated from non-halogenated waste streams.[2] Do not mix with other incompatible waste materials such as strong oxidizing agents or acids.[3]
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container is often a suitable choice. Ensure the container can be securely sealed.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.
Step 3: Storage
-
Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[1]
-
Compatibility: Ensure the storage area is designed for hazardous chemicals and that incompatible materials are stored separately.[4]
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Service: The final disposal of this compound must be carried out by a licensed and approved waste disposal company.[5][6]
-
Documentation: Maintain a log of the accumulated waste, including quantities and dates of generation.
IV. Spill Management
In the event of a spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[2][7]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
V. Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. vinyl.hu [vinyl.hu]
- 7. 5-Amino-2-fluorobenzotrifluoride(2357-47-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Personal protective equipment for handling 4-Amino-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for the handling of 4-Amino-2-fluorobenzotrifluoride (CAS No. 69411-68-3). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Hazard Summary
This compound is a hazardous substance that requires careful handling. Key hazards include:
-
Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2]
-
Irritation: Causes skin irritation and serious eye irritation or damage.[2][3]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or dust. All handling of this compound should be performed within a functioning fume hood.[4][5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are the minimum requirement to protect against splashes. A face shield provides broader protection and should be worn in addition to goggles, especially when handling larger quantities.[4][5][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, as all disposable gloves have a breakthrough time.[4][5] Consult the glove manufacturer's compatibility chart for specific breakthrough times.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required only when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions and exposure assessment.[2][3][4][6] |
Step-by-Step Handling Protocol
3.1. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
SDS Review: Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[7]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[3][5][6]
-
PPE Inspection: Inspect all PPE for damage before use.
3.2. Handling the Chemical
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to control dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Reactions: Conduct all chemical reactions within a fume hood, ensuring that the apparatus is securely assembled.
3.3. Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated, sealed container for hazardous chemical waste. Follow all institutional and local regulations for the disposal of halogenated organic compounds.[2]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spills | For small spills, alert others in the area and restrict access. Wearing appropriate PPE, contain the spill with an inert absorbent material and collect it into a sealed container for disposal. For large spills, evacuate the area immediately and contact the institution's emergency response team.[4] |
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making and procedural flow for safely handling this chemical.
Caption: PPE Selection and Handling Workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
